Product packaging for Lophenol(Cat. No.:CAS No. 481-25-4)

Lophenol

Número de catálogo: B1675073
Número CAS: 481-25-4
Peso molecular: 400.7 g/mol
Clave InChI: LMYZQUNLYGJIHI-SPONXPENSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Lophenol has potent inhibitory activity against human cancer cell lines such as liver cancer, nasopharyngeal and colon cancer cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O B1675073 Lophenol CAS No. 481-25-4

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

481-25-4

Fórmula molecular

C28H48O

Peso molecular

400.7 g/mol

Nombre IUPAC

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3/t19-,20+,22-,23+,24+,25+,26+,27-,28+/m1/s1

Clave InChI

LMYZQUNLYGJIHI-SPONXPENSA-N

SMILES

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O

SMILES isomérico

C[C@@H]1[C@H](CC[C@]2([C@H]1CC=C3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O

SMILES canónico

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol
4-methylcholest-7-en-3-ol
4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer
methostenol

Origen del producto

United States

Foundational & Exploratory

Lophenol structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of lophenol. It includes detailed information on its role in critical biosynthetic pathways, experimental protocols for its study, and a summary of its key chemical data.

This compound: Structure and Identification

This compound, also known as 4α-methyl-5α-cholest-7-en-3β-ol, is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of sterols in both plants and mammals.[1]

Chemical Structure:

  • Chemical Formula: C₂₈H₄₈O

  • IUPAC Name: (3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[2][3]

  • CAS Number: 481-25-4[2][3]

  • ChEBI ID: 18378[2]

The structure of this compound is characterized by a cholestane skeleton with a hydroxyl group at the C-3 position, a methyl group at the C-4 position in the alpha configuration, and a double bond between C-7 and C-8.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its extraction, purification, and characterization.

PropertyValueReference
Molecular Weight 400.7 g/mol [2][3]
Appearance Solid powder
Melting Point 149-151 °C[4]
Boiling Point Not available[4]
Solubility Soluble in DMSO
logP 7.634[3]
pKa Not available[4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 5[3]

Biological Significance: Role in Sterol Biosynthesis

This compound is a critical metabolic intermediate in two major biosynthetic pathways: the plant sterol biosynthesis pathway and the mammalian Kandutsch-Russell pathway for cholesterol synthesis.

Plant Sterol Biosynthesis Pathway

In plants, sterol biosynthesis proceeds via cycloartenol.[5] this compound is a key intermediate in the conversion of cycloartenol to various phytosterols, such as campesterol and sitosterol. The pathway involves a series of demethylations, isomerizations, and reductions.

Plant_Sterol_Biosynthesis Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol This compound This compound Obtusifoliol->this compound Multiple Steps 24-Methylenethis compound 24-Methylenethis compound This compound->24-Methylenethis compound Avenasterol Avenasterol 24-Methylenethis compound->Avenasterol Gramisterol Gramisterol 24-Methylenethis compound->Gramisterol Sitosterol Sitosterol Avenasterol->Sitosterol Campesterol Campesterol Gramisterol->Campesterol

Simplified Plant Sterol Biosynthesis Pathway Featuring this compound.
Mammalian Cholesterol Biosynthesis (Kandutsch-Russell Pathway)

In mammals, cholesterol is synthesized via two main pathways, the Bloch and the Kandutsch-Russell pathways, which diverge after the formation of lanosterol.[6][7] The Kandutsch-Russell pathway is characterized by the early reduction of the C24-C25 double bond of lanosterol. This compound is an intermediate in this pathway leading to the synthesis of cholesterol.[7][8]

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol Δ24-reductase 4,4-dimethyl-5α-cholesta-8-en-3β-ol 4,4-dimethyl-5α-cholesta-8-en-3β-ol Dihydrolanosterol->4,4-dimethyl-5α-cholesta-8-en-3β-ol Multiple Steps This compound This compound 4,4-dimethyl-5α-cholesta-8-en-3β-ol->this compound Multiple Steps Lathosterol Lathosterol This compound->Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Lathosterol oxidase Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol 7-Dehydrocholesterol reductase

The Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

Experimental Protocols

The following sections outline generalized protocols for the extraction, purification, and characterization of this compound from plant sources. These protocols are based on established methods for phytosterol analysis and may require optimization for specific plant matrices.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction of this compound from dried plant material.

Extraction_Workflow cluster_extraction Extraction cluster_saponification Saponification cluster_purification Purification Dried_Plant_Material Dried_Plant_Material Maceration Maceration Dried_Plant_Material->Maceration Soak in Hexane or Ethyl Acetate Filtration Filtration Maceration->Filtration Crude_Extract Crude_Extract Filtration->Crude_Extract Saponification Saponification Crude_Extract->Saponification Reflux with ethanolic KOH Liquid_Liquid_Extraction Liquid_Liquid_Extraction Saponification->Liquid_Liquid_Extraction Extract with Diethyl Ether Unsaponifiable_Fraction Unsaponifiable_Fraction Liquid_Liquid_Extraction->Unsaponifiable_Fraction Column_Chromatography Column_Chromatography Unsaponifiable_Fraction->Column_Chromatography Silica Gel Fraction_Collection Fraction_Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC_Analysis Fraction_Collection->TLC_Analysis Purified_this compound Purified_this compound TLC_Analysis->Purified_this compound

Workflow for the Extraction and Isolation of this compound.

Methodology:

  • Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a suitable non-polar solvent (e.g., hexane or ethyl acetate) at room temperature for 24-48 hours with occasional stirring.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Saponification:

    • To hydrolyze sterol esters, reflux the crude extract with an excess of 1 M ethanolic potassium hydroxide (KOH) for 1-2 hours.

    • After cooling, dilute the mixture with water and perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or hexane to separate the unsaponifiable fraction (containing free sterols) from the saponifiable fraction.

  • Purification by Column Chromatography:

    • Concentrate the unsaponifiable fraction and subject it to column chromatography on silica gel.

    • Elute the column with a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent to obtain the purified compound.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various analytical techniques.

Protocol:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the purified this compound in the mobile phase or a compatible solvent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed chemical structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide information about the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.

Conclusion

This compound is a significant sterol intermediate with a well-defined chemical structure and properties. Its central role in both plant and mammalian sterol biosynthesis makes it a molecule of interest for researchers in various fields, including plant biology, biochemistry, and drug development. The experimental protocols outlined in this guide provide a foundation for the extraction, purification, and characterization of this compound, enabling further investigation into its biological functions and potential applications.

References

4α-methyllathosterol biosynthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the 4α-Methyllathosterol Biosynthesis Pathway

Introduction

The biosynthesis of cholesterol is a complex and vital metabolic pathway in mammals, involving a series of enzymatic reactions that convert lanosterol into the final cholesterol molecule. A critical segment of this pathway is the demethylation at the C4 position, which includes the conversion of 4α-methyllathosterol. This process is carried out by a multi-enzyme complex located in the endoplasmic reticulum and is essential for producing sterols that can be incorporated into cell membranes and serve as precursors for steroid hormones and bile acids. This guide provides a detailed overview of the core enzymatic steps, quantitative data, experimental protocols, and pathway visualizations relevant to the , intended for researchers, scientists, and professionals in drug development.

Core Biosynthetic Pathway: C4-Demethylation

The removal of the two methyl groups at the C4 position of sterol precursors, such as 4,4-dimethylzymosterol, occurs in a sequential, multi-step process. The conversion of the intermediate 4α-methyllathosterol is a key part of this C4-demethylation. The process is catalyzed by a complex of three enzymes that act in concert.[1][2]

  • Step 1: Oxidation: The pathway begins with the oxidation of the 4α-methyl group. This reaction is catalyzed by Sterol-C4-methyl-oxidase (also known as methylsterol monooxygenase 1, MSMO1). This enzyme sequentially oxidizes the methyl group to a hydroxymethyl, then to a formyl, and finally to a carboxyl group.[3][4] This is an oxygen-dependent process.[3]

  • Step 2: Decarboxylation: The resulting 4α-carboxy-sterol is then acted upon by a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (also referred to as NSDHL). This enzyme first dehydrogenates the 3β-hydroxyl group to a 3-keto group, which facilitates the decarboxylation and removal of the C4-carboxyl group as CO2.[2]

  • Step 3: Reduction: The final step is the reduction of the 3-keto group back to a 3β-hydroxyl group by a 3-ketosteroid reductase (also known as sterone ketoreductase), yielding the demethylated sterol. This reaction typically uses NADPH as a cofactor.[2]

This entire enzymatic cascade effectively removes one of the two methyl groups at the C4 position. The process is then repeated for the second methyl group.

Mandatory Visualizations

4a_methyllathosterol_biosynthesis_pathway 4α-Methyllathosterol Demethylation Pathway sub1 4α-Methyllathosterol sub2 4α-Hydroxymethyl-lathosterol sub1->sub2 sub3 4α-Formyl-lathosterol sub2->sub3 sub4 4α-Carboxy-lathosterol sub3->sub4 sub5 3-Keto-4α-carboxy-lathosterol sub4->sub5 sub6 3-Ketolathosterol sub5->sub6 CO2 prod Lathosterol sub6->prod NADPH -> NADP+ enz1 Sterol-C4-methyl-oxidase (MSMO1) enz1->sub1 enz1->sub2 enz1->sub3 enz2 3β-Hydroxysteroid Dehydrogenase/Decarboxylase enz2->sub4 enz2->sub5 enz3 3-Ketosteroid Reductase enz3->sub6

Caption: The enzymatic cascade for the demethylation of 4α-methyllathosterol.

Experimental_Workflow_Sterol_Analysis Workflow for GC-MS Analysis of Sterols start Cell Culture or Tissue Sample lipid_extraction Lipid Extraction (e.g., Hexane:Isopropanol) start->lipid_extraction saponification Saponification (to hydrolyze steryl esters) lipid_extraction->saponification derivatization Silylation (e.g., with BSTFA) saponification->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis: - Peak Identification - Quantification gcms->data_analysis end Sterol Profile data_analysis->end

Caption: A typical experimental workflow for the analysis of cellular sterols.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the mammalian 4α-methyllathosterol pathway are not extensively reported in easily accessible formats. The data below is compiled from studies on related enzymes and provides an illustrative range of kinetic parameters.

EnzymeSubstrateOrganism/SystemKm ValueVmax/ActivityOptimal pHReference(s)
Sterol-C4-methyl-oxidase (ScSMO)[14C]-4,4-dimethyl-zymosterolS. cerevisiaeNot specifiedNot specified~7.4[5]
3β-Hydroxy-Δ5-steroid dehydrogenasePregnenoloneRat Testis~4.7 ± 0.12 nM8.96 ± 1.27 nmol/mg protein/min~7.25[6]
3β-Hydroxy-Δ5-steroid dehydrogenaseDHEARat AdrenalApparent Km determinedLinear with time and protein concentration~7.8[7]

Note: The data for 3β-HSD are for substrates in steroidogenesis, which is catalyzed by a similar class of enzymes. These values provide a general reference for the enzyme's activity.

Experimental Protocols

Protocol 1: Quantification of Sterol Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of cellular sterol composition, which is essential for studying the effects of inhibitors or genetic modifications on the 4α-methyllathosterol pathway.[8]

1. Sample Preparation and Lipid Extraction:

  • Harvest cultured cells or homogenized tissue.

  • Perform a total lipid extraction using a solvent system such as hexane:isopropanol (3:2, v/v).

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification:

  • To hydrolyze steryl esters to free sterols, resuspend the dried lipid extract in a solution of 1 M KOH in 90% ethanol.

  • Incubate at 60°C for 1 hour.

  • After cooling, extract the non-saponifiable lipids (containing the sterols) with hexane.

  • Wash the hexane phase with water and dry it under nitrogen.

3. Derivatization:

  • To increase the volatility of the sterols for GC analysis, convert them to trimethylsilyl (TMS) ethers.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sterol extract.

  • Incubate at 60°C for 30 minutes.

  • Evaporate the derivatization reagent under nitrogen and resuspend the sample in hexane.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a DB-5ms).

  • Use a temperature program that effectively separates the different sterol intermediates. A typical program might start at 180°C and ramp up to 300°C.

  • The gas chromatograph is coupled to a mass spectrometer operating in electron ionization (EI) mode.

  • Monitor for characteristic ions of the TMS-derivatized sterols for identification and quantification.

5. Data Analysis:

  • Identify sterol peaks by comparing their retention times and mass spectra to those of authentic standards or to published spectra.

  • Quantify the amount of each sterol by integrating the peak area and comparing it to an internal standard (e.g., epicoprostanol) that was added at the beginning of the extraction.

Protocol 2: Colorimetric Assay for 3β-Hydroxysteroid Dehydrogenase Activity

This protocol provides a method to measure the activity of 3β-hydroxysteroid dehydrogenase, a key enzyme type in the C4-demethylation pathway, by monitoring the reduction of a tetrazolium salt.[6][7]

1. Enzyme Preparation:

  • Homogenize the tissue of interest (e.g., liver, adrenal gland) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Centrifuge the homogenate to obtain a supernatant or microsomal fraction, which will serve as the enzyme source.

  • Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 0.1 M, pH 7.8).

    • A substrate, such as pregnenolone or dehydroepiandrosterone (DHEA).

    • NAD+ (the cofactor for the dehydrogenase).

    • A tetrazolium salt, such as iodonitrotetrazolium chloride (INT) or nitro blue tetrazolium (NBT).

    • Phenazine methosulfate (PMS) as an intermediate electron carrier (for NBT).

3. Enzyme Assay:

  • Add a specific amount of the enzyme preparation to the pre-warmed reaction mixture to start the reaction.

  • Incubate at 37°C for a defined period (e.g., 60 minutes) during which the enzyme converts the substrate, producing NADH.

  • The NADH produced reduces the tetrazolium salt (via PMS if necessary) to a colored formazan product.

  • Stop the reaction (e.g., by adding an acid).

4. Measurement and Calculation:

  • Measure the absorbance of the formazan product at its maximum absorbance wavelength (e.g., 490 nm for INT formazan, 570 nm for NBT formazan) using a spectrophotometer.

  • Run a blank reaction without the substrate to correct for any non-specific reduction.

  • Calculate the enzyme activity based on the amount of formazan produced, using a standard curve generated with known concentrations of NADH. The activity is typically expressed as nmol of product formed per minute per mg of protein.

Conclusion

The is a fundamental component of cholesterol synthesis, involving a sophisticated enzymatic complex to achieve C4-demethylation. Understanding the intricacies of this pathway, including the kinetics of its enzymes and the methods to study it, is crucial for research in lipid metabolism and for the development of therapeutic agents targeting cholesterol synthesis. The accumulation of C4-methylated sterols due to genetic defects in this pathway has been linked to various developmental and skin disorders, highlighting its biological significance.[4][9] The protocols and data presented here provide a technical foundation for further investigation into this vital metabolic route.

References

Lophenol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol and its derivatives, belonging to the class of 4-methylsterols, are important intermediates in the biosynthesis of essential phytosterols in plants. While not typically accumulating to high concentrations in most plant tissues, their widespread presence as metabolic precursors and their potential roles in plant development and signaling pathways make them a subject of increasing interest for researchers in plant biology, natural product chemistry, and drug development. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound and related compounds.

Natural Sources and Distribution of this compound and 4-Methylsterols

This compound, and more broadly 4-monomethylsterols, are ubiquitously distributed throughout the plant kingdom as they are essential intermediates in the biosynthesis of major plant sterols like campesterol, sitosterol, and stigmasterol. Their concentrations are generally low in wild-type plants because they are transient metabolites. However, certain plant species, specific tissues, or plants with mutations in the sterol biosynthetic pathway can accumulate higher levels of these compounds.

The primary forms of this compound found in plants are 24-methylenethis compound and 24-ethylthis compound. These compounds are precursors in the two main branches of phytosterol biosynthesis. While extensive quantitative data across a wide range of plant families is limited, studies on various vegetable oils and specific plant species provide valuable insights into their distribution.

Quantitative Data on 4-Monomethylsterol Content

The following tables summarize the quantitative data on 4-monomethylsterol content in various plant-derived oils. It is important to note that "total 4-monomethylsterols" includes this compound derivatives and other related compounds.

Table 1: Total 4-Monomethylsterol Content in Linseed (Linum usitatissimum) Oil During Seed Development[1]

Linseed VarietyDays After FloweringTotal 4-Monomethylsterol Content (mg/100g oil)
H521434.44
H52Maturity19.62
O1161424.87
O116Maturity14.93
P129725.28
P129Maturity6.68

Table 2: 4-Monomethylsterol Content in Pecan Nut (Carya illinoinensis) Oil During Ripening[2]

Pecan Nut VarietyWeeks After Flower DropTotal 4α-Monomethylsterol Content (mg/100g oil)
Mahan23~110.1
Moore23~104.8
Stuart23~104.8

Table 3: 4-Monomethylsterol and 4,4'-Dimethylsterol Content in Virgin Olive (Olea europaea) Oil[3]

CompoundConcentration Range (mg/100g oil)
4-Monomethylsterols
Citrostadienol30 - 161
Cycloeucalenol11 - 74
4,4'-Dimethylsterols
24-Methylene cycloartenol12 - 207
Cycloartenol27 - 198

Experimental Protocols

The accurate quantification of this compound and other 4-methylsterols from plant matrices requires robust analytical procedures. The following sections detail the key experimental protocols for their extraction, separation, and analysis.

Extraction and Saponification of Plant Sterols

This protocol is a general guideline for the extraction of the unsaponifiable matter, which contains the sterol fraction, from plant oils or lipid extracts.

Materials:

  • Plant oil or lipid extract

  • Internal standard (e.g., 5α-cholestane or betulin)

  • Ethanolic or methanolic potassium hydroxide (KOH) solution (1-2.5 N)

  • Hexane or diethyl ether

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh a known amount of the oil or lipid extract into a round-bottom flask.

  • Add a known amount of the internal standard.

  • Add the ethanolic or methanolic KOH solution.

  • Reflux the mixture at 60-80°C for 1-2 hours until saponification is complete.

  • After cooling, add a volume of distilled water and saturated NaCl solution to the flask.

  • Transfer the mixture to a separatory funnel and extract the unsaponifiable matter three times with hexane or diethyl ether.

  • Combine the organic phases and wash them with distilled water until the washings are neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent using a rotary evaporator.

  • The resulting residue contains the total unsaponifiable matter, including the sterol fraction.

Separation of Sterol Fractions by Thin-Layer Chromatography (TLC)

To isolate the 4-monomethylsterol fraction from other sterols and triterpene alcohols, thin-layer chromatography is a commonly used technique.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing solvent system: Hexane/diethyl ether/acetic acid (70:30:1, v/v/v) or Hexane/diethyl ether (1:1, v/v)[4]

  • Chromatography tank

  • Spotting capillaries

  • Visualization reagent (e.g., 50% sulfuric acid spray or iodine vapor)

  • Scraper for collecting silica bands

Procedure:

  • Dissolve the unsaponifiable matter in a small volume of a suitable solvent (e.g., chloroform).

  • Using a capillary tube, spot the dissolved sample as a narrow band onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a chromatography tank pre-saturated with the developing solvent.

  • Allow the solvent to ascend the plate until it reaches approximately 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front.

  • Visualize the separated bands using a suitable reagent. 4-desmethylsterols, 4-monomethylsterols, and 4,4'-dimethylsterols will appear as distinct bands.

  • Carefully scrape the silica gel band corresponding to the 4-monomethylsterol fraction.

  • Extract the sterols from the silica gel using a solvent like chloroform or diethyl ether.

  • Filter the solution and evaporate the solvent to obtain the purified 4-monomethylsterol fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful technique for the separation, identification, and quantification of individual sterols.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5 or equivalent)

  • Helium carrier gas

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • Standard solutions of this compound and other relevant sterols

Procedure:

  • Derivatization: Before GC analysis, the hydroxyl group of the sterols must be derivatized to increase their volatility. A common method is silylation.

    • Dissolve the dried 4-monomethylsterol fraction in a small volume of pyridine.

    • Add the silylating reagent (e.g., BSTFA + 1% TMCS).

    • Heat the mixture at 60-70°C for 30-60 minutes.

    • The resulting trimethylsilyl (TMS) ether derivatives are ready for injection.

  • GC-MS Analysis:

    • Injector: Splitless or split injection at a temperature of 250-300°C.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 180°C), holds for a few minutes, and then ramps up to a final temperature of 280-300°C. A detailed temperature program used for analyzing 4-methylsterols is as follows: initially 55°C for 1 min, then ramped at 20°C/min to 255°C, followed by a ramp of 1.5°C/min to 283°C, and a final ramp of 15°C/min to 300°C, held for 11 minutes[5].

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification:

    • Identify the peaks corresponding to this compound-TMS ether and other 4-methylsterol-TMS ethers based on their retention times and mass spectra compared to authentic standards.

    • Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Signaling Pathways and Logical Relationships

Brassinosteroid Biosynthesis Pathway

This compound, specifically 24-methylenethis compound, is a critical intermediate in the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide range of developmental processes. The following diagram illustrates the position of 24-methylenethis compound in this pathway.

Brassinosteroid_Biosynthesis cluster_sterol Sterol Biosynthesis cluster_brassinosteroid Brassinosteroid Biosynthesis Cycloartenol Cycloartenol 24-Methylene cycloartanol 24-Methylene cycloartanol Cycloartenol->24-Methylene cycloartanol SMT1 24-methylenethis compound 24-methylenethis compound 24-Methylene cycloartanol->24-methylenethis compound Multiple Steps Campesterol Campesterol 24-methylenethis compound->Campesterol SMT2 Campestanol Campestanol Campesterol->Campestanol DWF1 6-Deoxocathasterone 6-Deoxocathasterone Campestanol->6-Deoxocathasterone DWF4 Cathasterone Cathasterone 6-Deoxocathasterone->Cathasterone CYP85A1 Teasterone Teasterone Cathasterone->Teasterone ROT3 Typhasterol Typhasterol Teasterone->Typhasterol DWF3 Castasterone Castasterone Typhasterol->Castasterone CYP85A2 Brassinolide Brassinolide Castasterone->Brassinolide BR6ox

Caption: Brassinosteroid biosynthesis pathway showing 24-methylenethis compound as a key precursor.

Interference of 4-Carboxysterols with Auxin Signaling

The accumulation of oxidized 4-methylsterols, specifically 4-carboxysterols, has been shown to interfere with auxin signaling and transport. This can lead to developmental defects in plants. The following diagram illustrates this inhibitory relationship.

Auxin_Signaling_Inhibition cluster_sterol_pathway Sterol Biosynthesis cluster_auxin_transport Auxin Transport & Signaling 4-methylsterols 4-methylsterols 4-desmethylsterols 4-desmethylsterols 4-methylsterols->4-desmethylsterols SMO2/ERG25 4-carboxysterols 4-carboxysterols 4-methylsterols->4-carboxysterols Oxidation PIN_proteins PIN Proteins (Auxin Efflux Carriers) 4-carboxysterols->PIN_proteins Inhibits Auxin Auxin Auxin->PIN_proteins Auxin_Signaling_Response Normal Auxin Signaling & Response PIN_proteins->Auxin_Signaling_Response

Caption: Logical diagram of 4-carboxysterol-mediated inhibition of auxin transport.

Conclusion

This compound and its 4-methylsterol relatives are fundamental, though often low-abundance, components of the plant metabolome. Their role as key intermediates in the biosynthesis of essential phytosterols and their emerging connection to plant signaling pathways underscore their importance. This guide provides a foundational understanding of their natural sources, quantitative distribution in selected species, and the detailed analytical protocols required for their study. The provided diagrams of their involvement in brassinosteroid biosynthesis and the inhibitory effect of their oxidized forms on auxin transport offer a visual framework for further research. A deeper and broader quantitative analysis of this compound distribution across the plant kingdom will be crucial for fully elucidating the diverse roles of these fascinating molecules in plant biology and for exploring their potential applications.

References

Lophenol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 481-25-4[1] Molecular Formula: C₂₈H₄₈O[1] Molecular Weight: 400.7 g/mol [2]

This technical guide provides an in-depth overview of Lophenol (4α-methyl-5α-cholest-7-en-3β-ol), a significant metabolic intermediate in the biosynthesis of plant sterols.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its chemical properties, experimental protocols, and biological context.

Physicochemical and Spectral Data

This compound is a steroidal compound with a complex structure, necessitating precise analytical characterization. The following tables summarize its key physicochemical properties and provide a guide to its spectral features.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₄₈OPubChem[2]
Molecular Weight400.7 g/mol PubChem[2]
CAS Number481-25-4Wikipedia[1]
LogP7.634InvivoChem
Hydrogen Bond Donor Count1InvivoChem
Hydrogen Bond Acceptor Count1InvivoChem
Rotatable Bond Count5InvivoChem

Table 2: General Spectral Data for this compound Analysis

TechniqueGeneral Expected Features for Sterols/Phenols
¹H NMR Signals in the upfield region for the numerous aliphatic protons. A signal for the hydroxyl proton, which can be broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR A large number of signals in the aliphatic region. Signals corresponding to the carbon bearing the hydroxyl group and the carbons involved in the double bond would be expected in their characteristic regions.
Mass Spectrometry (MS) A molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be characteristic of the sterol core, often involving the loss of water from the hydroxyl group and cleavage of the side chain.

Experimental Protocols

General Protocol for Extraction and Purification of this compound from Plant Material

This protocol provides a general methodology for the extraction and purification of this compound from plant sources, based on established techniques for phytosterols. The specific plant matrix may require optimization of the described steps.

1. Sample Preparation:

  • Air-dry the plant material (e.g., leaves, seeds) at room temperature or in an oven at a low temperature (40-60°C) to a constant weight.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a sealed container for several days with periodic agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with a suitable solvent. This method is efficient but may not be suitable for thermolabile compounds.

  • The choice of solvent is critical; methanol and ethanol are commonly used for extracting sterols.

3. Filtration and Concentration:

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

4. Fractionation and Purification:

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a solvent mixture (e.g., methanol/water) and partition it against a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar compounds.

  • Column Chromatography:

    • Subject the polar fraction to column chromatography using a stationary phase like silica gel or Sephadex LH-20.

    • Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and mobile phase.

In Vivo Protocol for Assessing Hepatoprotective Activity of this compound

The following protocol is a summary of a published study investigating the hepatoprotective effects of this compound in an animal model.

1. Animal Model:

  • Use healthy adult mice, divided into experimental and control groups.

2. Dosing and Administration:

  • Prepare a vehicle solution (e.g., 0.1% DMSO in saline) for dissolving this compound.

  • Administer this compound orally or via intraperitoneal injection at desired concentrations (e.g., 25 and 50 mg/kg body weight) for a specified period (e.g., 7 days).

  • Include a positive control group (e.g., treated with silymarin) and a negative control group (vehicle only).

3. Induction of Hepatotoxicity:

  • On the final day of treatment, induce liver damage in all groups except the vehicle control by administering a hepatotoxic agent (e.g., acetaminophen).

4. Sample Collection and Analysis:

  • After a set period post-induction, collect blood and liver tissue samples.

  • Analyze serum for liver function markers (e.g., ALT, AST, ALP).

  • Perform histopathological examination of the liver tissue to assess the extent of damage and the protective effect of this compound.

Biological Role and Pathways

This compound is a key intermediate in the biosynthesis of phytosterols (plant sterols), which are essential components of plant cell membranes and precursors to certain plant hormones. The pathway leading to common phytosterols such as campesterol and sitosterol involves a critical bifurcation point after the formation of 24-methylenethis compound.

Plant Sterol Biosynthesis Pathway

The following diagram illustrates a simplified workflow of the later stages of plant sterol biosynthesis, highlighting the position of this compound.

Plant_Sterol_Biosynthesis Cycloartenol Cycloartenol This compound This compound 24_Methylene_this compound 24_Methylene_this compound This compound->24_Methylene_this compound Enzyme: SMT1 Intermediate_2 ... 24_Methylene_this compound->Intermediate_2 Enzyme: CPI1 Intermediate_3 ... 24_Methylene_this compound->Intermediate_3 Enzyme: SMT2 Campesterol Campesterol Sitosterol Sitosterol Intermediate_1 ... Intermediate_1->this compound Enzymatic Steps Intermediate_2->Campesterol Multiple Steps Intermediate_3->Sitosterol Multiple Steps

Caption: Simplified Plant Sterol Biosynthesis Pathway.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical experimental workflow for the extraction, purification, and analysis of this compound from a plant source.

Lophenol_Analysis_Workflow Start Start End End Decision Decision Purification Purification Decision->Purification Not Pure Structural_Analysis Structural_Analysis Decision->Structural_Analysis Pure Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction 2. Grind & Extract Crude_Extract Crude_Extract Extraction->Crude_Extract 3. Filter & Concentrate Crude_Extract->Purification 4. Column Chromatography Pure_this compound Pure_this compound Purification->Pure_this compound 5. Isolate Fractions Pure_this compound->Decision 6. Purity Check (TLC/HPLC) Structural_Analysis->End 7. NMR, MS

References

Lophenol and its Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Aspects of Lophenol and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a 4α-methyl sterol, is a significant metabolic intermediate in the biosynthesis of sterols in plants.[1] As a member of the vast family of phytosterols, this compound and its derivatives are gaining increasing attention within the scientific community for their diverse biological activities and potential therapeutic applications. These naturally occurring compounds are found in a variety of plant species, including staple foods like potatoes and bell peppers.[2] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their natural occurrence, biosynthesis, biological activities, and the experimental methodologies used for their study. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and protocols.

This compound and Its Derivatives in Nature

This compound, chemically known as 4α-methyl-5α-cholest-7-en-3β-ol, is a key intermediate in the intricate pathway of phytosterol biosynthesis in plants.[1] It belongs to the class of organic compounds known as cholesterols and derivatives.[2] this compound has been identified in various plants, including Solanum tuberosum (potato) and Avena sativa (oat).[3]

Several derivatives of this compound are also found in nature, arising from further enzymatic modifications of the this compound backbone. Notable derivatives include:

  • 24-Methylenethis compound: This derivative is formed through the methylation of this compound and is a crucial intermediate in the biosynthesis of various C24-alkyl sterols.[2][4] It has been reported in plants such as Glycine max (soybean).[5]

  • 24-Ethylthis compound: Another important derivative involved in the phytosterol biosynthetic pathway.

  • Cycloartenol: While not a direct derivative of this compound, cycloartenol is the primary precursor for the biosynthesis of this compound and other phytosterols in plants.[6]

The structural diversity of these compounds contributes to their varied biological functions within the plant, including roles in membrane structure and as precursors to bioactive molecules.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the larger phytosterol biosynthetic pathway, which originates from the cyclization of squalene. In plants, this cyclization primarily leads to the formation of cycloartenol, in contrast to the formation of lanosterol in animals and fungi.[6]

The following diagram illustrates the key steps in the biosynthesis of this compound from cycloartenol:

G cluster_0 This compound Biosynthesis Pathway Cycloartenol Cycloartenol Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol SAM-dependent C-24 methyltransferase (SMT1) Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol Cyclopropylsterol isomerase (CPI) 4a-Methyl-fecosterol 4α-Methyl-fecosterol Obtusifoliol->4a-Methyl-fecosterol Sterol C-14 demethylase (CYP51) This compound This compound 4a-Methyl-fecosterol->this compound Sterol Δ14-reductase (14-RED) Sterol Δ8-Δ7 isomerase

Caption: Biosynthesis pathway of this compound from cycloartenol.

Biological Activities of this compound and its Derivatives

This compound and its derivatives exhibit a range of promising biological activities, making them attractive candidates for further investigation in drug discovery and development.

Hepatoprotective Activity

This compound has demonstrated significant hepatoprotective effects. Studies have shown that this compound, isolated from the resin of Commiphora kua, can protect against acetaminophen-induced hepatotoxicity in mice.[3][7] This protective effect is associated with the restoration of liver function test parameters and antioxidant enzyme levels.

Anti-inflammatory Activity

Phytosterols, including this compound and its derivatives, are known to possess anti-inflammatory properties. The anti-inflammatory mechanisms of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. While specific data on the anti-inflammatory activity of this compound derivatives is an active area of research, the broader class of phytosterols has shown promise in this area.

Anticancer Activity

Emerging research suggests that various phytosterols and their derivatives possess anticancer properties. While direct evidence for this compound's anticancer activity is still being explored, related phytosterols have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. The cytotoxic effects of these compounds are often evaluated using assays that determine their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, and while this compound itself is a sterol, the broader family of plant-derived compounds it belongs to often exhibits antioxidant effects. These effects are typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and related derivatives.

Table 1: Hepatoprotective Activity of this compound

CompoundModel SystemToxinDosage of CompoundMeasured ParametersOutcomeReference
This compoundMiceAcetaminophen (APAP)25 µg/kg and 50 µg/kg BWALT, AST, ALP, LDH, Direct Bilirubin, SOD, CAT, GSHSignificant recovery of LFTs and antioxidant enzyme levels.[3][7][3][7]

Table 2: Cytotoxicity of a this compound Derivative (Alkylamino Phenol Derivative)

CompoundCell LineIC50 ValueReference
2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol)MCF7 (Breast Cancer)87.92 µM[7]
SK-BR3 (Breast Cancer)172.51 µM[7]

Table 3: Antioxidant Activity of Phenolic Compounds (Illustrative)

CompoundAssayIC50 ValueReference
Phenolic Extract (Illustrative)DPPH Radical ScavengingVaries (µg/mL)[1][8]

Note: Specific IC50 values for the antioxidant activity of this compound derivatives are still emerging in the literature. This table serves as an example of how such data is presented.

Signaling Pathways

The biological activities of this compound and its derivatives are mediated through their interaction with various cellular signaling pathways. Two key pathways that are often modulated by phytosterols and other natural phenolic compounds are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many natural compounds, including phytosterols, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

G cluster_1 NF-κB Signaling Pathway Inhibition Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation IkB->Degradation Degradation NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activates Inflammation Inflammation (Gene Transcription) NFkB_active->Inflammation Promotes Lophenol_Deriv This compound & Derivatives Lophenol_Deriv->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. The hepatoprotective effects of many natural compounds are linked to their ability to activate the Nrf2 pathway.

G cluster_2 Nrf2 Signaling Pathway Activation Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_active Activates ARE Antioxidant Response Element (ARE) (Gene Transcription) Nrf2_active->ARE Promotes Lophenol_Deriv This compound & Derivatives Lophenol_Deriv->Keap1 Inactivates G cluster_3 Experimental Workflow Plant_Material Plant Material (e.g., leaves, resin) Extraction Extraction (e.g., Maceration) Plant_Material->Extraction Isolation Isolation & Purification (e.g., Column Chromatography) Extraction->Isolation Identification Structure Elucidation (NMR, MS) Isolation->Identification Bioassays Biological Activity Assays (In vitro & In vivo) Identification->Bioassays Data_Analysis Data Analysis & Interpretation Bioassays->Data_Analysis

References

Lophenol: A Technical Guide on its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol, a phytosterol found in various plant species, is emerging as a compound of interest in the field of pharmacology. As a 4α-methyl sterol, it is a key intermediate in the biosynthesis of other sterols in plants. While research into its specific therapeutic effects is in its early stages, preliminary evidence suggests a promising potential, particularly in the realm of hepatoprotection. This technical guide provides a comprehensive overview of the current scientific knowledge on the therapeutic effects of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Hepatoprotective Effects of this compound

The most well-documented therapeutic effect of this compound is its ability to protect the liver from damage. An in vivo study using a mouse model of acetaminophen-induced hepatotoxicity has demonstrated significant hepatoprotective activity.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the aforementioned study, highlighting the impact of this compound on various biochemical markers of liver function and oxidative stress.

BiomarkerAcetaminophen (APAP) Control GroupThis compound (25 µg/kg) Treated GroupThis compound (50 µg/kg) Treated GroupSilymarin (Positive Control)Unit
Alanine Transaminase (ALT)Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedU/L
Aspartate Transaminase (AST)Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedU/L
Alkaline Phosphatase (ALP)Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedU/L
Lactate Dehydrogenase (LDH)Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedU/L
Direct BilirubinSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreasedmg/dL
Superoxide Dismutase (SOD)Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedU/mg of protein
Catalase (CAT)Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedU/mg of protein
Reduced Glutathione (GSH)Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increasedµmol/mg of protein

Note: The table represents the reported trends from the study.[1][2] Specific numerical values were not provided in the abstract.

Experimental Protocol: In Vivo Hepatoprotectivity Study

The following methodology was employed to assess the hepatoprotective effects of this compound in an animal model.[1][2]

  • Model: Acetaminophen (APAP)-induced hepatotoxicity in mice.

  • Animal Subjects: Mice of either sex.

  • Groups (n=5 per group):

    • Vehicle Control: Received only the vehicle (0.1% DMSO solution) for 7 days.

    • APAP Control: Received a single dose of acetaminophen (400 mg/kg BW, i.p.) on day 7.

    • Positive Control (Silymarin): Received silymarin for 7 days.

    • This compound (Low Dose): Received this compound (25 µg/kg BW) for 7 days.

    • This compound (High Dose): Received this compound (50 µg/kg BW) for 7 days.

  • Procedure:

    • On day 7, all groups except the vehicle control were fasted for 18 hours.

    • Following the fasting period, the designated groups received an intraperitoneal (i.p.) injection of acetaminophen.

    • 20 hours after APAP administration, the animals were anesthetized, and blood and liver tissue samples were collected for biochemical and histopathological analysis.

  • Biochemical Parameters Measured:

    • Liver Function Tests (LFTs): ALT, AST, ALP, LDH, and direct bilirubin.

    • Antioxidant Enzymes: SOD, CAT, and GSH.

  • Histopathological Analysis: Liver tissues were examined for signs of cellular damage.

Visualizing the Science

Experimental Workflow for Hepatoprotectivity Assay

experimental_workflow cluster_setup Animal Grouping and Dosing (7 Days) cluster_induction Hepatotoxicity Induction (Day 7) cluster_analysis Analysis (20 hours post-induction) Vehicle Vehicle Fasting Fasting APAP_Control APAP Control APAP_Control->Fasting Silymarin Silymarin Silymarin->Fasting Lophenol_Low This compound (25 µg/kg) Lophenol_Low->Fasting Lophenol_High This compound (50 µg/kg) Lophenol_High->Fasting APAP_Injection APAP Injection (400 mg/kg) Fasting->APAP_Injection Sample_Collection Blood & Liver Tissue Collection APAP_Injection->Sample_Collection Biochemical_Analysis Biochemical Analysis (LFTs, Antioxidant Enzymes) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology

Caption: Experimental workflow for the in vivo hepatoprotectivity study of this compound.

Postulated Signaling Pathway for this compound's Hepatoprotective Effect

signaling_pathway Acetaminophen Acetaminophen Oxidative_Stress Oxidative Stress (Increased ROS) Acetaminophen->Oxidative_Stress Liver_Damage Hepatocellular Damage Oxidative_Stress->Liver_Damage Reduced_Oxidative_Stress Reduced Oxidative Stress Oxidative_Stress->Reduced_Oxidative_Stress Inhibited by This compound This compound Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GSH) This compound->Antioxidant_Enzymes Activates Antioxidant_Enzymes->Reduced_Oxidative_Stress Leads to Hepatoprotection Hepatoprotection Reduced_Oxidative_Stress->Hepatoprotection Results in

Caption: Postulated mechanism of this compound's hepatoprotective action via antioxidant pathways.

Potential for Other Therapeutic Applications

While the primary evidence for this compound's therapeutic effects lies in hepatoprotection, its classification as a phytosterol suggests a broader potential. Phytosterols as a class are known to possess a range of pharmacological properties, including anti-inflammatory and anti-tumor activities. For instance, other phytosterols like lupeol have been shown to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and Nrf2.[3]

However, it is crucial to note that these are general properties of the phytosterol class, and specific studies on this compound are required to validate these potential effects. Future research should focus on:

  • Anti-inflammatory assays: Investigating the effect of this compound on inflammatory markers and signaling pathways in relevant cell and animal models.

  • Anticancer studies: Evaluating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic effects at a deeper level.

Conclusion

This compound has demonstrated significant hepatoprotective effects in a preclinical model of acetaminophen-induced liver injury. The available data strongly suggest that its mechanism of action involves the upregulation of endogenous antioxidant enzymes, thereby mitigating oxidative stress. While its potential as an anti-inflammatory and anti-tumor agent is plausible based on its chemical class, further dedicated research is imperative to substantiate these claims. The detailed experimental protocol and the quantitative data presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound. As research progresses, this compound may prove to be a valuable lead compound in the development of novel therapies for liver diseases and potentially other inflammatory and proliferative disorders.

References

Lophenol: A Critical Metabolic Intermediate in Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sterols are fundamental components of eukaryotic cell membranes and precursors to essential signaling molecules. The biosynthesis of these complex lipids involves a highly conserved yet branched pathway with numerous metabolic intermediates. Among these, 4α-methyl sterols, such as lophenol, represent a critical juncture, particularly in plants and fungi. This technical guide provides a comprehensive overview of this compound's role as a metabolic intermediate in sterol synthesis. It details the enzymatic steps leading to its formation and subsequent conversion, presents established experimental protocols for its analysis, and visualizes the core metabolic pathways. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and pharmacology, as well as for professionals engaged in the development of drugs targeting sterol metabolism, such as novel fungicides and cholesterol-lowering agents.

Introduction to this compound in the Context of Sterol Biosynthesis

Sterol biosynthesis is a multi-step process that can be broadly divided into three stages: the synthesis of the isoprenoid precursor isopentenyl pyrophosphate (IPP), the formation of squalene, and the cyclization of squalene and subsequent modifications to form the final sterol products. In plants, the pathway typically proceeds through the cyclization of 2,3-oxidosqualene to cycloartenol, while in fungi and animals, lanosterol is the primary cyclization product.

This compound (4α-methyl-5α-cholest-7-en-3β-ol) is a 4α-monomethylsterol that serves as a key intermediate after the initial demethylation at the C-14 position and the first demethylation at the C-4 position of the sterol ring. The removal of the two methyl groups at the C-4 position is a crucial and complex part of the pathway, catalyzed by a multi-enzyme complex. In plants, this process is particularly intricate, with distinct enzymes responsible for the removal of the first and second methyl groups. This compound and its immediate precursor, 24-methylenethis compound, stand at a significant branch point in the phytosterol pathway, leading to the synthesis of major plant sterols like campesterol and sitosterol, as well as to the production of brassinosteroid hormones, which are vital for plant growth and development.[1][2]

The this compound Metabolic Pathway

The conversion of cycloartenol (in plants) or lanosterol (in other eukaryotes) to the final desmethyl sterols involves a series of demethylation, isomerization, desaturation, and reduction reactions. The segment of the pathway involving this compound is centered around the C-4 demethylation process.

The key enzymatic steps are:

  • C-14 Demethylation: The process begins with the oxidative removal of the 14α-methyl group from the initial cyclized sterol, catalyzed by a cytochrome P450 enzyme, CYP51 (sterol 14α-demethylase).

  • First C-4 Demethylation (Formation of a this compound Precursor): The removal of the first of the two C-4 methyl groups is initiated by the Sterol 4α-methyl oxidase (SMO) . In Arabidopsis thaliana, this function is carried out by the SMO1 family of enzymes.[3] SMO1 oxidizes the 4α-methyl group to a carboxylic acid.

  • Decarboxylation and Dehydrogenation: The resulting 4α-carboxylic acid is then acted upon by a 3β-hydroxysteroid dehydrogenase/decarboxylase (3β-HSD/D) . This enzyme catalyzes both the dehydrogenation of the 3β-hydroxyl group to a 3-keto group and the decarboxylation at the C-4 position.[4]

  • Reduction to this compound: A 3-keto steroid reductase (3KSR) then reduces the 3-keto group back to a 3β-hydroxyl group, yielding a 4α-methylsterol like this compound.

  • Second C-4 Demethylation (Metabolism of this compound): this compound, or more commonly its derivative 24-methylenethis compound, serves as the substrate for the second round of C-4 demethylation. This is initiated by the SMO2 family of enzymes in plants, which oxidizes the remaining 4α-methyl group.[3][5] The subsequent decarboxylation and reduction steps are carried out by the same types of enzymes as in the first demethylation (3β-HSD/D and 3KSR).

  • Branch Point to Brassinosteroids: 24-methylenethis compound is a key branch point. It can either proceed through the second C-4 demethylation to form episterol and continue towards major phytosterols, or it can be shunted into the brassinosteroid biosynthesis pathway.[2]

The regulation of this pathway is complex, with evidence suggesting transcriptional regulation of the SMO genes by plant hormones such as auxin, highlighting the integration of sterol biosynthesis with overall plant development.[3][5]

Mandatory Visualizations

Lophenol_Pathway cluster_pre Upstream Pathway cluster_c4_demethylation1 First C-4 Demethylation cluster_c4_demethylation2 Second C-4 Demethylation cluster_brassinosteroid Brassinosteroid Pathway Cycloartenol Cycloartenol 4,4-dimethylsterol 4,4-dimethylsterol Cycloartenol->4,4-dimethylsterol Multiple Steps (incl. C-14 demethylation) 4a-carboxy-4b-methylsterol 4a-carboxy-4b-methylsterol 4,4-dimethylsterol->4a-carboxy-4b-methylsterol SMO1 (O2, NADPH) 3-keto-4a-methylsterol 3-keto-4a-methylsterol 4a-carboxy-4b-methylsterol->3-keto-4a-methylsterol 3β-HSD/D (NAD+) Lophenol_type 4a-methylsterol (e.g., this compound) 3-keto-4a-methylsterol->Lophenol_type 3KSR (NADPH) 4a-carboxy-sterol 4a-carboxy-sterol Lophenol_type->4a-carboxy-sterol SMO2 (O2, NADPH) Brassinosteroids Brassinosteroids Lophenol_type->Brassinosteroids Branch Point (via 24-methylenethis compound) 3-keto-sterol 3-keto-sterol 4a-carboxy-sterol->3-keto-sterol 3β-HSD/D (NAD+) Episterol 4-desmethylsterol (e.g., Episterol) 3-keto-sterol->Episterol 3KSR (NADPH) Phytosterols Phytosterols Episterol->Phytosterols Further Steps

Caption: Metabolic pathway of C-4 demethylation in plant sterol biosynthesis, highlighting the central role of this compound.

Quantitative Data on this compound and Related Enzymes

Quantitative data on the concentrations of sterol intermediates and the kinetic properties of the enzymes involved are crucial for understanding metabolic flux and for designing effective inhibitors. However, such data is often challenging to obtain due to the low abundance of these intermediates and the membrane-bound nature of the enzymes.

ParameterValueOrganism/EnzymeNotesReference
Substrate Specificity 4,4-dimethyl-zymosterolS. cerevisiae SMO (Erg25)The yeast enzyme shows high activity with its natural substrate.[6]
24-methylene-24-dihydrocycloartenolS. cerevisiae SMO (Erg25)Very low activity, indicating substrate specificity between yeast and plant enzymes.[6]
Cofactor Requirement NADPH, O₂Sterol C4-methyl oxidase (SMO)Essential for the oxidative function of the enzyme.[6]
NAD⁺3β-hydroxysteroid dehydrogenase (3β-HSD)Required for the dehydrogenation step.[7]
NADPH3-keto steroid reductase (3KSR)Required for the reduction of the 3-keto group.[8]
Inhibition 6-amino-2-n-pentylbenzothiazoleS. cerevisiae SMO (Erg25)A potent inhibitor of the yeast enzyme.[6]
Azole fungicidesSterol demethylases (CYP51 & SMO)A common class of inhibitors targeting sterol biosynthesis.[9]
Gene Expression Upregulated by auxinArabidopsis thaliana SMO1/SMO2Links sterol biosynthesis to plant hormone signaling pathways.[3][5]
Mutant Phenotype Accumulation of 4α-methylsterolsArabidopsis thalianasmo2 mutantsDemonstrates the role of SMO2 in removing the second C-4 methyl group.[5]
Embryonic lethalityArabidopsis thalianasmo1 and smo2 double mutantsIndicates the essential role of C-4 demethylation in development.[3][5]

Experimental Protocols

Accurate analysis of this compound and other sterol intermediates requires robust protocols for extraction, separation, and detection. The following sections provide detailed methodologies for these key experiments.

Protocol for Microsomal Fraction Isolation from Plant Tissue (for Enzyme Assays)

This protocol is adapted for the isolation of microsomes, which contain the membrane-bound enzymes of the sterol biosynthesis pathway, from Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seedlings (7-10 days old)

  • Mortar and pestle, pre-chilled

  • Liquid nitrogen

  • Homogenization Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.25 M sucrose, 2.5 mM β-mercaptoethanol (add fresh).

  • Miracloth

  • Centrifuge tubes (15 mL and ultracentrifuge tubes)

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Harvest approximately 1-2 g of fresh Arabidopsis seedlings.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add 2 mL of ice-cold Homogenization Buffer per gram of tissue and continue grinding until a homogenous slurry is formed.

  • Filter the homogenate through two layers of Miracloth into a pre-chilled 15 mL centrifuge tube.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, mitochondria, and chloroplasts.

  • Carefully transfer the supernatant (the post-mitochondrial fraction) to a pre-chilled ultracentrifuge tube.

  • Centrifuge the supernatant at 100,000 x g for 60-90 minutes at 4°C to pellet the microsomal membranes.

  • Discard the supernatant. The resulting pellet is the microsomal fraction.

  • Gently resuspend the microsomal pellet in a minimal volume of a suitable buffer for your enzyme assay (e.g., 50 mM Tris-HCl, pH 7.4 with 1 mM DTT). The protein concentration should be determined using a method compatible with membrane proteins, such as the Lowry or BCA assay.

Protocol for Sterol Extraction and Quantification by GC-MS

This protocol describes the extraction of total sterols from plant tissue, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue (e.g., Arabidopsis leaves), lyophilized

  • Chloroform, Methanol, Formic Acid

  • 0.2 M Phosphoric Acid, 1 M Potassium Chloride

  • Internal Standard (e.g., 5α-cholestane or epicoprostanol)

  • Pyridine (anhydrous)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • GC vials (2 mL) with inserts

  • Vortex mixer, centrifuge, heating block, nitrogen evaporator

Procedure:

Part A: Lipid Extraction

  • Weigh 20-50 mg of lyophilized and finely ground plant tissue into a 2 mL microcentrifuge tube.

  • Add a known amount of internal standard.

  • Add 600 µL of an extraction solvent mixture of Methanol:Chloroform:Formic Acid (20:10:1, v/v/v).

  • Vortex vigorously for 5 minutes at maximum speed.

  • Add 300 µL of an aqueous partition solvent (0.2 M H₃PO₄, 1 M KCl).

  • Vortex briefly (5 seconds) and then centrifuge at 13,000 x g for 2 minutes to separate the phases.

  • Carefully transfer the lower organic phase (chloroform layer) to a clean 2 mL GC vial using a glass Pasteur pipette.

  • Dry the organic phase completely under a gentle stream of nitrogen gas.

Part B: Saponification (Optional, to hydrolyze steryl esters)

  • To the dried lipid extract, add 1 mL of 1 M KOH in 90% ethanol.

  • Incubate at 80°C for 1 hour.

  • After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.

  • Collect the upper hexane layer containing the non-saponifiable lipids (including free sterols). Repeat the hexane extraction twice.

  • Combine the hexane fractions and dry under a stream of nitrogen.

Part C: Derivatization for GC-MS

  • To the dried sterol extract, add 25 µL of anhydrous pyridine and 25 µL of BSTFA + 1% TMCS.[10]

  • Seal the vial tightly and heat at 65°C for 30 minutes to form trimethylsilyl (TMS) ethers.[10]

  • Cool the vial to room temperature before analysis.

Part D: GC-MS Analysis

  • GC System: Agilent GC or equivalent with a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL in splitless mode.

  • Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 15 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Quadrupole or Ion Trap Mass Spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Potential SIM ions for this compound-TMS ether (M.W. 472.8): m/z 472 (M⁺), 382 ([M-90]⁺, loss of TMSOH), 129 (TMS-related fragment).

Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ion to the peak area of the internal standard, using a calibration curve generated with an authentic this compound standard.

Protocol for Sterol Analysis by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

Materials:

  • Dried sterol extract (from Protocol 4.2, Part A or B)

  • Methanol, Water, Ammonium Acetate (LC-MS grade)

  • LC-MS vials

Procedure:

Part A: Sample Preparation

  • Reconstitute the dried sterol extract in 100 µL of methanol.

  • Centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS vial with an insert.

Part B: LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography system (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: 5 mM Ammonium Acetate in Methanol.

  • Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 0.25 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Potential MRM transition for this compound: The precursor ion would be the protonated molecule [M+H]⁺ (m/z 401.4) or an adduct. The product ions would be determined by fragmentation of the precursor in the collision cell. A common fragmentation is the loss of water ([M+H-H₂O]⁺, m/z 383.4). A possible transition would be 401.4 -> 383.4 . Optimization with an authentic standard is required.

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Tissue Lyophilized Plant Tissue Extraction Solvent Extraction (Chloroform/Methanol) Tissue->Extraction Saponification Saponification (Optional) (KOH in Ethanol) Extraction->Saponification Dry_Extract Dried Sterol Extract Saponification->Dry_Extract Derivatization Add Pyridine + BSTFA Heat at 65°C Dry_Extract->Derivatization TMS_Sterols TMS-ether Sterols Derivatization->TMS_Sterols Injection Inject into GC-MS TMS_Sterols->Injection Separation Chromatographic Separation (HP-5MS column) Injection->Separation Detection Mass Spectrometry (EI, Scan/SIM) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for the analysis of this compound by GC-MS.

Conclusion and Future Directions

This compound and its associated 4α-methylsterol intermediates occupy a pivotal position in the biosynthesis of sterols, particularly in plants. The C-4 demethylation complex, responsible for the metabolism of these compounds, represents a key regulatory node and a potential target for agrochemical and pharmaceutical intervention. The intricate connection between the main sterol pathway and the biosynthesis of brassinosteroid hormones underscores the importance of understanding the metabolic fate of intermediates like 24-methylenethis compound.

Future research should focus on obtaining detailed kinetic data for the enzymes of the C-4 demethylation complex to facilitate the development of metabolic flux models. Furthermore, elucidating the protein-protein interactions within this complex and its subcellular localization will provide deeper insights into its regulation. The development of highly sensitive and specific analytical methods, such as advanced LC-MS/MS techniques, will be crucial for quantifying the low-abundance intermediates of this pathway and for studying the effects of genetic or chemical perturbations. A thorough understanding of the this compound metabolic nexus will continue to be a vital area of research, with implications for plant biology, mycology, and human health.

References

Lophenol: A Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol, a 4α-methyl sterol, is a phytosterol found in various plant species. As a member of the diverse class of phytosterols, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the current state of knowledge regarding the biological activities of this compound, with a focus on its hepatoprotective, potential anticancer, and anti-inflammatory effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key findings, detailing experimental methodologies, and illustrating putative signaling pathways.

Hepatoprotective Activity

The most well-documented biological activity of this compound is its hepatoprotective effect. Studies have demonstrated its ability to mitigate liver damage induced by toxins.

Quantitative Data

An in vivo study using a mouse model of acetaminophen (APAP)-induced hepatotoxicity provides quantitative evidence of this compound's protective effects. The administration of this compound at two different doses (25 µg/kg and 50 µg/kg body weight) resulted in a significant reduction in serum levels of key liver injury biomarkers compared to the APAP-treated group.[1][2]

BiomarkerVehicle ControlAPAP ControlThis compound (25 µg/kg)This compound (50 µg/kg)Silymarin (Positive Control)
Alanine Aminotransferase (ALT) (U/L)Data not available in sourceElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Aspartate Aminotransferase (AST) (U/L)Data not available in sourceElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Alkaline Phosphatase (ALP) (U/L)Data not available in sourceElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Lactate Dehydrogenase (LDH) (U/L)Data not available in sourceElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Direct Bilirubin (mg/dL)Data not available in sourceElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Note: The source material qualitatively describes the results as "significant" reductions but does not provide specific numerical values with standard deviations. The table reflects this qualitative description.

Experimental Protocol: In Vivo Hepatoprotectivity Assay[1][2]

This protocol outlines the methodology used to assess the hepatoprotective activity of this compound in an acetaminophen-induced liver injury mouse model.

1. Animal Model:

  • Species: Male or female albino mice.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light/dark cycle. Access to standard pellet diet and water ad libitum.

2. Experimental Groups (n=5-10 per group):

  • Group I (Vehicle Control): Receives the vehicle (e.g., 0.1% DMSO in saline) orally for 7 days.

  • Group II (APAP Control): Receives the vehicle for 7 days, followed by a single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 400 mg/kg body weight on day 7.

  • Group III (Positive Control): Receives a standard hepatoprotective agent (e.g., Silymarin at 100 mg/kg) orally for 7 days, followed by a single i.p. injection of APAP on day 7.

  • Group IV (this compound - Low Dose): Receives this compound (25 µg/kg body weight) orally for 7 days, followed by a single i.p. injection of APAP on day 7.

  • Group V (this compound - High Dose): Receives this compound (50 µg/kg body weight) orally for 7 days, followed by a single i.p. injection of APAP on day 7.

3. Dosing and Administration:

  • This compound and the positive control are administered orally once daily for seven consecutive days.

  • On the seventh day, 1 hour after the final oral dose, animals in groups II, III, IV, and V are administered a single i.p. injection of APAP.

4. Sample Collection:

  • 24 hours after APAP administration, animals are anesthetized.

  • Blood is collected via cardiac puncture for serum separation.

  • Livers are excised, weighed, and a portion is fixed in 10% formalin for histopathological analysis, while the remaining tissue is stored at -80°C for biochemical analysis.

5. Biochemical Analysis:

  • Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Lactate Dehydrogenase (LDH), and Direct Bilirubin are measured using standard enzymatic assay kits.

6. Histopathological Analysis:

  • Formalin-fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Slides are examined under a light microscope for pathological changes such as necrosis, inflammation, and fatty degeneration.

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Dosing (7 days) cluster_induction Toxicity Induction (Day 7) cluster_collection Sample Collection (24h post-APAP) cluster_analysis Analysis acclimatize Acclimatize Mice (1 week) grouping Divide into 5 Groups: - Vehicle Control - APAP Control - Positive Control (Silymarin) - this compound (Low Dose) - this compound (High Dose) acclimatize->grouping Start of Experiment dosing Daily Oral Administration grouping->dosing apap_induction Single Intraperitoneal Injection of APAP (except Vehicle Control) dosing->apap_induction blood_collection Blood Collection (Cardiac Puncture) apap_induction->blood_collection liver_excision Liver Excision apap_induction->liver_excision serum_analysis Serum Biochemical Analysis (ALT, AST, ALP, LDH, Bilirubin) blood_collection->serum_analysis histopathology Liver Histopathology (H&E Staining) liver_excision->histopathology

Proposed inhibition of the NF-κB pathway by this compound.
Proposed MAPK Signaling Pathway Modulation by this compound

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cellular responses to external stimuli, including inflammation and apoptosis. This compound may exert its effects by modulating the phosphorylation of key proteins in this pathway.

G Stress_Stimuli Stress Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK Activates This compound This compound This compound->MAPKKK Modulates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory & Apoptotic Gene Expression Transcription_Factors->Gene_Expression Regulates

Proposed modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound demonstrates clear hepatoprotective activity in vivo. While its potential as an anticancer and anti-inflammatory agent is suggested by its chemical class, there is a significant need for further research to quantify these effects and elucidate the underlying molecular mechanisms.

Future research should focus on:

  • Quantitative analysis: Determining the IC50 values of this compound against a panel of human cancer cell lines and in various in vitro anti-inflammatory assays.

  • Mechanism of action: Investigating the specific molecular targets of this compound and confirming its effects on signaling pathways such as NF-κB and MAPK through techniques like Western blotting and reporter gene assays.

  • In vivo efficacy: Expanding in vivo studies to evaluate the anticancer and anti-inflammatory efficacy of this compound in relevant animal models.

  • Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as conducting comprehensive toxicity studies.

A more thorough understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Lophenol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol, a 4α-methylsterol, is a significant bioactive compound found in various plant materials, notably in rice bran. As an intermediate in the biosynthesis of phytosterols, this compound and its related compounds are of increasing interest to researchers in nutrition, pharmacology, and drug development for their potential health benefits, including anti-inflammatory and cholesterol-lowering properties. These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of this compound from plant sources.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound from rice bran. Please note that these values are illustrative and can vary depending on the specific plant material, extraction method, and analytical techniques employed.

ParameterValueUnitMethodReference
Extraction
Starting Material500gRice Bran (Oryza sativa)Hypothetical Data
Initial this compound Content150mg/kgGC-MS Analysis of Crude ExtractHypothetical Data
Extraction Solventn-Hexane-Soxhlet ExtractionHypothetical Data
Crude Extract Yield75g-Hypothetical Data
Saponification
Crude Extract Input50g-Hypothetical Data
Unsaponifiable Matter Yield5gLiquid-Liquid ExtractionHypothetical Data
Purification
Unsaponifiable Matter Input4gColumn ChromatographyHypothetical Data
This compound Fraction Yield200mgSilica Gel Column ChromatographyHypothetical Data
Final this compound Purity>95%HPLC AnalysisHypothetical Data
Overall Recovery~50%-Hypothetical Data

Experimental Protocols

Protocol 1: Extraction of Crude Phytosterols from Rice Bran

This protocol describes the initial extraction of lipids, including this compound, from rice bran using solvent extraction.

Materials:

  • Dried rice bran powder

  • n-Hexane

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 500 g of dried rice bran powder and place it into a large cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 1.5 L of n-hexane and connect it to the Soxhlet extractor and a condenser.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours, or until the solvent running through the siphon is clear.

  • After extraction, allow the apparatus to cool down.

  • Filter the n-hexane extract to remove any fine plant material particles.

  • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude lipid extract.

  • Store the crude extract at -20°C for further processing.

Protocol 2: Saponification and Isolation of Unsaponifiable Matter

This protocol details the saponification of the crude lipid extract to separate fatty acids from the unsaponifiable matter, which contains this compound.

Materials:

  • Crude lipid extract from Protocol 1

  • Ethanolic potassium hydroxide (KOH) solution (10% w/v)

  • Diethyl ether

  • Distilled water

  • Separatory funnel

  • pH indicator paper

Procedure:

  • Dissolve 50 g of the crude lipid extract in 250 mL of 10% ethanolic KOH solution in a round-bottom flask.

  • Reflux the mixture for 2 hours with constant stirring to ensure complete saponification.

  • After cooling to room temperature, transfer the saponified mixture to a 1 L separatory funnel.

  • Add 250 mL of distilled water to the separatory funnel.

  • Extract the unsaponifiable matter by adding 200 mL of diethyl ether and shaking vigorously for 2 minutes. Allow the layers to separate.

  • Collect the upper ether layer. Repeat the extraction of the aqueous layer two more times with 100 mL portions of diethyl ether.

  • Combine the ether extracts and wash them sequentially with 50 mL portions of distilled water until the washings are neutral to pH paper.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the diethyl ether using a rotary evaporator to yield the unsaponifiable matter.

Protocol 3: Purification of this compound using Column Chromatography and HPLC

This protocol describes the purification of this compound from the unsaponifiable matter using silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Unsaponifiable matter from Protocol 2

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane

  • Ethyl acetate

  • HPLC grade acetonitrile and water

  • This compound standard

  • Glass column for chromatography

  • Fraction collector

  • HPLC system with a C18 column and UV detector

Procedure:

Part A: Silica Gel Column Chromatography

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 50 cm length x 3 cm diameter).

  • Dissolve 4 g of the unsaponifiable matter in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • n-Hexane (100%) - 2 column volumes

    • n-Hexane:Ethyl acetate (98:2) - 5 column volumes

    • n-Hexane:Ethyl acetate (95:5) - 5 column volumes

    • n-Hexane:Ethyl acetate (90:10) - 3 column volumes

  • Collect fractions of 10-15 mL using a fraction collector.

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a this compound standard for reference.

  • Pool the fractions containing this compound.

  • Evaporate the solvent from the pooled fractions to obtain a this compound-enriched fraction.

Part B: High-Performance Liquid Chromatography (HPLC) Purification

  • Dissolve the this compound-enriched fraction in the HPLC mobile phase.

  • Set up the HPLC system with a C18 reverse-phase column.

  • Use an isocratic mobile phase of acetonitrile:water (e.g., 95:5 v/v) at a flow rate of 1 mL/min.

  • Inject the sample onto the HPLC column.

  • Monitor the elution profile at a suitable wavelength (e.g., 205 nm) for sterols.

  • Collect the peak corresponding to the retention time of the this compound standard.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

  • Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Methodologies and Pathways

Extraction_Workflow plant_material Plant Material (e.g., Rice Bran) extraction Solvent Extraction (e.g., n-Hexane in Soxhlet) plant_material->extraction crude_extract Crude Lipid Extract extraction->crude_extract saponification Saponification (Ethanolic KOH) crude_extract->saponification unsaponifiable Unsaponifiable Matter saponification->unsaponifiable column_chrom Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) unsaponifiable->column_chrom lophenol_fraction This compound-Enriched Fraction column_chrom->lophenol_fraction hplc Preparative HPLC (C18 Column, Acetonitrile:Water) lophenol_fraction->hplc purified_this compound Purified this compound (>95%) hplc->purified_this compound

Caption: Experimental workflow for this compound extraction and purification.

Application Notes and Protocols for the Purification of Lophenol using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol, a 4α-methyl sterol with the chemical structure 4α-methyl-5α-cholest-7-en-3β-ol, is a phytosterol found in various plant sources, including the resin of Commiphora kua.[1] As a bioactive secondary metabolite, this compound is of significant interest in drug discovery and development due to its potential therapeutic properties. Effective isolation and purification of this compound are critical for its structural elucidation, pharmacological screening, and subsequent development into therapeutic agents. Column chromatography is a fundamental and widely employed technique for the purification of sterols from complex natural product extracts.[1] This document provides detailed application notes and protocols for the purification of this compound utilizing silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For the separation of sterols like this compound, a polar stationary phase, typically silica gel, is used in conjunction with a non-polar to moderately polar mobile phase. This compound, possessing a hydroxyl group, exhibits moderate polarity. Less polar impurities will travel through the column more quickly with a non-polar mobile phase, while more polar impurities will be more strongly retained on the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), this compound can be effectively separated from other components of the crude extract.

Experimental Protocols

This section details the methodology for the purification of this compound from a crude plant resin extract using silica gel column chromatography.

Materials and Reagents
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution)

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade)

    • Ethyl acetate (ACS grade)

    • Other potential solvents: Dichloromethane, Chloroform, Acetone, Methanol

  • Crude Extract: A crude extract of a this compound-containing natural source (e.g., Commiphora kua resin) dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Cotton wool or glass wool

    • Sand (acid-washed)

    • Beakers and Erlenmeyer flasks

    • Round bottom flasks

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp for TLC visualization

    • Staining solution for TLC (e.g., ceric sulfate or phosphomolybdic acid)

    • Fraction collector (optional)

Protocol 1: Purification of this compound from a Crude Resin Extract

1. Preparation of the Crude Extract:

  • A crude extract containing this compound is obtained from the plant material (e.g., resin of Commiphora kua) through solvent extraction.
  • The crude extract is dried and then redissolved in a minimal volume of a non-polar solvent like dichloromethane or chloroform for loading onto the column.

2. Column Packing (Wet Slurry Method):

  • Select a glass column of appropriate size based on the amount of crude extract to be purified (a general rule is a 20:1 to 50:1 ratio of silica gel to crude extract by weight).
  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
  • Add a thin layer of sand (approximately 1 cm) over the plug.
  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane).
  • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed. Do not let the column run dry.
  • Add another thin layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during sample and solvent addition.

3. Sample Loading:

  • Carefully apply the dissolved crude extract onto the top of the sand layer using a pipette.
  • Allow the sample to adsorb completely onto the silica gel by draining the solvent until the sample is just below the sand surface.
  • Gently add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica bed.

4. Elution:

  • Begin the elution with the least polar solvent system (e.g., 100% n-hexane).
  • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A suggested gradient could be:
  • 100% n-Hexane
  • n-Hexane:Ethyl Acetate (98:2)
  • n-Hexane:Ethyl Acetate (95:5)
  • n-Hexane:Ethyl Acetate (90:10)
  • n-Hexane:Ethyl Acetate (80:20)
  • Continue increasing the ethyl acetate concentration as needed.
  • Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes or flasks.

5. Monitoring the Separation:

  • Monitor the separation by spotting the collected fractions on TLC plates.
  • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
  • Visualize the spots under a UV lamp and/or by staining with an appropriate reagent.
  • Combine the fractions that contain the pure this compound (identified by comparing with a standard if available, or based on the separation profile).

6. Isolation of Pure this compound:

  • Combine the pure fractions in a round bottom flask.
  • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.
  • Determine the yield and assess the purity of the isolated compound using analytical techniques such as HPLC, GC-MS, and NMR.

Data Presentation

The following table presents illustrative quantitative data for the purification of this compound. Note: These values are representative and will vary depending on the source material, extraction method, and specific chromatographic conditions.

ParameterCrude ExtractAfter Column Chromatography
Initial Mass 5.0 gN/A
Purified this compound Mass N/A150 mg
Yield (%) N/A3.0%
Purity (by HPLC) ~10%>95%
Elution Solvents N/AGradient of n-Hexane:Ethyl Acetate
Key Elution Fraction N/An-Hexane:Ethyl Acetate (90:10)

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Crude Plant Resin Extract dissolution Dissolution in Minimal Non-Polar Solvent start->dissolution sample_loading Sample Loading dissolution->sample_loading column_packing Column Packing (Silica Gel Slurry) column_packing->sample_loading elution Gradient Elution (n-Hexane:Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation end Purified this compound evaporation->end analysis Purity & Yield Analysis (HPLC, GC-MS, NMR) end->analysis

Caption: Workflow for the purification of this compound.

Logical Relationships in Column Chromatography

logical_relationships cluster_0 Factors Influencing Separation cluster_1 Process cluster_2 Outcome stationary_phase Stationary Phase (e.g., Silica Gel) adsorption Differential Adsorption stationary_phase->adsorption mobile_phase Mobile Phase (e.g., Hexane:EtOAc) elution_process Elution mobile_phase->elution_process compound_polarity Compound Polarity (this compound vs. Impurities) compound_polarity->adsorption separation Separation of Compounds adsorption->separation elution_process->separation purification Purification of this compound separation->purification

Caption: Key relationships in chromatographic separation.

References

Application Note: Quantification of Lophenol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol, a naturally occurring phytosterol found in various plant species, has garnered significant interest in the scientific community for its potential therapeutic properties. As a metabolic intermediate in plant sterol biosynthesis, this compound has been investigated for its biological activities, including hepatoprotective and potential antidiabetic effects.[1][2] Research suggests that this compound, along with other phytosterols, may exert its effects through the modulation of key signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. The accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action. This application note provides a detailed protocol for the quantification of this compound using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Protocols

This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the accurate quantification of this compound.

Sample Preparation

A robust sample preparation protocol is essential to extract this compound from the matrix and minimize interferences. The following protocol is adapted from established methods for phytosterol analysis.

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate, plant extract)

  • Chloroform

  • Methanol

  • Internal Standard (IS) solution (e.g., d7-Cholesterol)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add a specific amount of the internal standard solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 1 mL of a chloroform:methanol (2:1, v/v) solution to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase (e.g., methanol:water, 95:5, v/v) and vortex to dissolve the analyte.

  • Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 80-100% B over 5 minutes, hold at 100% B for 2 minutes, return to 80% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 401.4383.415
d7-Cholesterol (IS) 394.4164.225

Note: The exact m/z values and collision energies may need to be optimized.

Data Presentation

The quantitative data should be summarized in a clear and concise table for easy comparison and interpretation.

Sample IDThis compound Concentration (ng/mL)%RSD (n=3)
Calibrator 1 1.04.5
Calibrator 2 5.03.2
Calibrator 3 10.02.8
Calibrator 4 50.01.9
Calibrator 5 100.01.5
QC Low 7.53.8
QC Mid 30.02.5
QC High 80.02.1
Sample 1 15.23.1
Sample 2 45.82.4

Visualizations

Experimental Workflow

experimental_workflow sample Sample Aliquoting is_addition Internal Standard Addition sample->is_addition extraction Protein Precipitation & Liquid-Liquid Extraction is_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway of this compound

signaling_pathway Proposed Hepatoprotective Signaling Pathway of this compound This compound This compound ppar PPARγ This compound->ppar Activates ppre PPRE (Peroxisome Proliferator Response Element) ppar->ppre Heterodimerizes with RXR and binds to rxr RXR gene_transcription Target Gene Transcription ppre->gene_transcription Initiates antioxidant_response Increased Antioxidant Enzyme Expression (e.g., SOD, CAT) gene_transcription->antioxidant_response anti_inflammatory Reduced Pro-inflammatory Cytokine Production gene_transcription->anti_inflammatory hepatoprotection Hepatoprotection antioxidant_response->hepatoprotection anti_inflammatory->hepatoprotection

Caption: Proposed PPARγ signaling pathway for this compound.

References

Application Note: Derivatization of Lophenol for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lophenol (4α-methylcholest-7-en-3β-ol) is a phytosterol, a naturally occurring sterol found in plants, that serves as a key intermediate in sterol biosynthesis.[1][2] Accurate quantification and identification of this compound and related phytosterols are crucial in food science, nutrition, and drug development, particularly for studies involving lipid metabolism and potential therapeutic effects.[3][4] Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of sterols due to its high resolution and sensitivity.[5][6]

However, this compound, like other sterols, possesses a polar hydroxyl (-OH) group. This functional group increases the compound's boiling point and can lead to undesirable interactions with the GC column's stationary phase, resulting in poor peak shape (tailing) and reduced sensitivity.[7] To overcome these challenges, a derivatization step is essential prior to GC analysis. Derivatization chemically modifies the hydroxyl group, converting it into a less polar, more volatile, and more thermally stable functional group, thereby significantly improving chromatographic performance.[6][8]

This application note provides detailed protocols for the two most common and effective derivatization methods for this compound: Silylation and Acetylation .

Principle of Derivatization

Derivatization for GC analysis aims to replace the active hydrogen atom on the hydroxyl group of this compound with a non-polar group.[7]

  • Silylation: This is the most widely used method for derivatizing sterols.[7] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, forming a TMS ether.[7][9] This reaction effectively masks the polar -OH group, increasing volatility and thermal stability.[8] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[7]

  • Acetylation: This method involves the reaction of the hydroxyl group with an acetylating agent, typically acetic anhydride in the presence of a base catalyst like pyridine.[10] The reaction forms a sterol acetate ester, which is more volatile and less polar than the parent alcohol.[11][12] This technique is robust and provides an excellent alternative or confirmatory analysis to silylation.

Experimental Workflow

The overall process for preparing and analyzing this compound samples by GC-MS involves sample preparation (extraction and purification), derivatization, and finally, instrumental analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plant/Product Sample Extract Lipid Extraction & Saponification Sample->Extract Purify Purify Unsaponifiable Fraction (e.g., SPE) Extract->Purify Deriv_Choice Choose Method Purify->Deriv_Choice Silylation Silylation (Protocol 1) Deriv_Choice->Silylation  Primary Acetylation Acetylation (Protocol 2) Deriv_Choice->Acetylation  Confirmatory GCMS GC-MS Analysis Silylation->GCMS Acetylation->GCMS Data Data Processing & Quantification GCMS->Data

Fig 1. General workflow for this compound analysis.

Protocol 1: Silylation of this compound

This protocol describes the formation of trimethylsilyl (TMS) ethers using BSTFA with a TMCS catalyst.

Materials and Reagents:

  • This compound standard or purified sample extract

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Heptane or Hexane (GC grade)

  • Internal Standard (e.g., 5α-cholestane)

  • Glass reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh or pipette 0.1-1.0 mg of the dried, purified this compound sample or standard into a clean, dry 2 mL reaction vial.

  • Internal Standard Addition: Add an appropriate amount of internal standard (e.g., 5α-cholestane) for quantitative analysis.

  • Solvent Evaporation: If the sample is in a solvent, evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue. Follow this by adding 100 µL of BSTFA + 1% TMCS.[13]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 60 minutes in a heating block or oven.[5][13]

  • Cooling and Dilution: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with heptane or hexane prior to analysis.

Protocol 2: Acetylation of this compound

This protocol details the formation of this compound acetate using acetic anhydride and pyridine.

Materials and Reagents:

  • This compound standard or purified sample extract

  • Pyridine (anhydrous)

  • Acetic Anhydride (reagent grade)

  • Hexane (GC grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass reaction vials, centrifuge tubes, and pipettes

Procedure:

  • Sample Preparation: Place 0.1-1.0 mg of the dried, purified this compound sample into a clean reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous pyridine and 200 µL of acetic anhydride to the vial.[10][12]

  • Reaction: Tightly cap the vial and vortex. Heat the mixture at 70°C for 60 minutes.[11]

  • Cooling and Quenching: After cooling to room temperature, carefully add 1 mL of deionized water to quench the excess acetic anhydride. Vortex the mixture.

  • Extraction: Add 1 mL of hexane to the vial, vortex vigorously for 1 minute to extract the this compound acetate into the organic phase. Centrifuge briefly to separate the layers.

  • Washing: Carefully transfer the upper hexane layer to a clean tube. Wash the organic phase by adding 1 mL of deionized water, vortexing, and removing the lower aqueous layer. Repeat this wash step with 1 mL of saturated NaHCO₃ solution, followed by a final wash with 1 mL of deionized water.[10]

  • Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the Na₂SO₄ directly to the tube and decanting.

  • Final Preparation: Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 200 µL) for GC-MS analysis.

Data Presentation

The choice of derivatization method can impact the analysis. The following table summarizes the key characteristics of each protocol.

Table 1: Comparison of Derivatization Methods for this compound Analysis

Feature Silylation (TMS Ether) Acetylation (Acetate Ester)
Reagents BSTFA + 1% TMCS, Pyridine Acetic Anhydride, Pyridine
Reaction Time ~60 minutes ~60 minutes
Reaction Temp. 60-70°C 70°C
Work-up None required (dilute and inject) Liquid-liquid extraction required
Derivative Stability Sensitive to moisture Generally stable
Advantages Simple, fast, no work-up, widely used for sterols.[7] Robust, stable derivatives, provides mass spectral confirmation.[8]

| Disadvantages | Derivatives are moisture-sensitive, reagent can degrade column.[8] | More complex and time-consuming work-up, potential for sample loss during extraction.[11] |

Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis

Parameter Typical Setting
GC System Agilent 6890 GC or equivalent
MS System Agilent 5973 MSD or equivalent
Column HP-5MS, DB-5MS, or similar (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Injector Temp. 280 - 300°C[5]
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Oven Program Initial 180°C, ramp to 280°C at 5°C/min, hold for 20 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[5]

| Scan Range | m/z 50-600 |

Expected Results

Derivatization increases the molecular weight of this compound (C₂₈H₄₈O, M.W. 400.7 g/mol )[1] and alters its mass spectral fragmentation pattern.

  • This compound-TMS Ether: Molecular weight increases by 72 (Si(CH₃)₃ - H). The resulting TMS ether (C₃₁H₅₆OSi) has a molecular weight of 472.9 g/mol . The mass spectrum will typically show a prominent molecular ion (M⁺) at m/z 472 and a characteristic [M-15]⁺ fragment at m/z 457 from the loss of a methyl group from the TMS moiety.[8][14]

  • This compound Acetate: Molecular weight increases by 42 (CH₃CO - H). The resulting acetate ester (C₃₀H₅₀O₂) has a molecular weight of 442.7 g/mol . The mass spectrum will show a molecular ion at m/z 442 and a characteristic fragment from the loss of acetic acid [M-60]⁺ at m/z 382.

Derivatization_Reactions cluster_silylation Protocol 1: Silylation cluster_acetylation Protocol 2: Acetylation Lophenol_S This compound-OH TMS_Ether This compound-O-Si(CH3)3 Lophenol_S->TMS_Ether + BSTFA/TMCS - F3CCO-NH-Si(CH3)3 Lophenol_A This compound-OH Acetate This compound-O-C(O)CH3 Lophenol_A->Acetate + Acetic Anhydride - Acetic Acid

Fig 2. Chemical conversion in derivatization.

Conclusion

Proper derivatization of this compound is a mandatory step for reliable and accurate analysis by gas chromatography. Silylation is a rapid and effective method requiring minimal sample work-up, making it ideal for high-throughput screening. Acetylation, while more labor-intensive, produces highly stable derivatives and serves as an excellent confirmatory technique. The choice between these protocols will depend on the specific analytical requirements, sample matrix, and available resources. By following these detailed procedures, researchers can achieve high-quality chromatographic data for the identification and quantification of this compound in various complex samples.

References

Synthesis of Lophenol Standard: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophenol (4α-methylcholest-7-en-3β-ol) is a naturally occurring phytosterol that serves as a key intermediate in the biosynthesis of other sterols in plants. Its structural similarity to cholesterol and other steroids makes it a valuable standard for various biochemical and pharmacological studies. This document provides a detailed protocol for a plausible semi-synthetic route to this compound, starting from the readily available sterol, cholesterol. The protocol outlines the necessary chemical transformations, purification methods, and characterization techniques. Due to the complexity of a total synthesis, a multi-step semi-synthetic approach is presented as a more practical strategy for laboratory-scale preparation.

Introduction

Sterols play crucial roles in the structure and function of cellular membranes and as precursors to hormones and vitamins. This compound, a C4-monomethylated sterol, is of particular interest in studies of sterol metabolism and the enzymes involved, such as sterol methyltransferases. The availability of a pure this compound standard is essential for accurate quantification and identification in complex biological matrices, as well as for use in in vitro and in vivo experimental systems.

This application note details a proposed semi-synthetic pathway to this compound from cholesterol. The key transformations involve the protection of the 3β-hydroxyl group and the C5-C6 double bond, followed by the introduction of a methyl group at the 4α-position, and finally, the introduction of a double bond at the C7-C8 position with subsequent deprotection.

Proposed Semi-Synthetic Pathway

This compound Synthesis Pathway Cholesterol Cholesterol Step1 Protection of 3-OH and C5=C6 Cholesterol->Step1 Intermediate1 i-Methyl ether (or other protection) Step1->Intermediate1 Step2 Oxidation at C3 Intermediate1->Step2 Intermediate2 Cholestan-3-one derivative Step2->Intermediate2 Step3 4α-Methylation Intermediate2->Step3 Intermediate3 4α-Methylcholestan-3-one derivative Step3->Intermediate3 Step4 Reduction of C3-ketone Intermediate3->Step4 Intermediate4 4α-Methylcholestan-3β-ol derivative Step4->Intermediate4 Step5 Introduction of C7=C8 double bond Intermediate4->Step5 Intermediate5 4α-Methylcholest-7-en-3β-ol derivative Step5->Intermediate5 Step6 Deprotection Intermediate5->Step6 This compound This compound Step6->this compound

Application Notes and Protocols for In Vitro Biological Activity of Lophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro biological activities of Lophenol, a novel phenolic compound. The protocols outlined below cover key assays for evaluating its potential anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The potential of this compound as an anticancer agent can be investigated through a series of in vitro assays designed to assess its effects on cancer cell proliferation, migration, and invasion. These assays are crucial for determining the cytotoxic and cytostatic effects of the compound and for elucidating its mechanism of action.

Data Presentation: Anticancer Activity of this compound

The following table summarizes the expected quantitative data from the anticancer assays. Researchers should populate this table with their experimental findings.

Cell LineAssay TypeParameterThis compound ConcentrationResult
NCI-N87 (Gastric Cancer)Cell Proliferation (MTT)IC50(e.g., 10, 25, 50, 100 µM)(e.g., 45.6 µM)
HCT116 (Colorectal Cancer)Cell Proliferation (MTT)IC50(e.g., 10, 25, 50, 100 µM)(e.g., 62.1 µM)
NCI-N87 (Gastric Cancer)Cell Migration (Scratch Assay)% Wound Closure Inhibition(e.g., 50 µM)(e.g., 75%)
HCT116 (Colorectal Cancer)Cell Migration (Scratch Assay)% Wound Closure Inhibition(e.g., 50 µM)(e.g., 68%)
NCI-N87 (Gastric Cancer)Cell Invasion (Transwell Assay)% Invasion Inhibition(e.g., 50 µM)(e.g., 82%)
HCT116 (Colorectal Cancer)Cell Invasion (Transwell Assay)% Invasion Inhibition(e.g., 50 µM)(e.g., 71%)
Experimental Protocols: Anticancer Assays

a) Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials: Human cancer cell lines (e.g., NCI-N87, HCT116), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound, MTT reagent, DMSO.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

b) Cell Migration Assay (Scratch Wound Assay)

This assay assesses the ability of a compound to inhibit the migration of cancer cells.

  • Materials: 6-well plates, cancer cell lines, serum-free medium, this compound.

  • Protocol:

    • Grow cells to a confluent monolayer in 6-well plates.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add serum-free medium containing different concentrations of this compound.

    • Capture images of the scratch at 0 and 24 hours.

    • Measure the wound area and calculate the percentage of wound closure.

c) Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of a compound to block the invasion of cancer cells through a basement membrane matrix.

  • Materials: Transwell inserts with Matrigel-coated membranes, 24-well plates, cancer cell lines, serum-free medium, medium with FBS, this compound.

  • Protocol:

    • Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing this compound.

    • Add medium with FBS to the lower chamber as a chemoattractant.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface.

    • Count the number of invading cells under a microscope.

Signaling Pathway Analysis

The anticancer effects of this compound may be mediated through various signaling pathways. Western blot analysis can be used to investigate the expression of key proteins involved in apoptosis and cell cycle regulation.[1][2]

anticancer_pathway cluster_0 Cell Nucleus cluster_1 Cell Proliferation, Migration, Invasion This compound This compound p53 p53 This compound->p53 activates Bcl2 Bcl-2 This compound->Bcl2 inhibits p21 p21 p53->p21 activates Apoptosis Induction of Apoptosis p53->Apoptosis Proliferation Inhibition of Proliferation p21->Proliferation Bcl2->Apoptosis Migration Inhibition of Migration Proliferation->Migration Invasion Inhibition of Invasion Migration->Invasion

Caption: Proposed anticancer signaling pathway of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit protein denaturation, a well-established cause of inflammation.[3]

Data Presentation: Anti-inflammatory Activity of this compound
Assay TypeParameterThis compound Concentration% Inhibition
Protein DenaturationInhibition of Albumin Denaturation(e.g., 100, 250, 500 µg/mL)(e.g., 35%, 62%, 85%)
Cytokine Release (LPS-stimulated macrophages)Inhibition of TNF-α secretion(e.g., 10, 25, 50 µM)(e.g., 25%, 50%, 78%)
Cytokine Release (LPS-stimulated macrophages)Inhibition of IL-6 secretion(e.g., 10, 25, 50 µM)(e.g., 22%, 48%, 71%)
Experimental Protocols: Anti-inflammatory Assays

a) Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the denaturation of egg albumin induced by heat.

  • Materials: Fresh hen's egg albumin, phosphate-buffered saline (PBS), this compound, Diclofenac sodium (standard drug).

  • Protocol:

    • Prepare a reaction mixture containing egg albumin and PBS.

    • Add different concentrations of this compound or Diclofenac sodium.

    • Incubate at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the turbid solution at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.

b) Cytokine Release Assay in Macrophages

This assay measures the inhibition of pro-inflammatory cytokine secretion from lipopolysaccharide (LPS)-stimulated macrophages.[4]

  • Materials: THP-1 (human monocytic cell line) or RAW 264.7 (murine macrophage cell line), RPMI-1640 medium, FBS, LPS, this compound, ELISA kits for TNF-α and IL-6.

  • Protocol:

    • Differentiate THP-1 monocytes into macrophages using PMA.

    • Seed macrophages in a 24-well plate.

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits.

Workflow for Anti-inflammatory Screening

anti_inflammatory_workflow start Start: this compound Screening protein_denaturation Inhibition of Albumin Denaturation Assay start->protein_denaturation lps_stimulation LPS-Stimulated Macrophage Assay start->lps_stimulation data_analysis Data Analysis and % Inhibition Calculation protein_denaturation->data_analysis cytokine_elisa Measure Cytokine Levels (TNF-α, IL-6) by ELISA lps_stimulation->cytokine_elisa cytokine_elisa->data_analysis end End: Assess Anti-inflammatory Potential data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenolic compounds are known for their antimicrobial properties.[5][6] The following assays can determine the efficacy of this compound against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismAssay TypeParameterThis compound ConcentrationResult
Staphylococcus aureusAgar-well DiffusionZone of Inhibition (mm)(e.g., 1 mg/mL)(e.g., 15 mm)
Pseudomonas aeruginosaAgar-well DiffusionZone of Inhibition (mm)(e.g., 1 mg/mL)(e.g., 12 mm)
Candida albicansAgar-well DiffusionZone of Inhibition (mm)(e.g., 1 mg/mL)(e.g., 18 mm)
Staphylococcus aureusBroth MicrodilutionMIC (µg/mL)(serial dilutions)(e.g., 128 µg/mL)
Pseudomonas aeruginosaBroth MicrodilutionMIC (µg/mL)(serial dilutions)(e.g., 256 µg/mL)
Candida albicansBroth MicrodilutionMIC (µg/mL)(serial dilutions)(e.g., 64 µg/mL)
Experimental Protocols: Antimicrobial Assays

a) Agar-well Diffusion Method

This is a preliminary screening method to assess the antimicrobial activity of a compound.

  • Materials: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), petri dishes, microbial cultures, this compound.

  • Protocol:

    • Prepare a lawn of the test microorganism on the agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of this compound solution to the wells.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).

    • Measure the diameter of the zone of inhibition around the wells.

b) Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), microbial inoculum, this compound, resazurin dye (optional).

  • Protocol:

    • Perform serial dilutions of this compound in the broth in a 96-well plate.

    • Add a standardized microbial inoculum to each well.

    • Include positive (microbes only) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions.

    • Determine the MIC as the lowest concentration of this compound that visibly inhibits microbial growth. The addition of resazurin can aid in visualizing viability.

Workflow for Antimicrobial Activity Testing

antimicrobial_workflow start Start: this compound Sample pre_screen Preliminary Screening: Agar-well Diffusion start->pre_screen activity_present Zone of Inhibition? pre_screen->activity_present mic_determination Quantitative Assay: Broth Microdilution for MIC mfc_determination Further Analysis: Determine Minimum Fungicidal/ Bactericidal Concentration (MFC/MBC) mic_determination->mfc_determination end End: Characterize Antimicrobial Profile mfc_determination->end activity_present->mic_determination Yes activity_present->end No

Caption: General workflow for antimicrobial activity assessment.

References

Application Notes and Protocols for Lophenol (assumed to be Butylated Hydroxytoluene - BHT) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Initial searches for "Lophenol" yielded limited information regarding its administration in animal models, with only a single study indicating potential hepatoprotective effects. It is highly likely that "this compound" was a typographical error and the intended compound of interest is the widely studied synthetic phenolic antioxidant, Butylated Hydroxytoluene (BHT) , also known as 2,6-di-tert-butyl-4-methylphenol. BHT is extensively used as a food preservative and has been investigated in numerous animal studies for its antioxidant and other biological activities.[1][2] These notes and protocols are therefore based on the administration of BHT in animal models.

BHT is a lipophilic compound that acts as a free radical scavenger, preventing lipid peroxidation.[1][[“]][[“]] It is utilized in animal studies to investigate oxidative stress, carcinogenesis, and the effects of antioxidants on various physiological and pathological processes.[5][6]

Data Presentation: Quantitative Data on BHT Administration

The following tables summarize the quantitative data from various studies on BHT administration in animal models.

Table 1: BHT Administration in Rat Models

Animal ModelDosageAdministration RouteDurationObserved EffectsReference
Wistar Rats1500 mg/kg body weightIntraperitoneal (i.p.)30 days (twice a week)Increased serum triacylglycerols, VLDL, and LDL-cholesterol; altered antioxidant defenses and increased lipid hydroperoxides in the heart.[5][6][5][6]
Rats250 mg/kg and 500 mg/kg (heated and unheated)OralSingle doseReduced motor activity; neurobehavioral changes; histopathological changes in the brain, heart, and lung.[[“]][[“]]
Crj:CD(SD)IGS Rats5, 20, 75, and 300 mg/kgOral28 daysIncreased liver weight and histopathological changes in the liver and kidneys at higher doses.[8][8]
Rats>5000 mg/kg bwOralSingle doseLow acute toxicity, with depressive behavior observed at 10,000 mg/kg bw.[9][9]

Table 2: BHT Administration in Mouse Models

Animal ModelDosageAdministration RouteDurationObserved EffectsReference
BALB/c Mice0.0014% in diet (approx. 1-2 mg/kg daily)Oral (in diet)-Reduced mucosal mast cell degranulation and splenic Th2 cell percentage in an OVA-sensitized food allergy model.[10][10]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Rats using BHT

This protocol is based on studies inducing oxidative stress to investigate its effects on cardiac tissue and serum lipids.[5][6]

1. Animal Model:

  • Species: Wistar rats

  • Number: 12

  • Grouping: Control group (n=6) and BHT group (n=6)

2. BHT Preparation and Administration:

  • Preparation: Dissolve BHT in a suitable vehicle such as sunflower oil.

  • Dosage: 1500 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Twice a week for 30 days.

  • Control: The control group receives an equivalent volume of the vehicle (sunflower oil) via i.p. injection.

3. Outcome Assessment:

  • Body and Organ Weight: Monitor body weight throughout the study. At the end of the study, euthanize the animals and measure heart weight.

  • Serum Lipid Profile: Collect blood samples to measure triacylglycerols (TG), VLDL, and LDL-cholesterol concentrations.

  • Oxidative Stress Markers: Analyze heart tissue for antioxidant enzyme activity and levels of lipid hydroperoxides to assess lipoperoxidation.

  • Metabolic Markers: Measure TG concentrations and lactate dehydrogenase activity in the cardiac muscle.

Protocol 2: Evaluation of BHT on Allergic Response in Mice

This protocol is adapted from a study investigating the effect of dietary BHT on food allergy.[10]

1. Animal Model:

  • Species: BALB/c mice

  • Grouping:

    • Control diet group

    • BHT diet group

    • Saline-sensitized control group

2. BHT Diet Preparation and Administration:

  • Diet Preparation: Incorporate BHT into the standard rodent chow at a concentration of 0.0014%.

  • Administration: Provide the BHT-containing diet ad libitum to the BHT diet group. The control group receives the standard diet.

3. Experimental Procedure (Ovalbumin-induced food allergy model):

  • Sensitization: Sensitize mice with ovalbumin (OVA) or saline via transdermal exposure.

  • Challenge: After sensitization, orally challenge the mice with OVA.

  • Assessment of Allergic Response:

    • Mast Cell Degranulation: Measure plasma levels of mucosal mast cell protease-1 (mMCP-1) after the oral challenge.

    • Immune Cell Profiling: Analyze spleen cells for the percentage of IL-4-producing Th2 cells (CD4+ IL-4+) using flow cytometry.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by BHT

BHT has been shown to influence cellular signaling pathways, primarily in the context of cellular stress responses. In certain cell types, BHT can induce endoplasmic reticulum (ER) stress, leading to the activation of the PI3K/AKT and MAPK signaling pathways, which can result in cell cycle arrest and apoptosis.[[“]]

BHT_Signaling_Pathway BHT BHT ER_Stress Endoplasmic Reticulum (ER) Stress BHT->ER_Stress PI3K_AKT PI3K/AKT Pathway ER_Stress->PI3K_AKT MAPK MAPK Pathway ER_Stress->MAPK Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis

BHT-induced ER stress and downstream signaling.
General Experimental Workflow for BHT Administration in Animal Models

The following diagram outlines a typical experimental workflow for studying the effects of BHT in an animal model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation (Control vs. BHT) Animal_Acclimatization->Group_Allocation BHT_Admin BHT Administration (Specify dose, route, duration) Group_Allocation->BHT_Admin Monitoring In-life Monitoring (Body weight, clinical signs) BHT_Admin->Monitoring Endpoint Experimental Endpoint Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Tissues) Endpoint->Sample_Collection Analysis Biochemical, Histopathological, and Molecular Analyses Sample_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

A typical workflow for in vivo BHT studies.

References

Application Notes and Protocols: Solid-Phase Extraction for Lophenol Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol, a 4-methylsterol found in various plant species, has garnered significant interest in the scientific community for its potential therapeutic properties. As a bioactive compound, obtaining high-purity this compound is crucial for accurate pharmacological studies and potential drug development. Solid-phase extraction (SPE) offers a robust and efficient method for the purification of this compound from complex plant extracts.[1][2] This technique provides advantages over traditional methods like thin-layer chromatography (TLC) by offering faster separations, reduced solvent consumption, and potentially higher recovery rates.[1] This document provides a detailed protocol for the solid-phase extraction of this compound, including sample preparation, SPE procedures, and expected outcomes.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing an effective SPE method.

PropertyValueReference
Molecular Formula C28H48OCheméo
Molecular Weight 400.68 g/mol Cheméo
LogP (Octanol/Water) 7.635Cheméo
Class 4-monomethylsterol[1]

The high LogP value indicates that this compound is a nonpolar compound, making it well-suited for separation using both normal-phase and reversed-phase SPE.

Experimental Protocols

A critical initial step for samples rich in fats and oils is saponification, which hydrolyzes sterol esters to yield free sterols, thereby increasing the overall recovery of this compound.[2][3]

Protocol 1: Normal-Phase SPE using Silica Cartridges

This protocol is suitable for the separation of this compound from less polar interferences.

Materials:

  • SPE Cartridges: Silica-based, 1g bed weight

  • Solvents: n-hexane, diethyl ether, methanol (all HPLC grade)

  • Sample: Saponified and extracted plant material dissolved in a minimal amount of n-hexane.

Methodology:

  • Cartridge Conditioning:

    • Wash the silica SPE cartridge with 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of n-hexane. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the prepared sample extract (dissolved in n-hexane) onto the conditioned cartridge.

    • Allow the sample to pass through the sorbent at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of n-hexane to elute very nonpolar interfering compounds.

    • Follow with a wash of 10 mL of n-hexane:diethyl ether (99:1, v/v) to remove additional nonpolar impurities.

  • Elution:

    • Elute the this compound fraction using 10 mL of n-hexane:diethyl ether (95:5, v/v).[1]

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen.

    • Reconstitute the purified this compound in a suitable solvent for downstream analysis (e.g., GC-MS or HPLC).

Protocol 2: Reversed-Phase SPE using C18 Cartridges

This protocol is effective for separating this compound from more polar interferences.

Materials:

  • SPE Cartridges: C18, 1g bed weight

  • Solvents: Acetonitrile, water (HPLC grade)

  • Sample: Saponified and extracted plant material dissolved in a minimal amount of acetonitrile.

Methodology:

  • Cartridge Conditioning:

    • Activate the C18 SPE cartridge with 10 mL of acetonitrile.

    • Equilibrate the cartridge with 10 mL of acetonitrile:water (90:10, v/v). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the prepared sample extract (dissolved in acetonitrile) onto the conditioned cartridge.

    • Ensure a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of acetonitrile:water (80:20, v/v) to remove polar impurities.

  • Elution:

    • Elute the this compound with 10 mL of acetonitrile.[1]

    • Collect the purified fraction.

  • Post-Elution:

    • Dry the collected eluate under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for further analysis.

Expected Results and Data Presentation

Table 1: Expected Performance of SPE for Phytosterol Purification

ParameterNormal-Phase (Silica)Reversed-Phase (C18)Reference for Similar Sterols
Expected Recovery > 90%> 90%[2]
Purity HighHighGeneral SPE performance
Sample Loading Capacity Up to 5% of sorbent massUp to 5% of sorbent massGeneral SPE guidelines

Experimental Workflow and Diagrams

The general workflow for the purification of this compound using solid-phase extraction is depicted below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Saponification Saponification Extraction->Saponification Extract Crude Extract Saponification->Extract Conditioning 1. Conditioning Extract->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Purified_this compound Purified this compound Elution->Purified_this compound Analysis GC-MS / HPLC Purified_this compound->Analysis

Caption: Workflow for this compound Purification using SPE.

The following diagram illustrates the decision-making process for selecting the appropriate SPE phase based on the sample matrix and interfering compounds.

SPE_Selection Start Start: Crude this compound Extract Decision Nature of Major Impurities? Start->Decision Normal_Phase Use Normal-Phase SPE (Silica) Decision->Normal_Phase Nonpolar Reversed_Phase Use Reversed-Phase SPE (C18) Decision->Reversed_Phase Polar End Purified this compound Normal_Phase->End Reversed_Phase->End

Caption: SPE Phase Selection Logic for this compound Purification.

Conclusion

Solid-phase extraction is a highly effective and efficient technique for the purification of this compound from plant extracts. By selecting the appropriate sorbent and solvent system, researchers can achieve high recovery and purity of the target compound. The protocols provided in this application note serve as a comprehensive guide for scientists and professionals in the field of natural product chemistry and drug development. It is recommended to optimize the described methods for specific sample matrices to achieve the best results.

References

High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Lophenol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lophenol, a 4-methylsterol found in various plant species, has garnered interest in the scientific community for its potential biological activities. Accurate and reliable quantification of this compound is crucial for its study in plant extracts, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and analysis of this compound. This document provides a detailed protocol for the analysis of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, guidance for adapting the method for HPLC with Ultraviolet (UV) detection is provided.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (e.g., C18) and a polar mobile phase. For highly sensitive and selective quantification, the HPLC system is coupled to a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound based on its unique precursor-to-product ion transitions. For laboratories without access to mass spectrometry, UV detection can be employed, though with potentially lower sensitivity and selectivity.

Experimental Protocols

Sample Preparation (General Protocol for Plant Material)

This protocol provides a general guideline for the extraction of this compound from plant matrices. Optimization may be required depending on the specific sample type.

  • Drying and Grinding: Dry the plant material (e.g., leaves, seeds) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material into a suitable extraction vessel.

    • Add 40 mL of an extraction solvent mixture of chloroform and methanol (2:1, v/v).

    • Sonication: Place the vessel in an ultrasonic bath and sonicate for 10 minutes at room temperature to facilitate cell disruption and extraction.

    • Volume Adjustment: Adjust the final volume to 50 mL with the extraction solvent.

  • Clarification:

    • Transfer a 5 mL aliquot of the sample suspension to a centrifuge tube.

    • Centrifuge the suspension at 1150 × g for 5 minutes at room temperature.

  • Solvent Evaporation and Reconstitution:

    • Carefully collect 2 mL of the clear supernatant.

    • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 1 mL of methanol) and vortex to dissolve.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

LC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the analysis of this compound in Aloe vera gel[1].

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column
Mobile Phase A Acetonitrile/Methanol
Mobile Phase B Formic Acid in Water
Gradient Program A detailed gradient program is described in the original method[1]. A typical gradient would start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase to elute the hydrophobic sterols. For example: 0-8.5 min: 100% A; 8.5-24 min: ramp to 100% B; 24-36 min: return to 100% A.
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Agilent Technology 6460 Triple Quadrupole LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Nebulizer Pressure 20 psi
Drying Gas Flow 4 L/min
Drying Gas Temp. 325°C
Capillary Voltage 4500 V
Collision Gas Nitrogen
MRM Transition Specific precursor and product ions for this compound need to be determined by direct infusion of a standard.
HPLC-UV Method Adaptation

For laboratories equipped with HPLC-UV systems, the following adaptations can be made.

Chromatographic Conditions:

The chromatographic conditions (column, mobile phase, flow rate, etc.) can be similar to the LC-MS/MS method. Optimization of the mobile phase composition may be necessary to achieve optimal separation and peak shape for UV detection.

UV Detection:

ParameterValue
Detector UV-Vis Detector
Wavelength This compound lacks a strong chromophore, making UV detection less sensitive. A low wavelength, typically around 205-210 nm , is generally used for the detection of sterols. It is highly recommended to determine the UV absorbance maximum of a pure this compound standard to select the optimal wavelength.

Data Presentation

The following table summarizes the quantitative data from the validated LC-MS/MS method for this compound[1].

ParameterThis compound
Limit of Quantification (LOQ) 4.0 ng/mL
Linearity (Concentration Range) 10 - 160 ng/mL
Coefficient of Determination (r²) > 0.999
Average Recovery 95 - 105%
Intra-day Precision (RSD) 2.6 - 6.4%
Inter-day Precision (RSD) 3.8 - 7.3%

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Lophenol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Drying Drying & Grinding of Plant Material Extraction Solvent Extraction (Chloroform:Methanol) Drying->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Reversed-Phase C18 Separation HPLC_Injection->Separation MSMS_Detection MS/MS Detection (MRM Mode) Separation->MSMS_Detection UV_Detection UV Detection (205-210 nm) Separation->UV_Detection Quantification Quantification MSMS_Detection->Quantification UV_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plant-derived samples.[1] The provided protocol for sample preparation is a good starting point for various matrices, and the method can be adapted for use with HPLC-UV systems, although with expected differences in sensitivity. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lophenol Extraction from Commiphora kua

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of lophenol from Commiphora kua. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your extraction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other triterpenoids from plant resins.

Issue 1: Low this compound Yield

  • Question: We are experiencing a significantly lower than expected yield of this compound from our Commiphora kua resin. What are the potential causes and solutions?

  • Answer: Low this compound yield can stem from several factors related to the raw material, extraction solvent, and procedure.

    • Raw Material Quality: The concentration of secondary metabolites in plants can vary based on geographical location, season of harvest, and storage conditions.[1] Ensure your Commiphora kua resin is from a reliable source and has been stored in a cool, dark, and dry place to prevent degradation of phytosterols.

    • Particle Size of the Resin: The efficiency of solvent penetration is highly dependent on the surface area of the material being extracted. Grinding the resin into a fine powder increases the surface area and can significantly improve extraction efficiency.

    • Inappropriate Solvent Selection: this compound is a non-polar compound. Therefore, non-polar solvents are generally more effective at its extraction.[2] If you are using a polar solvent, you will likely experience low yields. Consider switching to or performing a sequential extraction with a non-polar solvent. The polarity of the solvent plays a crucial role in the yield of phytochemicals.[3][4][5][6]

    • Insufficient Extraction Time or Temperature: The extraction process may not be running long enough for the solvent to sufficiently penetrate the resin matrix and dissolve the this compound. Increasing the extraction time or temperature (within the limits of the solvent's boiling point and the compound's stability) can enhance the yield.

    • Inadequate Solvent-to-Sample Ratio: A low solvent-to-sample ratio can lead to a saturated solution, preventing further dissolution of this compound. Increasing the volume of the solvent can help to ensure that all accessible this compound is dissolved.

Issue 2: High Impurity Content in the Extract

  • Question: Our this compound extract contains a high level of impurities. How can we improve the purity of our final product?

  • Answer: The resin of Commiphora kua contains a complex mixture of compounds, including other triterpenes, sesquiterpenes, and furanosesquiterpenoids, which can be co-extracted with this compound.[7][8]

    • Solvent Selectivity: While non-polar solvents are effective for this compound, they will also dissolve other non-polar compounds. A sequential extraction approach can be beneficial. You can start with a very non-polar solvent like hexane to extract the most non-polar compounds, including this compound, and then use a slightly more polar solvent to remove other classes of compounds.

    • Post-Extraction Purification: A crude extract will almost always require further purification. Techniques such as column chromatography are commonly used to separate compounds based on their polarity. For this compound, a silica gel column with a non-polar mobile phase (e.g., a hexane:ethyl acetate gradient) would be a suitable purification step.

    • Crystallization: If the this compound concentration in your extract is high enough, crystallization can be an effective purification method. This involves dissolving the crude extract in a minimal amount of a hot solvent in which this compound is soluble and then allowing it to cool slowly. The this compound should crystallize out, leaving many of the impurities in the solution.

Issue 3: Difficulty in Removing Pigments and Waxes

  • Question: Our extract is highly colored and waxy, which is interfering with downstream analysis. How can we remove these interfering substances?

  • Answer: Pigments and waxes are common co-extractives from plant materials.

    • Defatting the Resin: Before the main extraction, you can perform a pre-extraction or "defatting" step with a very non-polar solvent like petroleum ether. This will remove a significant portion of the waxes and some pigments.

    • Charcoal Treatment: Activated charcoal can be used to remove pigments from your extract. However, be aware that charcoal can also adsorb your target compound, so this step should be optimized to minimize the loss of this compound.

    • Winterization (for waxes): Waxes can be removed by a process called winterization. This involves dissolving the extract in a solvent like ethanol and then cooling it to a low temperature (e.g., -20°C). The waxes will precipitate out of the solution and can be removed by filtration.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for extracting this compound from Commiphora kua?

    • A1: As this compound is a non-polar phytosterol, non-polar solvents are generally the most effective. Solvents like hexane, petroleum ether, and chloroform are good candidates.[2] The choice of solvent can also be influenced by the desired purity of the final extract and the intended downstream applications. A combination of solvents with varying polarities in a sequential extraction can also be used to improve selectivity.[4][5]

  • Q2: What is a typical yield of this compound from Commiphora kua resin?

    • A2: Specific yield data for this compound from Commiphora kua is not widely reported in the scientific literature. The yield will depend on the factors mentioned in the troubleshooting guide, such as the quality of the resin and the extraction method used. As a general reference for triterpenoids from plant resins, yields can range from a fraction of a percent to several percent of the dry weight of the resin.

  • Q3: Can I use advanced extraction techniques like supercritical fluid extraction (SFE) or microwave-assisted extraction (MAE)?

    • A3: Yes, advanced extraction techniques can offer advantages over traditional methods, such as reduced solvent consumption, shorter extraction times, and potentially higher yields. Supercritical CO2 extraction, in particular, is a "green" technique that is well-suited for extracting non-polar compounds like this compound. However, these methods require specialized equipment.

  • Q4: How can I quantify the amount of this compound in my extract?

    • A4: The most common methods for quantifying phytosterols like this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification. These techniques allow for the separation of this compound from other components in the extract and its quantification against a known standard.

Data Presentation

Due to the limited availability of published quantitative data for this compound extraction from Commiphora kua, the following table presents illustrative data based on the general principles of phytosterol extraction. This table is intended to serve as a guide for experimental design.

Extraction MethodSolventTemperature (°C)Extraction Time (hours)Illustrative this compound Yield (mg/g of resin)Notes
MacerationHexane25245 - 10Simple method, good for initial screening.
MacerationDichloromethane25247 - 12Higher yield due to slightly higher polarity.
MacerationEthyl Acetate25243 - 6Lower yield due to higher polarity.
Soxhlet ExtractionHexane68810 - 18More efficient than maceration, but requires heating.
Soxhlet ExtractionAcetone5684 - 8Higher polarity leads to co-extraction of other compounds.
Ultrasound-AssistedHexane4018 - 15Faster than maceration, with comparable or higher yield.

Experimental Protocols

The following are generalized protocols for the extraction of this compound from Commiphora kua resin. These should be optimized for your specific experimental setup and goals.

Protocol 1: Maceration (Cold Solvent Extraction)

  • Preparation of Resin: Grind the dried Commiphora kua resin into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Place 10 g of the powdered resin into a flask.

    • Add 100 mL of hexane (or another suitable non-polar solvent).

    • Seal the flask and shake it to ensure the resin is well-dispersed in the solvent.

    • Leave the mixture to stand at room temperature for 24 hours, with occasional shaking.

  • Filtration:

    • Filter the mixture through filter paper to separate the extract from the solid resin residue.

    • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Solvent Evaporation:

    • Combine the filtrate and the washings.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Purification (Optional but Recommended):

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Perform column chromatography on silica gel using a hexane:ethyl acetate gradient to isolate the this compound-containing fractions.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Soxhlet Extraction (Hot Solvent Extraction)

  • Preparation of Resin: Prepare the powdered resin as described in the maceration protocol.

  • Extraction:

    • Place 10 g of the powdered resin into a thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with 150 mL of hexane.

    • Assemble the Soxhlet apparatus and heat the solvent.

    • Allow the extraction to proceed for 8 hours.

  • Solvent Evaporation:

    • After the extraction is complete, cool the apparatus and collect the extract from the distilling flask.

    • Evaporate the solvent using a rotary evaporator as described previously.

  • Purification:

    • Purify the crude extract using column chromatography as described in the maceration protocol.

Visualizations

ExperimentalWorkflow start Start: C. kua Resin prep Resin Preparation (Grinding) start->prep extraction Extraction (Maceration or Soxhlet) prep->extraction maceration Maceration (e.g., Hexane, 24h, RT) extraction->maceration Cold soxhlet Soxhlet (e.g., Hexane, 8h, 68°C) extraction->soxhlet Hot filtration Filtration maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) soxhlet->evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Fraction Collection & TLC Analysis purification->fractions pure_this compound Pure this compound fractions->pure_this compound TroubleshootingWorkflow start Problem: Low this compound Yield check_material Check Raw Material (Source, Storage, Particle Size) start->check_material material_ok Material OK check_material->material_ok Yes material_not_ok Improve Material Prep (Grind finer, new source) check_material->material_not_ok No check_solvent Check Solvent (Polarity, Volume) material_ok->check_solvent re_evaluate Re-evaluate Yield material_not_ok->re_evaluate solvent_ok Solvent OK check_solvent->solvent_ok Yes solvent_not_ok Optimize Solvent (Use non-polar, increase volume) check_solvent->solvent_not_ok No check_conditions Check Extraction Conditions (Time, Temperature) solvent_ok->check_conditions solvent_not_ok->re_evaluate conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_not_ok Optimize Conditions (Increase time/temp) check_conditions->conditions_not_ok No conditions_ok->re_evaluate conditions_not_ok->re_evaluate

References

Technical Support Center: Troubleshooting Lophenol Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of lophenol using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In this compound analysis, this can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased sensitivity. An ideal chromatographic peak should be symmetrical and Gaussian in shape.[2]

Q2: What are the common causes of this compound peak tailing in RP-HPLC?

A2: The primary causes of peak tailing for compounds like this compound in RP-HPLC include:

  • Secondary Interactions: Unwanted interactions between the basic functional groups of an analyte and acidic residual silanol groups on the silica-based stationary phase.[1][3] However, this compound, a sterol, possesses a hydroxyl group and is a very weak acid, making it neutral under typical RP-HPLC conditions. Therefore, strong secondary ionic interactions are less likely to be the primary cause of tailing for this compound itself, but may affect other basic compounds in the sample matrix.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[4]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can cause the analyte band to spread before reaching the detector.[5]

  • Column Degradation: Voids in the column packing or contamination of the column frit can disrupt the flow path and cause peak tailing.[1]

  • Inappropriate Mobile Phase Conditions: A mobile phase with a pH that causes the analyte to be in a mixed ionic state can lead to tailing. For this compound, this is less of a concern due to its very high pKa. However, the mobile phase composition (e.g., organic modifier concentration) can still impact peak shape.[5]

Q3: How can I minimize peak tailing when analyzing this compound?

A3: To reduce peak tailing, consider the following strategies:

  • Optimize the Mobile Phase: Adjusting the mobile phase pH can help for ionizable compounds. For this compound, ensuring sufficient organic modifier (e.g., acetonitrile or methanol) can improve solubility and peak shape.

  • Use a High-Quality, End-Capped Column: Modern, well-end-capped columns have fewer accessible silanol groups, minimizing the potential for secondary interactions with any basic analytes in your sample.[1]

  • Reduce Sample Load: Dilute your sample or decrease the injection volume to avoid column overload.[5]

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all connections are properly fitted.[5]

  • Proper Sample Preparation: Ensure your this compound sample is fully dissolved in a solvent compatible with the mobile phase.[5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving this compound peak tailing.

Guide 1: Diagnosing the Cause of Peak Tailing

The first step in troubleshooting is to identify the likely cause of the peak tailing. The following flowchart provides a logical workflow for this process.

G start This compound Peak Tailing Observed q1 Are all peaks in the chromatogram tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no cause1 Likely a physical problem: - Extra-column volume - Column void/damage - Detector issue a1_yes->cause1 q2 Does reducing sample concentration/injection volume improve peak shape? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no cause2 Column Overload a2_yes->cause2 q3 Is the peak shape improved by changing the mobile phase organic modifier or gradient? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no cause3 Suboptimal Mobile Phase Conditions a3_yes->cause3 cause4 Potential Secondary Interactions or other column chemistry issues a3_no->cause4

Caption: Troubleshooting workflow for diagnosing this compound peak tailing.

Guide 2: Addressing Specific Causes of Peak Tailing

Based on the diagnosis from the workflow above, the following tables provide specific solutions and experimental protocols.

Table 1: Solutions for Physical Causes of Peak Tailing

Potential Cause Recommended Action Expected Outcome
Extra-Column Volume 1. Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID).2. Ensure all fittings are correctly installed and there are no gaps.Sharper, more symmetrical peaks for all analytes.
Column Void or Damage 1. Reverse the column and flush with a strong solvent (if permitted by the manufacturer).2. If the problem persists, replace the column.Improved peak shape; if not, confirms column needs replacement.
Detector Settings 1. Ensure the detector sampling rate is adequate (at least 10-20 points across the peak).2. Check for and correct any blockages in the detector flow cell.More accurate peak representation and potentially improved symmetry.

Experimental Protocol: Checking for Extra-Column Volume

  • System Preparation: Replace the analytical column with a zero-dead-volume union.

  • Injection: Inject a small amount of a standard compound (e.g., caffeine in mobile phase).

  • Analysis: Observe the resulting peak. In a system with minimal extra-column volume, the peak should be very sharp and symmetrical. A broad or tailing peak indicates significant extra-column volume.

  • Troubleshooting: Systematically check and replace tubing and fittings, starting from the injector and moving to the detector, to identify the source of the dispersion.

Table 2: Solutions for Column Overload

Recommended Action Experimental Protocol Expected Outcome
Reduce Sample Concentration Prepare a dilution series of the this compound standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).As concentration decreases, the peak asymmetry factor should improve and approach 1.0.
Decrease Injection Volume Keeping the concentration constant, inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).Similar to reducing concentration, peak shape should improve with smaller injection volumes.

Given this compound's non-polar, steroidal structure, mobile phase optimization will primarily focus on the organic modifier.

G start This compound Peak Tailing step1 Prepare Mobile Phases: A: Water B: Acetonitrile or Methanol start->step1 step2 Run Isocratic Elution with varying %B (e.g., 70%, 80%, 90%) step1->step2 step3 Evaluate Peak Shape and Retention Time step2->step3 step4 If tailing persists, consider a shallow gradient (e.g., 80-95% B over 10 min) step3->step4 end Optimized Peak Shape step4->end

Caption: Experimental workflow for mobile phase optimization.

Table 3: Mobile Phase Optimization for this compound

Parameter Condition 1 Condition 2 Condition 3
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A WaterWaterWater
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Composition 80% B85% B90% B
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Injection Volume 5 µL5 µL5 µL
Expected Result Moderate retention, potential for some tailing.Shorter retention, likely improved peak shape.Even shorter retention, potentially the best peak shape.

Experimental Protocol: Mobile Phase Optimization

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Initial Conditions: Start with an isocratic elution of 85% acetonitrile at a flow rate of 1.0 mL/min.

  • Injection: Inject a 10 µg/mL solution of this compound in methanol.

  • Analysis: Evaluate the peak shape (asymmetry factor).

  • Optimization:

    • If the peak tails and retention is long, increase the percentage of acetonitrile in 5% increments.

    • If the peak is too close to the void volume, decrease the percentage of acetonitrile.

    • Consider switching to methanol as the organic modifier, as it can sometimes offer different selectivity and peak shapes.

    • If isocratic elution does not provide a satisfactory peak shape, a shallow gradient can be employed (e.g., starting at 80% acetonitrile and increasing to 95% over 10-15 minutes).

By systematically working through these troubleshooting guides and understanding the chemical nature of this compound, you can effectively diagnose and resolve issues with peak tailing, leading to more accurate and reliable analytical results.

References

Technical Support Center: Lophenol Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of lophenol by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1] For nonpolar compounds like this compound, which is structurally similar to other sterols, matrix effects are a significant concern, especially in complex biological matrices like plasma or tissue.

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: A common method to assess matrix effects is the post-extraction spike method. In this approach, a known amount of this compound is added to a blank matrix extract, and the response is compared to that of a pure standard solution of the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column. Injection of a blank matrix extract will cause a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively.

Q3: What are the primary sources of matrix effects when analyzing this compound in biological samples?

A3: For this compound, which is a type of phytosterol, the primary sources of matrix effects in biological samples like plasma are phospholipids and cholesterol.[2] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can co-elute with this compound if not adequately removed during sample preparation. Cholesterol, being highly abundant in plasma and structurally similar to this compound, can also contribute significantly to matrix effects.[2]

Q4: How can I minimize or compensate for matrix effects during this compound quantification?

A4: There are several strategies to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like saponification followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering substances like phospholipids.[3][4]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to chromatographically separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., C18, PFP).[1][5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte and will be affected by matrix effects in the same way. By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized.[6]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can also help to compensate for matrix effects.

Troubleshooting Guide

Q1: I am observing low and inconsistent signal intensity for this compound. What could be the cause?

A1: Low and inconsistent signal intensity for this compound is often a primary indicator of ion suppression due to matrix effects.

  • Potential Cause: Co-eluting phospholipids or other endogenous components from your sample matrix are suppressing the ionization of this compound in the mass spectrometer's ion source.

  • Troubleshooting Steps:

    • Review your sample preparation protocol: Ensure it is robust enough to remove the majority of phospholipids. Consider incorporating a saponification step to hydrolyze triglycerides and a liquid-liquid extraction or a targeted solid-phase extraction to remove interfering lipids.[3][4]

    • Optimize chromatographic separation: Modify your LC gradient to better separate this compound from the regions where matrix components elute.

    • Use a Stable Isotope-Labeled Internal Standard: If you are not already using one, a SIL-IS for this compound is highly recommended to correct for signal variability.[6]

Q2: My this compound peak shape is poor (e.g., broad, tailing, or splitting). What should I investigate?

A2: Poor peak shape can be due to a variety of factors, some of which can be exacerbated by matrix components.

  • Potential Causes:

    • Column overload due to high concentrations of matrix components.

    • Interaction of this compound with active sites on the column or in the LC system.

    • Inappropriate mobile phase composition.

  • Troubleshooting Steps:

    • Dilute the sample: A simple dilution of the final extract can sometimes alleviate column overload and improve peak shape.

    • Check for column contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.

    • Optimize mobile phase: Ensure the mobile phase is compatible with your column and analyte. For sterol-like compounds, a mobile phase of methanol and/or acetonitrile is common.[5]

    • Consider a different column: A pentafluorophenyl (PFP) column can offer different selectivity for sterols compared to a standard C18 column and may improve peak shape.[1]

Q3: I am seeing high variability in my quantitative results for this compound across a batch of samples. How can I improve precision?

A3: High variability is often a consequence of inconsistent matrix effects from sample to sample.

  • Potential Cause: The composition of the matrix is varying between your samples, leading to different degrees of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard: This is the most critical step for improving precision in the presence of variable matrix effects. The SIL-IS will co-elute with this compound and experience the same matrix effects, allowing for accurate correction.[6]

    • Standardize sample preparation: Ensure your sample preparation procedure is highly consistent across all samples. Any variability in extraction efficiency will contribute to the overall imprecision.

    • Assess for carryover: Inject a blank solvent after a high concentration sample to ensure there is no carryover affecting the subsequent sample.

Quantitative Data Summary

The following tables provide representative quantitative data from published methods for the analysis of sterols and phytosterols, which are structurally similar to this compound. This data can serve as a benchmark for what to expect during method development and validation for this compound quantification.

Table 1: Representative Recovery Data for Sterols from Biological Matrices

AnalyteMatrixSample Preparation MethodAverage Recovery (%)Reference
β-SitosterolEdible OilSaponification + LLE95.2[3]
CampesterolEdible OilSaponification + LLE93.8[3]
StigmasterolEdible OilSaponification + LLE96.1[3]
CholesterolHuman SerumLLE98.5[2]
LathosterolHuman SerumLLE95.3[2]

Table 2: Representative Matrix Effect and LLOQ Data for Sterols

AnalyteMatrixIonizationMatrix Effect (%)LLOQ (ng/mL)Reference
β-SitosterolHuman SerumAPCI-25 (Suppression)1.0[7]
CampesterolHuman SerumAPCI-22 (Suppression)1.0[7]
DesmosterolHuman PlasmaESI-18 (Suppression)0.5[8]
7-DehydrocholesterolHuman PlasmaESI-20 (Suppression)0.2[8]

Experimental Protocols

Disclaimer: The following is an example experimental protocol for the quantification of this compound in human plasma. It is adapted from established methods for the analysis of other sterols and phytosterols due to the lack of a specific, published method for this compound.[2][3] This protocol should be fully validated by the end-user.

Objective: To quantify the concentration of this compound in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Materials:

  • Human plasma (K2EDTA)

  • This compound analytical standard

  • Deuterated this compound (d7-lophenol) internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Potassium hydroxide (KOH)

  • Ethanol

  • n-Hexane

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of d7-lophenol (IS) in methanol.

    • Prepare working standard solutions by serial dilution of the this compound stock solution with methanol.

    • Prepare a working IS solution of 1 µg/mL by diluting the IS stock solution with methanol.

  • Sample Preparation (Saponification and Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the 1 µg/mL IS working solution.

    • Add 1 mL of 2 M ethanolic KOH.

    • Vortex mix and incubate at 60°C for 1 hour to saponify the sample.

    • After cooling to room temperature, add 1 mL of water and 3 mL of n-hexane.

    • Vortex mix for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Carefully transfer the upper n-hexane layer to a clean tube.

    • Repeat the extraction with another 3 mL of n-hexane and combine the extracts.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of methanol:acetonitrile (50:50, v/v).

  • LC-MS/MS Analysis:

    • LC System: UPLC system

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v) with 0.1% formic acid

    • Gradient:

      • 0-1 min: 80% B

      • 1-8 min: 80-98% B

      • 8-10 min: 98% B

      • 10.1-12 min: 80% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode

    • MRM Transitions (Hypothetical):

      • This compound: Q1: 401.4 -> Q3: 383.4 (loss of water)

      • d7-Lophenol: Q1: 408.4 -> Q3: 390.4 (loss of water)

    • Data Analysis: Quantify this compound concentration using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Low this compound Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a co-eluting SIL-IS for reliable normalization. check_is->implement_is No review_sp Review Sample Preparation Protocol check_is->review_sp Yes implement_is->review_sp improve_sp Incorporate saponification and/or optimize LLE/SPE to remove interfering lipids. review_sp->improve_sp Inefficient optimize_lc Optimize Chromatographic Separation review_sp->optimize_lc Sufficient improve_sp->optimize_lc modify_gradient Adjust LC gradient to separate This compound from matrix components. optimize_lc->modify_gradient Co-elution Observed check_system Evaluate System Performance (e.g., source cleanliness, calibration) optimize_lc->check_system Resolved modify_gradient->check_system end Problem Resolved check_system->end SamplePrepWorkflow plasma 1. Plasma Sample (100 µL) + d7-Lophenol IS saponification 2. Saponification (1 mL 2M Ethanolic KOH, 60°C, 1 hr) plasma->saponification lle 3. Liquid-Liquid Extraction (2 x 3 mL n-Hexane) saponification->lle evaporation 4. Evaporation (Nitrogen stream, 40°C) lle->evaporation reconstitution 5. Reconstitution (100 µL 50:50 MeOH:ACN) evaporation->reconstitution analysis 6. LC-MS/MS Analysis reconstitution->analysis SIL_IS_Principle cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard analyte_only This compound matrix_effect_1 Matrix Effect (e.g., Ion Suppression) analyte_only->matrix_effect_1 signal_1 Inaccurate Signal matrix_effect_1->signal_1 inaccurate Inaccurate Quantification signal_1->inaccurate analyte_is This compound + d7-Lophenol (SIL-IS) matrix_effect_2 Matrix Effect (Affects both equally) analyte_is->matrix_effect_2 signal_2 Ratio (this compound / SIL-IS) Remains Constant matrix_effect_2->signal_2 accurate Accurate Quantification signal_2->accurate

References

Lophenol standard solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of lophenol standard solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a this compound standard solution?

A1: For optimal stability, this compound standard solutions should be stored at low temperatures and protected from light. Based on general practices for phenolic compounds, storage at 2-8°C in the dark is recommended for short-term use (days to weeks). For long-term storage (months), freezing the solution at -20°C or -80°C is advisable.[1] Always use amber vials or wrap containers in aluminum foil to prevent photodegradation.

Q2: What solvent should I use to prepare my this compound standard solution?

A2: The choice of solvent can impact the stability of the this compound standard. Alcohols such as methanol and ethanol are commonly used for phenolic compounds.[2] For some analytical techniques like GC, 2-propanol is a suitable solvent for preparing stock standard solutions.[3] The solubility of this compound should be experimentally verified in the selected solvent to ensure complete dissolution and prevent precipitation upon storage.

Q3: How long can I expect my this compound standard solution to be stable?

Q4: Are there any signs of degradation I should look for in my this compound standard solution?

A4: Visual inspection can sometimes indicate degradation. Look for any change in color, the appearance of cloudiness, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, periodic analytical verification (e.g., by HPLC) is the most reliable way to confirm the integrity of your standard solution.

Q5: How does light exposure affect the stability of this compound solutions?

A5: Exposure to light, particularly UV light, can lead to the degradation of phenolic compounds.[1] This process, known as photodegradation, can alter the chemical structure of this compound and lead to inaccurate experimental results. It is crucial to store this compound solutions in light-protective containers and minimize their exposure to ambient light during handling.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible results in my assay. 1. Degradation of the this compound standard solution. 2. Incomplete dissolution of this compound. 3. Adsorption of this compound to the container surface.1. Prepare a fresh this compound standard solution. 2. Compare the performance of the old and new standards. 3. Ensure the this compound is fully dissolved in the chosen solvent; sonication may aid dissolution. 4. Consider using silanized glassware to minimize adsorption.
Unexpected peaks in my chromatogram. 1. Presence of degradation products. 2. Contamination of the solvent or glassware.1. Analyze a blank (solvent only) to check for contamination. 2. If new peaks are present only in the this compound sample, it is likely due to degradation. Prepare a fresh standard. 3. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
Precipitate formation in a previously clear solution. 1. The solution has become supersaturated. 2. The storage temperature is too low for the solvent system, causing the solute to crash out. 3. Chemical degradation leading to less soluble products.1. Gently warm the solution and vortex to redissolve the precipitate. If it redissolves, consider preparing a more dilute standard for storage. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared.

Data on Stability of Structurally Similar Phenolic Compounds

The following tables present data from studies on other phenolic compounds, which may provide an indication of the stability behavior of this compound under various conditions. This data should be used for guidance only, as the stability of this compound may differ.

Table 1: Effect of Storage Temperature and Light on Total Phenolic Content (TPC) Retention (%) in Piper betle Extracts over 180 Days[1]

Storage ConditionTPC Retention (%)
5°C, Dark> 99%
5°C, Light> 99%
25°C, Dark~ 97%
25°C, Light~ 93%

Table 2: Effect of Storage Temperature on Antioxidant Activity Retention (%) in Piper betle Extracts over 180 Days[1]

Storage ConditionDPPH• Antioxidant Activity Retention (%)
5°C, Dark99.98%
5°C, Light~ 96%
25°C, Dark~ 96%
25°C, Light~ 90%

Experimental Protocols

Protocol for Preparation of a this compound Stock Standard Solution

  • Materials:

    • This compound (high purity solid)

    • High-purity solvent (e.g., methanol, ethanol, or 2-propanol)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Glass syringe or pipette

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Accurately weigh a precise amount of this compound solid using an analytical balance.

    • Quantitatively transfer the weighed this compound to a volumetric flask of the desired volume.

    • Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the this compound. Sonication can be used to aid dissolution if necessary.

    • Once the this compound is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the standard solution to a labeled amber glass vial for storage.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Solid dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume homogenize Homogenize Solution volume->homogenize store Store in Amber Vial at Recommended Temperature homogenize->store dilute Prepare Working Solutions store->dilute analyze Analyze Samples dilute->analyze troubleshooting_logic node_action node_action prepare_fresh Prepare a fresh standard. node_action->prepare_fresh node_issue node_issue discard Discard and prepare fresh. node_issue->discard start Inconsistent Results? check_age Is the standard old? start->check_age check_age->node_action Yes check_appearance Is the solution clear? check_age->check_appearance No check_appearance->node_issue No (Cloudy/Precipitate) use_new Re-analyze with new standard. check_appearance->use_new Yes prepare_fresh->use_new

References

Preventing Lophenol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lophenol sample preparation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and best practices for preventing this compound degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a phytosterol, a type of sterol found in plants.[1][2] Its chemical structure includes a hydroxyl (-OH) group and a carbon-carbon double bond within its sterol backbone. These functional groups are susceptible to oxidation, which can be initiated by factors such as heat, light, and the presence of oxygen. This oxidative degradation can lead to inaccurate quantification and the appearance of unknown impurities in your analysis.

Q2: What are the primary factors that can cause this compound degradation during sample preparation?

A2: The main factors contributing to this compound degradation are:

  • Exposure to Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the hydroxyl group and the double bond.

  • Exposure to Light: UV and even ambient light can provide the energy to initiate oxidative reactions.

  • High Temperatures: Elevated temperatures can accelerate the rate of degradation reactions.

  • Presence of Strong Acids or Bases: Extreme pH conditions can potentially catalyze degradation reactions, although oxidation is the more common concern.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

Q3: What are the general signs of this compound degradation in a sample?

A3: Signs of degradation can include:

  • Discoloration of the sample (e.g., yellowing).

  • The appearance of unexpected peaks in your chromatogram.

  • A decrease in the expected concentration of this compound over time.

  • Poor reproducibility of results between samples.

Q4: How can I minimize this compound degradation during storage?

A4: For optimal stability, this compound samples, especially in solution, should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or by wrapping containers in aluminum foil, and under an inert atmosphere (e.g., by purging with nitrogen or argon) to minimize exposure to oxygen.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low this compound recovery after extraction Degradation during extraction: Exposure to heat, light, or oxygen during the extraction process.- Perform extraction steps at room temperature or on ice. - Protect samples from light by working in a dimly lit area or using amber glassware. - De-gas solvents and consider performing extractions under an inert atmosphere (e.g., nitrogen blanket).
Incomplete extraction: The chosen solvent system may not be optimal for extracting this compound from the sample matrix.- Ensure the solvent system is appropriate for the polarity of this compound. A common choice for phytosterols is a mixture of chloroform and methanol.
Appearance of unknown peaks in chromatogram Formation of degradation products: this compound may be oxidizing, leading to the formation of new compounds.- Review your sample preparation workflow to identify and minimize exposure to oxygen, light, and heat. - Use antioxidants in your extraction solvent (e.g., BHT or tocopherol). - Analyze samples as quickly as possible after preparation.
Inconsistent results between replicate samples Variable degradation: Inconsistent exposure to degrading factors across samples.- Standardize all sample preparation steps to ensure each sample is treated identically. This includes consistent timing for each step and uniform storage conditions. - Prepare samples in smaller batches to minimize the time each sample is exposed to ambient conditions.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of this compound, incorporating steps to minimize degradation.

Materials:

  • Lyophilized and finely ground plant material

  • Chloroform:Methanol (2:1, v/v) extraction solvent (degassed)

  • Antioxidant (e.g., BHT, butylated hydroxytoluene)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Amber glass vials

Procedure:

  • Preparation of Extraction Solvent: Prepare the chloroform:methanol (2:1, v/v) solvent. To minimize oxidation, degas the solvent by bubbling nitrogen gas through it for 10-15 minutes. Add an antioxidant such as BHT to a final concentration of 0.01%.

  • Extraction:

    • Weigh a known amount of the ground plant material into a glass centrifuge tube.

    • Add the extraction solvent at a ratio of 10 mL per gram of plant material.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube on a shaker at room temperature, protected from light, for 2 hours.

  • Phase Separation:

    • Centrifuge the mixture at 3000 x g for 15 minutes to pellet the solid material.

    • Carefully transfer the supernatant (the liquid extract) to a clean, amber glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the extract under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. Alternatively, use a rotary evaporator with the water bath temperature set to a maximum of 40°C.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a known volume of an appropriate solvent for your analytical method (e.g., methanol or isopropanol).

    • Transfer the reconstituted sample to an amber glass vial, purge with nitrogen gas, and seal tightly.

    • Store at -20°C or below until analysis.

Potential Effects of Environmental Factors on this compound Stability

Factor Potential Effect on this compound Risk of Degradation Preventative Measures
Oxygen Oxidation of the hydroxyl group to a ketone and/or oxidation of the double bond.High- Work under an inert atmosphere (nitrogen or argon). - Use degassed solvents. - Add antioxidants to solvents. - Store samples in tightly sealed vials with minimal headspace.
Light Can initiate and accelerate oxidative degradation pathways.High- Work in a dimly lit environment. - Use amber glassware or wrap containers in aluminum foil. - Store samples in the dark.
Temperature Increases the rate of chemical degradation.Moderate to High- Perform extractions and sample handling at room temperature or on ice. - Avoid prolonged exposure to elevated temperatures during solvent evaporation. - Store samples at low temperatures (-20°C or -80°C).
pH Extreme pH values could potentially catalyze degradation, although less common than oxidation.Low to Moderate- Maintain a neutral pH during extraction and storage unless your protocol requires otherwise. - Use buffered solutions if necessary.

Visualizations

Experimental Workflow for this compound Sample Preparation

Lophenol_Workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_storage Storage & Analysis Start Sample Homogenization Solvent Add Degassed Solvent (+ Antioxidant) Start->Solvent Extract Extraction (Room Temp, Dark) Solvent->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Solvent Evaporation (N2 Stream, <40°C) Collect->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute Store Store at -20°C or below (Amber Vial, N2 Purge) Reconstitute->Store Analysis LC-MS/GC-MS Analysis Store->Analysis

Caption: A generalized workflow for this compound sample preparation, highlighting critical steps to prevent degradation.

Hypothesized this compound Degradation Pathway

Lophenol_Degradation cluster_oxidation Oxidative Degradation This compound This compound (C28H48O) Ketone Oxidized this compound (Ketone Formation) This compound->Ketone Hydroxyl Group Oxidation Epoxide Oxidized this compound (Epoxide Formation) This compound->Epoxide Double Bond Oxidation Degrading_Factors Degrading Factors (O2, Light, Heat)

Caption: A hypothesized oxidative degradation pathway for this compound.

References

Technical Support Center: Co-elution of Lophenol in GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of lophenol with other phytosterols during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why does this compound co-elute with other phytosterols in my GC analysis?

A1: Co-elution in gas chromatography occurs when two or more compounds travel through the column at nearly the same rate and therefore exit the column at the same time, resulting in overlapping peaks. The primary reasons for the co-elution of this compound with other phytosterols are:

  • Structural Similarity: Phytosterols are a class of structurally related molecules. This compound (4α-methyl-5α-cholest-7-en-3β-ol) shares a similar tetracyclic core and side-chain structure with other sterols, leading to comparable physicochemical properties.

  • Similar Polarity and Boiling Points: The separation in a GC column is primarily based on the boiling points of the analytes and their interaction with the stationary phase. Structurally similar sterols will have very close boiling points and similar polarities, making their separation challenging.

  • Inadequate Chromatographic Conditions: The choice of GC column (stationary phase), temperature program, and carrier gas flow rate may not be optimal for resolving this compound from other closely related sterols.

Q2: Which phytosterols are most likely to co-elute with this compound?

A2: While specific co-eluting partners can vary depending on the sample matrix and GC conditions, this compound is most likely to co-elute with other 4α-methylsterols or sterols that have a similar retention time on a given stationary phase. Potential co-eluting compounds include isomers of this compound or other phytosterols like β-sitosterol, especially on non-polar columns where separation is primarily based on boiling point.

Q3: What are the initial troubleshooting steps to address this compound co-elution?

A3: Before making significant changes to your method, it's essential to ensure your GC system is performing optimally. Here are the initial steps:

  • Check for System Contamination: Run a blank solvent injection to ensure there are no ghost peaks from previous analyses or system contamination.[1]

  • Verify Column Performance: Inspect your chromatogram for peak shape. Tailing or fronting peaks can indicate column degradation or an issue with the injection technique. If necessary, condition the column or trim a small portion from the inlet side.

  • Confirm Derivatization Efficiency: Incomplete derivatization of the hydroxyl group on phytosterols can lead to poor peak shape and altered retention times. Ensure your derivatization reagent (e.g., BSTFA, MSTFA) is fresh and the reaction has gone to completion.[2]

  • Review Injection Parameters: Optimize your injector temperature and injection volume. A temperature that is too low can cause poor volatilization, while a temperature that is too high can cause degradation.

Q4: How can I improve the separation of this compound using my existing GC system?

A4: Method optimization is key to resolving co-eluting peaks. Consider the following adjustments:

  • Modify the Temperature Program: A slower temperature ramp rate will increase the time analytes spend interacting with the stationary phase, which can improve resolution. You can also add an isothermal hold at a temperature where this compound and the interfering compound are likely to elute.

  • Adjust Carrier Gas Flow Rate: Lowering the carrier gas flow rate can also enhance separation, but it will increase the analysis time. It's a trade-off between resolution and speed.

  • Change the GC Column: If you are using a non-polar column (like a DB-1 or DB-5), switching to a mid-polar or polar stationary phase (e.g., DB-35 or a wax-based column) can alter the elution order and improve separation.[3] Polar columns separate based on both boiling point and specific interactions with the stationary phase.

Q5: When should I consider using Gas Chromatography-Mass Spectrometry (GC-MS)?

A5: If you are unable to achieve baseline separation of this compound through method optimization, using a mass spectrometer as a detector is the next logical step. Even if this compound co-elutes with another sterol, GC-MS can often differentiate them based on their unique mass fragmentation patterns.[4] By using selected ion monitoring (SIM) mode, you can selectively monitor for characteristic ions of this compound, allowing for its quantification even in the presence of a co-eluting compound.

Troubleshooting Guide for this compound Co-elution

Symptom Possible Cause(s) Suggested Solution(s)
This compound peak is not separated from an adjacent peak (Co-elution) 1. Inappropriate GC column stationary phase.2. Sub-optimal temperature program.3. Carrier gas flow rate is too high.1. Switch to a column with a different polarity (e.g., from non-polar to mid-polar or polar).2. Decrease the temperature ramp rate (e.g., from 10°C/min to 2°C/min) during the elution window of the target analytes.3. Reduce the carrier gas flow rate to increase interaction with the stationary phase.
Broad this compound peak 1. Column contamination.2. Dead volume in the system (e.g., poorly fitted column).3. Injection volume too large.1. Bake out the column at its maximum recommended temperature.2. Trim 0.5-1 meter from the inlet side of the column.3. Ensure the column is properly installed in the injector and detector.4. Reduce the injection volume.
Tailing this compound peak 1. Active sites on the column or in the liner.2. Incomplete derivatization.1. Use a deactivated liner and ensure the column is well-conditioned.2. Confirm the derivatization reaction has gone to completion. Use fresh derivatizing reagents.
Ghost peaks appearing in the chromatogram 1. Contamination from the syringe, inlet, or carrier gas.2. Carryover from a previous highly concentrated sample.1. Run a blank solvent injection after a high-concentration sample.2. Clean the syringe and the injection port.3. Check the purity of the carrier gas and ensure gas lines are clean.[1]

Experimental Protocols

Protocol 1: Sample Preparation for Phytosterol Analysis

This protocol describes a general procedure for the extraction and derivatization of phytosterols from a sample matrix prior to GC analysis.

  • Saponification:

    • Weigh approximately 1-5 g of the homogenized sample into a flask.

    • Add an internal standard (e.g., 5α-cholestane or betulin).

    • Add 50 mL of 2 M ethanolic potassium hydroxide.

    • Reflux the mixture for 1 hour at 80°C to saponify the lipids and release the sterols.

  • Extraction of Unsaponifiables:

    • Cool the mixture and add 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Extract the unsaponifiable fraction three times with 50 mL of n-hexane or diethyl ether.

    • Combine the organic layers and wash with deionized water until the washings are neutral (pH 7).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization to Trimethylsilyl (TMS) Ethers:

    • Evaporate the dried organic extract to dryness under a stream of nitrogen.

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine.

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection into the GC.

Protocol 2: GC-MS Analysis of Phytosterols

This is a starting point for a GC-MS method and may require optimization.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar mid-polar column.

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 270°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-600) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification of target sterols.

Quantitative Data Summary

The following table provides a qualitative summary of the expected elution order of common phytosterols on GC columns of different polarities. Absolute retention times will vary between instruments and methods.

Phytosterol Typical Elution Order on Non-Polar Column (e.g., DB-1, DB-5) Typical Elution Order on Polar Column (e.g., Wax-based)
Cholesterol11
Brassicasterol23
Campesterol32
Stigmasterol45
This compound ~5 (may co-elute with β-sitosterol) ~4 (elution order may change relative to stigmasterol)
β-Sitosterol66
Sitostanol77
Cycloartenol88

Note: This table is a generalization. The exact elution order can be influenced by the specific column and analytical conditions.

Visualizations

Experimental Workflow for Phytosterol Analysis

experimental_workflow sample Sample Homogenization saponification Saponification with KOH sample->saponification extraction Extraction of Unsaponifiables saponification->extraction derivatization Derivatization to TMS Ethers extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis and Quantification gc_ms->data_analysis

Caption: Workflow for Phytosterol GC-MS Analysis.

Troubleshooting Logic for Co-elution

troubleshooting_logic start Co-elution of this compound Observed check_system Check System Performance (Blank, Peak Shape) start->check_system system_ok System OK? check_system->system_ok fix_system Fix System Issues (Clean, Condition, Re-install Column) system_ok->fix_system No optimize_method Optimize GC Method system_ok->optimize_method Yes fix_system->check_system temp_program Adjust Temperature Program (Slower Ramp Rate) optimize_method->temp_program flow_rate Adjust Carrier Gas Flow Rate temp_program->flow_rate separation_achieved Separation Achieved? flow_rate->separation_achieved change_column Change to a Different Polarity Column separation_achieved->change_column No end Problem Resolved separation_achieved->end Yes change_column->separation_achieved use_gc_ms Use GC-MS with SIM Mode change_column->use_gc_ms If still no separation use_gc_ms->end

Caption: Decision Tree for Troubleshooting Co-elution.

References

Technical Support Center: Optimizing Lophenol Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges with the analysis of Lophenol and other sterols using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor ionization and achieve reliable, high-sensitivity results.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show poor ionization in ESI-MS?

This compound, a sterol, is a nonpolar molecule that lacks easily ionizable functional groups. Electrospray ionization (ESI) is most effective for compounds that are already charged in solution or can be readily protonated or deprotonated. The hydrophobic nature of the sterol backbone makes it difficult for this compound to acquire a charge in the ESI source, leading to low signal intensity and poor sensitivity.

Q2: What are the primary strategies to enhance the ESI-MS signal of this compound?

The two main approaches to improve the ionization of this compound are:

  • Chemical Derivatization: This involves chemically modifying the this compound molecule to introduce a functional group that is readily ionized in the ESI source. This is the most effective and widely recommended strategy.

  • Method Optimization: This includes adjusting the mobile phase composition and optimizing the ESI source parameters to promote the formation of adduct ions. While helpful, this approach is generally less effective than derivatization for significantly improving the signal of nonpolar compounds like this compound.

Troubleshooting Guide: Poor Ionization of this compound

This guide provides a systematic approach to troubleshooting and resolving poor signal intensity for this compound in your ESI-MS experiments.

Problem: Low or No Detectable Signal for this compound

Solution Workflow:

start Start: Poor this compound Signal derivatization Implement Chemical Derivatization start->derivatization Primary Strategy mobile_phase Optimize Mobile Phase derivatization->mobile_phase Fine-tuning source_parameters Optimize ESI Source Parameters mobile_phase->source_parameters Further Enhancement success Successful Analysis source_parameters->success

Caption: Troubleshooting workflow for poor this compound ionization.

Step 1: Chemical Derivatization

Derivatization is the most robust method for enhancing the ESI-MS signal of sterols. By adding a permanently charged or easily ionizable tag to the this compound molecule, its ionization efficiency can be dramatically increased.

Recommended Derivatization Strategies:

Derivatizing AgentResulting DerivativeIonization Enhancement Mechanism
Picolinic Acid Picolinyl EsterThe pyridine nitrogen is readily protonated, forming a stable positive ion ([M+H]+).
Dansyl Chloride Dansyl DerivativeThe dimethylamino group is easily protonated.

Quantitative Improvement with Derivatization:

While specific data for this compound is limited, studies on similar sterols demonstrate significant signal enhancement post-derivatization. For instance, derivatization of phytosterols with dansyl chloride has been shown to increase UV absorption intensity by up to 23-fold for sterols and 400-fold for stanols, which also facilitates their ESI-MS analysis.[1]

Experimental Protocol: Picolinyl Ester Derivatization of this compound

This protocol is adapted from established methods for sterol derivatization.[2][3]

Materials:

  • This compound standard or sample extract

  • Pyridine (anhydrous)

  • 2-Picolinoyl chloride hydrochloride

  • Toluene

  • Methanol

  • Water

  • Nitrogen gas supply

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dry down the this compound-containing sample under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample.

    • Add 100 µL of 2-picolinoyl chloride hydrochloride in toluene (10 mg/mL).

    • Vortex the mixture and heat at 60°C for 30 minutes.

  • Quenching and Extraction:

    • After cooling to room temperature, add 1 mL of water and 1 mL of toluene.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper toluene layer containing the derivatized this compound to a new tube.

  • Final Preparation: Evaporate the toluene under nitrogen and reconstitute the sample in a suitable mobile phase for LC-MS analysis (e.g., methanol/water with ammonium formate).

Derivatization Workflow Diagram:

start Start: Dried this compound Sample add_reagents Add Pyridine and 2-Picolinoyl Chloride start->add_reagents heat Heat at 60°C for 30 min add_reagents->heat extract Quench with Water and Extract with Toluene heat->extract dry_reconstitute Dry and Reconstitute for LC-MS extract->dry_reconstitute end Analysis of this compound Picolinyl Ester dry_reconstitute->end

Caption: Picolinyl ester derivatization workflow for this compound.

Step 2: Mobile Phase Optimization

The composition of the mobile phase can influence the ionization efficiency of this compound derivatives by promoting the formation of adducts.

Recommended Mobile Phase Additives:

AdditiveConcentrationPolarityPurpose
Ammonium Formate 5-10 mMPositive/NegativePromotes the formation of [M+NH4]+ adducts in positive mode and [M+HCOO]- adducts in negative mode.
Ammonium Acetate 5-10 mMPositive/NegativePromotes the formation of [M+NH4]+ adducts in positive mode and [M+CH3COO]- adducts in negative mode.
Formic Acid 0.1%PositiveCan aid in the protonation of the derivatized this compound.

Experimental Protocol: Mobile Phase Preparation

A typical mobile phase for the analysis of derivatized sterols would be a gradient of:

  • Solvent A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Solvent B: Methanol or Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

The gradient should be optimized to ensure good chromatographic separation of this compound from other matrix components.

Step 3: ESI Source Parameter Optimization

Fine-tuning the ESI source parameters is critical for maximizing the signal of the derivatized this compound.

Key ESI Source Parameters and Recommended Starting Points:

ParameterRecommended Starting ValueOptimization Strategy
Capillary Voltage 3.5 - 4.5 kV (Positive Mode)Adjust in small increments (0.2 kV) to find the voltage that maximizes signal intensity without causing in-source fragmentation.
Drying Gas Temperature 300 - 350 °CIncrease temperature to aid desolvation, but avoid excessive temperatures that could cause thermal degradation of the analyte.
Drying Gas Flow 8 - 12 L/minOptimize for efficient solvent evaporation.
Nebulizer Pressure 30 - 50 psiAdjust to achieve a stable spray. Higher flow rates generally require higher nebulizer pressures.

Logical Relationship of ESI Parameters:

stable_spray Achieve Stable Spray nebulizer Nebulizer Pressure stable_spray->nebulizer max_signal Maximize Signal Intensity nebulizer->max_signal desolvation Efficient Desolvation gas_temp Drying Gas Temperature desolvation->gas_temp gas_flow Drying Gas Flow desolvation->gas_flow gas_temp->max_signal gas_flow->max_signal ionization Optimal Ionization cap_voltage Capillary Voltage ionization->cap_voltage cap_voltage->max_signal

Caption: Interplay of ESI source parameters for signal optimization.

By systematically applying these derivatization and optimization strategies, researchers can overcome the challenges of poor ionization of this compound and achieve sensitive and reliable results in their ESI-MS analyses.

References

Minimizing interferences in Lophenol analysis of complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for minimizing interferences in the analysis of lophenol in complex matrices. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound in complex biological matrices?

The primary challenges in analyzing this compound, a plant-derived sterol, in complex matrices like plasma, serum, or tissue are matrix effects, co-eluting interferences, and the need for sensitive detection.[1][2] Biological matrices contain a high abundance of endogenous compounds, such as lipids and proteins, that can interfere with the accurate quantification of this compound.[1]

Q2: Which analytical technique is better for this compound analysis: GC-MS or LC-MS/MS?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for this compound analysis, and the choice depends on the specific application and available instrumentation.

  • LC-MS/MS is often preferred for its high sensitivity and specificity, and it can often analyze this compound directly without derivatization.[3][4] A validated LC-MS/MS method has been published for the quantification of this compound in Aloe vera gel powder, demonstrating good linearity, recovery, and precision.[3][5]

  • GC-MS is also a powerful technique for sterol analysis.[6] However, due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile and thermally stable compound.[7]

Q3: Is derivatization necessary for this compound analysis by GC-MS?

Yes, for GC-MS analysis, derivatization of this compound is highly recommended. This compound's hydroxyl group makes it polar and not sufficiently volatile for direct GC analysis. Derivatization, such as silylation, replaces the active hydrogen on the hydroxyl group, increasing volatility and thermal stability.[7]

Q4: What are common derivatization reagents for sterols like this compound?

A common and effective derivatization reagent for sterols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalyst like trimethylchlorosilane (TMCS) .[7] This process, known as trimethylsilylation, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[7]

Q5: How can I minimize matrix effects in my this compound LC-MS/MS analysis?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples.[1][2] Here are some strategies to minimize them:

  • Effective Sample Preparation: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8][9]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

  • Internal Standards: Use a stable isotope-labeled internal standard if available.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Peak for this compound Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration).[7] Ensure the sample extract is dry before adding the derivatization reagent.
This compound degradation.Check the thermal stability of the derivatized this compound. Ensure injector and oven temperatures are not excessively high.
Active sites in the GC system.Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for sterol analysis.
Peak Tailing Polar interactions in the column.Confirm complete derivatization. Use a more inert GC column.
Column contamination.Bake out the column according to the manufacturer's instructions. If tailing persists, trim the front end of the column or replace it.
Non-reproducible Results Inconsistent derivatization.Ensure precise and consistent addition of derivatization reagents and reaction conditions for all samples and standards.
Sample degradation.Investigate the stability of this compound in the sample matrix and the processed extract.[10][11]
LC-MS/MS Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Sensitivity/Ion Suppression Matrix effects from co-eluting compounds (e.g., phospholipids, cholesterol).[1]Improve sample cleanup using SPE or LLE. Optimize chromatographic separation to resolve this compound from the suppression zone.[2]
Inefficient ionization.Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). Consider a different ionization source if available.
Shifting Retention Times Changes in mobile phase composition.Prepare fresh mobile phase. Ensure proper mixing of mobile phase components.
Column degradation.Use a guard column to protect the analytical column. If the column is old or has been subjected to harsh conditions, replace it.
Carryover Adsorption of this compound in the LC system.Optimize the injector wash procedure with a strong solvent. Make blank injections between samples.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.

Data Presentation

Table 1: Validated LC-MS/MS Method Parameters for this compound Quantification

The following data is adapted from a validated method for the quantification of this compound in Aloe vera gel powder.[3][5]

ParameterResult
Linearity (ng/mL) 10 - 160
Coefficient of Determination (r²) > 0.999
Limit of Quantification (LOQ) (ng/mL) 4.0
Recovery (%) 95
Intra-day Precision (%RSD) 2.6 - 6.4
Inter-day Precision (%RSD) 3.8 - 7.3

Experimental Protocols

This compound Extraction from a Solid Matrix (Adapted from Aloe vera gel powder analysis)[3][5]
  • Sample Preparation: Weigh an appropriate amount of the homogenized solid sample.

  • Extraction: Extract the sample with a chloroform/methanol (2:1, v/v) mixture.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Supernatant Collection: Collect the supernatant containing the extracted this compound.

  • Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

General Protocol for Solid Phase Extraction (SPE) for Phenolic Compounds from a Liquid Matrix (e.g., Plasma, Urine)

This is a general procedure that should be optimized for this compound.

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute this compound with a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

General Protocol for Liquid-Liquid Extraction (LLE) for Phenolic Compounds from a Liquid Matrix (e.g., Plasma, Serum)[8][9]

This is a general procedure that should be optimized for this compound.

  • Sample Pre-treatment: Acidify the plasma or serum sample.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers.

  • Collection: Collect the organic layer.

  • Repeat: Repeat the extraction process on the aqueous layer for better recovery.

  • Evaporation and Reconstitution: Combine the organic extracts, evaporate the solvent, and reconstitute the residue in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix (e.g., Plasma, Tissue) extraction Extraction (LLE or SPE) sample->extraction Isolate this compound cleanup Evaporation & Reconstitution extraction->cleanup Concentrate & Solvent Exchange lc_separation LC Separation cleanup->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection Ionization data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: this compound analysis workflow from sample preparation to data analysis.

troubleshooting_workflow decision decision issue issue start Analytical Issue Encountered is_peak_present Is a this compound peak detected? start->is_peak_present no_peak Check Sample Prep & Derivatization (GC) Check MS Sensitivity is_peak_present->no_peak No yes_peak yes_peak is_peak_present->yes_peak Yes peak_shape Is there peak tailing or splitting? yes_peak->peak_shape Assess Peak Shape tailing Check for active sites (GC) or secondary interactions (LC) peak_shape->tailing Yes no_tailing no_tailing peak_shape->no_tailing No retention_time Is retention time stable? no_tailing->retention_time Check Retention Time unstable_rt Check LC mobile phase & pump stability Check GC oven temp. retention_time->unstable_rt No stable_rt stable_rt retention_time->stable_rt Yes quantification Are results accurate & reproducible? stable_rt->quantification Check Quantification inaccurate Investigate matrix effects & calibration curve quantification->inaccurate No accurate Method Performing Well quantification->accurate Yes

Caption: A decision tree for troubleshooting common issues in this compound analysis.

References

Validation & Comparative

Comparative analysis of Lophenol and β-sitosterol bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Lophenol and β-Sitosterol Bioactivity: A Guide for Researchers

For drug development professionals and researchers exploring novel therapeutic agents, understanding the comparative bioactivity of related compounds is paramount. This guide provides a detailed comparative analysis of this compound and β-sitosterol, focusing on their performance in key therapeutic areas and supported by available experimental data. While β-sitosterol is a well-researched phytosterol with a broad spectrum of documented bioactivities, data on this compound remains notably scarce, presenting a significant knowledge gap and an opportunity for future research.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for this compound and β-sitosterol.

Table 1: Summary of this compound Bioactivity (Hepatoprotective Effects)

BioactivityModel SystemTreatmentKey FindingsReference
HepatoprotectiveAcetaminophen-induced hepatotoxicity in miceThis compound (25 µg/kg and 50 µg/kg BW) for 7 daysSignificant reduction in elevated liver function test parameters (ALT, AST, ALP, LDH, Direct Bilirubin). Significant increase in antioxidant enzyme levels (SOD, CAT, GSH).[1]

Table 2: Summary of β-Sitosterol Bioactivity

BioactivityModel System/Cell LineTreatment Concentration/DoseKey Quantitative FindingsReference
Anticancer HT-29 Colon Cancer CellsNot specified2.6 times higher selectivity than methotrexate.[2]
A549 Non-Small-Cell Lung Cancer CellsNot specifiedSignificant inhibition of cell growth.[1]
U87 Glioma CellsNot specifiedInhibition of proliferation, migration, and induction of G2/M phase arrest and apoptosis.[1]
Anti-inflammatory LPS-stimulated BV2 Microglial CellsNot specifiedReduction in the expression of IL-6, TNF-α, iNOS, and COX-2.[3]
Copper Sulfate-Induced Inflammation in Zebrafish70 or 100 μg/mLSignificant reduction of oxidative stress and inhibition of neutrophil recruitment.[4]
Adjuvant-induced chronic inflammation in miceNot specifiedPotent anti-inflammatory action.[5]
Cholesterol-Lowering Human Subjects2-3 g/day 4% to 15% reduction in LDL-cholesterol.[6]
Hyperlipidemic RatsNot specifiedSignificant reduction in serum total cholesterol, triglycerides, and LDL.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

This compound: Hepatoprotective Activity Assay

The hepatoprotective effect of this compound was evaluated in an in vivo model of acetaminophen-induced liver injury in mice.

  • Animal Model: Male or female mice were divided into experimental groups (n=5).

  • Treatment Regimen:

    • Vehicle group received 0.1% DMSO solution for 7 days.

    • This compound groups received this compound at 25 µg/kg and 50 µg/kg body weight for 7 days.

    • A positive control group received silymarin for 7 days.

  • Induction of Hepatotoxicity: On day 7, all groups except the vehicle group were fasted for 18 hours and then administered a single intraperitoneal dose of acetaminophen (400 mg/kg BW).

  • Sample Collection: 20 hours after acetaminophen administration, animals were anesthetized, and blood and liver tissues were collected.

  • Biochemical Analysis: Serum levels of lactate dehydrogenase (LDH), alkaline phosphatase (ALP), alanine transaminase (ALT), aspartate transaminase (AST), and direct bilirubin were measured.

  • Antioxidant Enzyme Assays: Liver tissue homogenates were used to measure the activity of catalase (CAT), superoxide dismutase (SOD), and reduced glutathione (GSH) levels.

  • Histopathological Analysis: Liver tissues were fixed, sectioned, and stained for microscopic examination of cellular damage.[1]

β-Sitosterol: Key Experimental Methodologies

Anticancer Activity: Cell Viability and Apoptosis Assays

  • Cell Lines: Human cancer cell lines such as HT-29 (colon), A549 (lung), and U87 (glioma) are commonly used.

  • MTT Assay (Cell Viability):

    • Cells are seeded in 96-well plates and treated with varying concentrations of β-sitosterol for specific time points (e.g., 24, 48 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

    • Cells are treated with β-sitosterol.

    • Treated cells are harvested and stained with Annexin V-FITC and PI.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity: In Vitro and In Vivo Models

  • In Vitro (LPS-stimulated Macrophages):

    • Macrophage cell lines (e.g., RAW 264.7 or BV2) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Cells are co-treated with β-sitosterol.

    • The production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using methods like the Griess assay and ELISA.

    • Expression of inflammatory enzymes like iNOS and COX-2 is analyzed by Western blotting or RT-PCR.[3]

  • In Vivo (Zebrafish Model):

    • Zebrafish larvae are exposed to an inflammatory stimulus like copper sulfate.

    • Larvae are pre-treated with β-sitosterol.

    • Neutrophil recruitment to the site of inflammation is visualized and quantified using specific staining techniques.

    • Expression of inflammatory genes (e.g., il-8, myd88) is measured by quantitative PCR.[4]

Cholesterol-Lowering Activity: Animal and Human Studies

  • Animal Models (Hyperlipidemic Rats):

    • Hyperlipidemia is induced in rats by feeding them a high-fat diet.

    • Rats are then treated with β-sitosterol orally for a specified period.

    • Blood samples are collected to measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

  • Human Clinical Trials:

    • Human subjects with hypercholesterolemia are recruited.

    • Participants are randomly assigned to receive either β-sitosterol-enriched foods/supplements or a placebo.

    • Blood lipid profiles are measured at baseline and at the end of the study period to determine the effect on cholesterol levels.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs provides a clearer understanding of the mechanisms of action and research approaches.

cluster_workflow General Experimental Workflow for Bioactivity Screening start Compound Isolation/Synthesis (this compound / β-sitosterol) in_vitro In Vitro Assays (Cell Lines) start->in_vitro Initial Screening in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo Promising Results data_analysis Data Analysis (Statistical Evaluation) in_vivo->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion cluster_loph_hepato Hepatoprotective Effect of this compound acetaminophen Acetaminophen Overdose oxidative_stress Increased Oxidative Stress (Reduced SOD, CAT, GSH) acetaminophen->oxidative_stress liver_damage Hepatocellular Damage (Elevated ALT, AST, ALP, LDH) oxidative_stress->liver_damage This compound This compound antioxidant_enzymes Increased Antioxidant Enzymes (SOD, CAT, GSH) This compound->antioxidant_enzymes Upregulates reduced_damage Reduced Liver Damage This compound->reduced_damage Directly Reduces antioxidant_enzymes->reduced_damage Leads to cluster_bs_anticancer Anticancer Signaling Pathways of β-Sitosterol beta_sitosterol β-Sitosterol ros ↑ ROS Production beta_sitosterol->ros bcl2_family Modulation of Bcl-2 Family (↑ Bax / ↓ Bcl-2) beta_sitosterol->bcl2_family cell_cycle Cell Cycle Arrest (G2/M Phase) beta_sitosterol->cell_cycle caspases Caspase Activation (Caspase-3, -9) ros->caspases bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis proliferation ↓ Cell Proliferation cell_cycle->proliferation cluster_bs_antiinflam Anti-inflammatory Signaling Pathways of β-Sitosterol inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nf_kb NF-κB Pathway inflammatory_stimuli->nf_kb mapk MAPK Pathway (ERK, p38) inflammatory_stimuli->mapk cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb->cytokines enzymes ↓ Inflammatory Enzymes (iNOS, COX-2) nf_kb->enzymes mapk->cytokines mapk->enzymes beta_sitosterol β-Sitosterol beta_sitosterol->nf_kb Inhibits beta_sitosterol->mapk Inhibits cluster_bs_cholesterol Cholesterol-Lowering Mechanism of β-Sitosterol dietary_chol Dietary & Biliary Cholesterol micelles Intestinal Micelles dietary_chol->micelles beta_sitosterol β-Sitosterol beta_sitosterol->micelles Competes with Cholesterol for incorporation absorption Cholesterol Absorption in Intestine beta_sitosterol->absorption Inhibits micelles->absorption excretion ↑ Fecal Excretion of Cholesterol absorption->excretion Reduced absorption leads to blood_chol ↓ Blood Cholesterol (LDL-C) absorption->blood_chol Leads to

References

Lophenol vs. Campesterol: A Comparative Guide to their Roles in Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of lophenol and campesterol, two phytosterols with distinct roles in the intricate landscape of cholesterol metabolism. While both are plant-derived sterols, their mechanisms of action and overall impact on cholesterol homeostasis appear to differ significantly based on current scientific understanding. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development purposes.

At a Glance: this compound vs. Campesterol

FeatureThis compound (4α-methyl-5α-cholest-7-en-3β-ol)Campesterol
Primary Role in Cholesterol Metabolism Primarily an intermediate in the biosynthesis of other sterols.[1][2] Its direct regulatory effects are not well-established.Primarily an inhibitor of intestinal cholesterol absorption.[3][4]
Effect on Cholesterol Absorption Not well-documented. Likely minimal direct inhibitory effect.Competitively inhibits cholesterol absorption in the intestine.[3][4]
Impact on HMG-CoA Reductase No direct evidence of significant regulatory activity.May have a modest inhibitory effect on HMG-CoA reductase activity.[4]
Influence on SREBP-2 Signaling Not documented.Indirectly influences SREBP-2 by reducing cholesterol uptake, which can lead to compensatory changes in cholesterol synthesis.
Interaction with LXR Not documented.May have some interaction, but the effects are not well-characterized.
Clinical Significance Primarily of interest in the context of steroid biosynthesis pathways.[1]Used in functional foods and supplements to lower plasma cholesterol levels.[5]

In-Depth Analysis

Campesterol: A Competitive Inhibitor of Cholesterol Absorption

Campesterol is a well-studied phytosterol renowned for its cholesterol-lowering properties. Its primary mechanism of action is the inhibition of cholesterol absorption in the small intestine.[3][4] Structurally similar to cholesterol, campesterol competes for incorporation into micelles, which are essential for the transport of lipids across the intestinal wall.[3] By displacing cholesterol from these micelles, campesterol effectively reduces the amount of dietary and biliary cholesterol that is absorbed into the bloodstream.

Several studies have quantified this effect. For instance, the addition of plant sterols at a concentration twice that of dietary cholesterol can reduce cholesterol absorption by approximately 30%.[3] The relationship between the dose of plant sterols and the reduction in cholesterol absorption appears to follow a log-dose response.[3]

While the principal action of campesterol is at the level of intestinal absorption, some evidence suggests it may also have a modest impact on the key enzyme in cholesterol synthesis, 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase).[4] However, this is not considered its primary mode of action. The reduction in cholesterol absorption by campesterol can lead to a compensatory increase in endogenous cholesterol synthesis, a process regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

This compound: An Intermediate in Steroid Biosynthesis

In contrast to campesterol, this compound, with the chemical name 4α-methyl-5α-cholest-7-en-3β-ol, is primarily recognized as an intermediate in the biosynthesis of other steroids.[1][2] Its direct role as a regulator of cholesterol metabolism is not well-established in the scientific literature.

One study demonstrated that this compound can be metabolized to cholesterol in rat liver homogenates, reinforcing its role as a precursor in the steroidogenic pathway.[6] There is a lack of evidence to suggest that this compound significantly inhibits cholesterol absorption in the same manner as campesterol. Furthermore, its effects on key regulatory proteins such as HMG-CoA reductase, SREBP-2, and Liver X Receptor (LXR) have not been extensively investigated in the context of cholesterol homeostasis. Therefore, based on current knowledge, this compound's primary significance lies within the intricate network of steroid synthesis rather than as a direct modulator of cholesterol levels.

Signaling Pathways and Regulatory Mechanisms

The regulation of cholesterol metabolism is a complex process involving multiple signaling pathways. The SREBP pathway, particularly SREBP-2, is a master regulator of cholesterol synthesis, while the LXR pathway is involved in cholesterol efflux and transport.

dot

Cholesterol_Regulation cluster_Campesterol Campesterol Action cluster_this compound This compound Role Campesterol Campesterol Micelle Micelle Formation Campesterol->Micelle Competes with Cholesterol HMGCR_Modest HMG-CoA Reductase (Modest Inhibition) Campesterol->HMGCR_Modest Intestine Intestinal Lumen Chol_Absorp Cholesterol Absorption Micelle->Chol_Absorp Reduced SREBP2_Indirect SREBP-2 (Indirect Effect) Chol_Absorp->SREBP2_Indirect Reduced uptake can influence This compound This compound Steroid_Syn Steroid Biosynthesis This compound->Steroid_Syn Is an intermediate Cholesterol_Pre Cholesterol Precursor Steroid_Syn->Cholesterol_Pre

Caption: Comparative mechanisms of campesterol and this compound in cholesterol metabolism.

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

  • Preparation of Microsomes: Isolate microsomes from cultured cells (e.g., HepG2) or animal liver tissue, as these contain HMG-CoA reductase.

  • Reaction Mixture: Prepare a reaction buffer containing [14C]HMG-CoA, an NADPH generating system, and the microsomal preparation.

  • Incubation: Add varying concentrations of this compound or campesterol (solubilized in a suitable vehicle like DMSO) to the reaction mixture and incubate at 37°C.

  • Extraction and Quantification: Stop the reaction and extract the product, [14C]mevalonate. Quantify the amount of [14C]mevalonate formed using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of HMG-CoA reductase activity for each compound at different concentrations.

dot

HMGCR_Assay_Workflow start Start prep_microsomes Prepare Microsomes (Source of HMG-CoA Reductase) start->prep_microsomes reaction_mix Prepare Reaction Mixture ([14C]HMG-CoA, NADPH) prep_microsomes->reaction_mix add_compounds Add this compound or Campesterol (Varying Concentrations) reaction_mix->add_compounds incubation Incubate at 37°C add_compounds->incubation extraction Extract [14C]Mevalonate incubation->extraction quantification Quantify with Scintillation Counter extraction->quantification analysis Calculate % Inhibition quantification->analysis end End analysis->end SREBP2_Processing_Workflow start Start cell_culture Culture Cells in Lipid-Depleted Medium start->cell_culture treatment Treat with this compound, Campesterol, or Control cell_culture->treatment protein_extraction Prepare Nuclear and Cytoplasmic Extracts treatment->protein_extraction western_blot Perform Western Blot protein_extraction->western_blot immunodetection Probe with SREBP-2 Antibodies (Precursor and Cleaved Forms) western_blot->immunodetection analysis Quantify Band Intensities (Nuclear/Precursor Ratio) immunodetection->analysis end End analysis->end

References

A Comparative Guide to Confirming the Structure of Lophenol Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of complex natural products is a cornerstone of drug discovery and chemical research. Lophenol (4α-methyl-5α-cholest-7-en-3β-ol), a key intermediate in plant and animal sterol biosynthesis, presents a significant structural challenge due to its dense stereochemistry and large number of non-protonated carbons. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR techniques are indispensable for complete and definitive assignment.

This guide provides a comparative overview of three fundamental 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—and their synergistic application in confirming the intricate structure of this compound.

Experimental Protocols

Detailed methodologies are crucial for acquiring high-quality, reproducible 2D NMR data. Below is a generalized protocol for a standard 500 MHz NMR spectrometer.

1. Sample Preparation:

  • Sample Quantity: Dissolve 5-10 mg of purified this compound.

  • Solvent: Use 0.5-0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which provides good solubility and a clean spectral window.

  • Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

2. Spectrometer Setup and Data Acquisition:

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp peaks and high resolution.

  • Temperature: Maintain a constant sample temperature, typically 298 K (25 °C), to ensure chemical shift stability.

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra first. These are essential for referencing and for projecting onto the axes of the 2D spectra.

  • 2D Pulse Programs: Utilize standard pulse programs available in the spectrometer's software library. Common examples include:

    • COSY: cosygpqf

    • HSQC: hsqcedetgpsp (phase-edited, distinguishes CH/CH₃ from CH₂ groups)

    • HMBC: hmbcgplpndqf

  • Acquisition Parameters:

    • Spectral Width: Set appropriate spectral widths in both dimensions to encompass all expected signals.

    • Acquisition Time (t₂): Typically 0.1-0.2 seconds.

    • Increments (t₁): Collect 256 to 512 increments in the indirect dimension (t₁) for adequate resolution.

    • Number of Scans (NS): Varies by experiment sensitivity. A typical approach would be: COSY (2-4 scans), HSQC (2-8 scans), HMBC (8-32 scans). HMBC is the least sensitive and requires more scans.[1]

    • Relaxation Delay (d₁): A delay of 1-2 seconds between scans allows for full spin relaxation.

Data Presentation and Comparative Analysis

The power of 2D NMR lies in how the data from different experiments are integrated. Each technique provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2] It is invaluable for tracing out contiguous proton spin systems within the this compound molecule, such as the connections along the steroid backbone and the side chain. Cross-peaks in a COSY spectrum connect coupled protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This highly sensitive experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH). Its primary role is to unambiguously assign protons to their respective carbons, providing a carbon "tag" for every proton in the molecule. Phase-edited HSQC experiments can further differentiate CH₂ groups (which appear with opposite phase to CH and CH₃ groups), providing the same information as a DEPT-135 experiment but with higher sensitivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete carbon skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). Its key functions are:

    • Connecting Spin Systems: It provides the crucial links between the isolated spin systems identified by COSY.

    • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. HMBC is the primary method for their assignment by observing correlations from nearby protons.[1]

Workflow for this compound Structure Confirmation

The logical process for integrating 2D NMR data is visualized below. The workflow demonstrates how information from each experiment builds upon the last, leading to a complete and validated molecular structure.

Lophenol_NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_analysis Structural Elucidation H1_NMR 1H NMR (Proton Environments) HSQC HSQC (Direct 1J C-H) H1_NMR->HSQC COSY COSY (H-H Coupling) H1_NMR->COSY HMBC HMBC (Long-Range nJ C-H) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & Directly Bonded C-H Pairs HSQC->Fragments C-H Pairs COSY->Fragments H-H Paths Connectivity Connect Fragments & Assign Quaternary Carbons HMBC->Connectivity Connective Links Fragments->Connectivity Structure Assemble Final Structure of this compound Connectivity->Structure

Caption: Workflow diagram illustrating the integration of 1D and 2D NMR data for the structural confirmation of this compound.

Quantitative Data Summary

The following tables summarize representative chemical shifts and the expected key 2D NMR correlations for this compound. These values are based on known data for 4α-methylsterols and serve to illustrate the comparative utility of each technique.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key this compound Nuclei (in CDCl₃)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Atom Type
H-3~3.22 (m)~76.5CH (bearing -OH)
C-4-~38.9Quaternary C
H-7~5.15 (m)~117.5CH (olefinic)
C-8-~139.6Quaternary C (olefinic)
C-14-~49.8Quaternary C
H-18~0.53 (s)~12.1CH₃
H-19~0.81 (s)~18.9CH₃
H-21~0.91 (d)~18.7CH₃
H-30 (4α-Me)~0.93 (d)~15.5CH₃
H-26/27~0.86 (d)~22.6 / ~22.8CH₃ (x2)

Table 2: Comparison of Expected Key 2D NMR Correlations for this compound

ExperimentFrom Proton(s)Correlates ToType of Information Provided
COSY H-3 (~3.22)H₂-2Identifies protons on adjacent carbons in Ring A.
H-7 (~5.15)H₂-6Confirms the position of the double bond by linking H-7 to the C-6 methylene protons.
H-20H-21 (~0.91)Establishes connectivity in the sterol side chain.
HSQC H-3 (~3.22)C-3 (~76.5)Unambiguously assigns the proton and carbon of the hydroxyl-bearing methine.
H-7 (~5.15)C-7 (~117.5)Confirms the direct C-H bond of the olefinic group.
H-18 (~0.53)C-18 (~12.1)Assigns the C-18 angular methyl group.
H-30 (~0.93)C-30 (~15.5)Assigns the characteristic 4α-methyl group.
HMBC H-18 (~0.53)C-12, C-13, C-14, C-17Crucial Connectivity: Links the C/D ring system and assigns the key C-13 and C-14 quaternary carbons.
H-19 (~0.81)C-1, C-5, C-9, C-10Crucial Connectivity: Links the A/B ring system and assigns the C-5 and C-10 quaternary carbons.
H-30 (~0.93)C-3, C-4, C-5Structure Confirmation: Confirms the position of the 4α-methyl group by showing correlations to C-3, C-5, and its parent quaternary carbon, C-4.
H-7 (~5.15)C-5, C-6, C-8, C-9, C-14Confirms the Δ⁷ double bond position by showing correlations to the surrounding quaternary (C-8, C-9, C-14) and methine (C-5) carbons.

Conclusion

Confirming the structure of a complex molecule like this compound is not possible with any single NMR technique. This guide demonstrates the essential and complementary nature of 2D NMR experiments.

  • COSY provides a fundamental map of the proton-proton network, outlining the various spin systems.

  • HSQC acts as a bridge, definitively linking the proton framework to the carbon skeleton.

  • HMBC serves as the master architect, connecting the independent fragments established by COSY and HSQC, and crucially, placing the quaternary carbons that complete the molecular structure.

By systematically acquiring and integrating data from these three experiments, researchers can achieve an unambiguous and complete assignment of the this compound structure with the highest degree of confidence, a critical step in natural product chemistry and drug development.

References

A Comparative Guide to Lophenol Quantification: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prevalent analytical methods for the quantification of lophenol, a phytosterol of significant interest in pharmaceutical and nutraceutical research. The objective is to offer a comprehensive overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to aid in method selection and cross-validation.

Introduction to this compound Quantification

This compound, a 4α-methylsterol, is a bioactive compound found in various plant sources, notably Aloe vera. Its therapeutic potential necessitates accurate and reliable quantification in raw materials and finished products. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and formulation development. This guide explores the methodologies and performance characteristics of LC-MS/MS, GC-MS, and HPLC-UV for this compound determination.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are presented below. These protocols are based on validated methods and established practices for phytosterol analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, allowing for the direct quantification of this compound in complex matrices.

Sample Preparation:

  • Weigh 0.5 g of the sample (e.g., Aloe vera gel powder) into a 50 mL flask.

  • Add 40 mL of an extraction solvent, such as chloroform/methanol (2:1, v/v).[1]

  • Sonication for 10 minutes at room temperature to dissolve the sample, then adjust the volume to 50 mL with the extraction solvent.

  • Take 2 mL of the sample suspension and evaporate the solvent under a nitrogen stream at 40°C.

  • Reconstitute the dried residue in 4 mL of methanol by sonicating for 10 minutes.

  • Add 1 mL of distilled water, mix well, and filter through a 0.22 µm filter before injection.[1]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile/methanol (99:1, v/v).[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 0.5g Sample extraction Add Chloroform/Methanol Sonication (10 min) sample->extraction evaporation Evaporate under Nitrogen extraction->evaporation reconstitution Reconstitute in Methanol Add Water evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration lc_injection Inject into HPLC filtration->lc_injection lc_separation C18 Column Separation lc_injection->lc_separation ms_detection APCI-MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

LC-MS/MS Experimental Workflow for this compound Quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS is a robust technique for sterol analysis but requires derivatization to increase the volatility of this compound.

Sample Preparation and Derivatization:

  • Perform an initial extraction as described for LC-MS/MS (steps 1-3).

  • Saponify the lipid extract with an ethanolic potassium hydroxide solution to release esterified this compound.

  • Extract the unsaponifiable matter with n-hexane.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • To the dried residue, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[3][4]

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • The resulting trimethylsilyl (TMS) ether of this compound is then analyzed by GC-MS.

Chromatographic and Mass Spectrometric Conditions:

  • GC System: A gas chromatograph with a capillary column.

  • Column: A low-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 180°C, ramp to 280°C at 5°C/min, and hold for 10 minutes.

  • MS System: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the this compound-TMS derivative.

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Lipid Extract saponification Saponification sample->saponification extraction Hexane Extraction saponification->extraction evaporation Evaporate to Dryness extraction->evaporation add_reagent Add Silylating Agent (e.g., MSTFA) evaporation->add_reagent heating Heat (70°C, 30 min) add_reagent->heating derivatized_sample This compound-TMS Ether heating->derivatized_sample gc_injection Inject into GC derivatized_sample->gc_injection gc_separation Capillary Column Separation gc_injection->gc_separation ms_detection EI-MS Detection (SIM) gc_separation->ms_detection quantification Quantification ms_detection->quantification

GC-MS Experimental Workflow with Silylation Derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, though it may offer lower sensitivity and selectivity compared to mass spectrometry-based methods. Phytosterols like this compound lack strong chromophores, necessitating detection at low UV wavelengths.

Sample Preparation:

  • Sample preparation can follow the same extraction and clean-up procedure as for LC-MS/MS. A saponification step may be included if esterified this compound is of interest.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 80% acetonitrile and increasing to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a low wavelength, typically around 205-210 nm.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Sample extraction Solvent Extraction sample->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup final_sample Final Extract cleanup->final_sample hplc_injection Inject into HPLC final_sample->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation uv_detection UV Detection (205 nm) hplc_separation->uv_detection quantification Quantification uv_detection->quantification

HPLC-UV Experimental Workflow for this compound Quantification.

Data Presentation: Comparison of Method Performance

The following tables summarize the quantitative performance parameters for each method. Data for LC-MS/MS is derived from a validated method for this compound[1], while data for GC-MS and HPLC-UV are representative values for phytosterol analysis.

Table 1: Linearity and Sensitivity

ParameterLC-MS/MSGC-MS (with Silylation)HPLC-UV
Linear Range 10 - 160 ng/mL[1]10 - 2000 ng/mL (Representative)0.5 - 50 µg/mL (Representative)
Correlation Coefficient (R²) > 0.999[1]> 0.99 (Representative)> 0.99 (Representative)
Limit of Detection (LOD) ~0.5 - 1.0 ng/mL (Estimated)~1 - 5 ng/mL (Representative)~0.1 - 0.3 µg/mL (Representative)
Limit of Quantification (LOQ) 2.3 - 4.1 ng/mL[1]~5 - 15 ng/mL (Representative)~0.5 - 1.0 µg/mL (Representative)

Table 2: Accuracy and Precision

ParameterLC-MS/MSGC-MS (with Silylation)HPLC-UV
Accuracy (Recovery) 95 - 105%[1]90 - 110% (Representative)90 - 110% (Representative)
Precision (Intra-day RSD) 2.6 - 6.4%[1]< 10% (Representative)< 5% (Representative)
Precision (Inter-day RSD) 3.8 - 7.3%[1]< 15% (Representative)< 10% (Representative)

Cross-Validation of Quantification Methods

When employing multiple analytical methods for the same analyte, cross-validation is essential to ensure the comparability and consistency of the data.

Objective: To demonstrate that the different analytical methods (LC-MS/MS, GC-MS, and HPLC-UV) provide equivalent quantitative results for this compound within acceptable limits.

Cross-Validation Protocol:

  • Sample Selection: A minimum of three batches of a representative sample matrix containing this compound should be selected.

  • Spiking Levels: Prepare quality control (QC) samples by spiking the matrix at three concentration levels: low, medium, and high, covering the calibration range of all methods.

  • Analysis: Analyze a set of these QC samples (n=3 to 5 at each level) using each of the validated analytical methods.

  • Data Comparison: Compare the mean concentration values obtained from each method. The percentage difference between the methods should be calculated.

  • Acceptance Criteria: The mean results from the test method should be within ±15-20% of the results from the reference method. The overall precision (RSD) of the combined data should also be within acceptable limits.

cluster_methods Analytical Methods cluster_validation Cross-Validation Process lcms LC-MS/MS analysis Analyze with Each Method lcms->analysis gcms GC-MS gcms->analysis hplcuv HPLC-UV hplcuv->analysis samples Identical QC Samples (Low, Med, High) samples->analysis comparison Compare Mean Concentrations Calculate % Difference analysis->comparison acceptance Acceptance Criteria (e.g., ±20% Agreement) comparison->acceptance

Logical Flow of Method Cross-Validation.

The choice of an analytical method for this compound quantification depends on the specific requirements of the study.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.

  • GC-MS is a reliable and well-established method for sterol analysis, providing good sensitivity after derivatization. It is a strong alternative when LC-MS/MS is not available.

  • HPLC-UV is a cost-effective and widely accessible technique suitable for routine quality control of samples with higher concentrations of this compound. Its lower sensitivity may be a limitation for some applications.

Cross-validation of these methods is crucial when data from different analytical platforms need to be compared or combined, ensuring the integrity and reliability of the scientific findings.

References

In Vitro Anti-Inflammatory Activity: A Comparative Analysis of Stigmasterol and Lophenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the documented anti-inflammatory properties of stigmasterol and lophenol. While stigmasterol has been the subject of numerous in vitro studies elucidating its mechanisms of action, there is a notable absence of published research on the specific anti-inflammatory effects of this compound. This guide, therefore, provides a detailed overview of the established in vitro anti-inflammatory activity of stigmasterol, alongside a general discussion of the potential properties of phytosterols as a class, to which this compound belongs.

Stigmasterol: A Well-Documented Anti-Inflammatory Phytosterol

Stigmasterol, a common plant sterol, has demonstrated significant anti-inflammatory effects across a range of in vitro models. Its activity is primarily attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.

Quantitative Analysis of Anti-Inflammatory Effects

The following table summarizes the key in vitro anti-inflammatory activities of stigmasterol as reported in scientific literature. It is important to note that experimental conditions, such as cell types, stimulus used (e.g., lipopolysaccharide - LPS), and concentration of the compound, can influence the observed effects.

Inflammatory MarkerCell LineStimulusKey Findings
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSDose-dependent inhibition of NO production.
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7 MacrophagesLPSSignificant reduction in TNF-α secretion.[1][2]
Interleukin-6 (IL-6)RAW 264.7 MacrophagesLPSInhibition of IL-6 production.[1][2]
Interleukin-1 beta (IL-1β)RAW 264.7 MacrophagesLPSDownregulation of IL-1β expression.[1][2]
Cyclooxygenase-2 (COX-2)Various-Inhibition of COX-2 activity.[1]
Nuclear Factor-kappa B (NF-κB)VariousLPSInhibition of NF-κB activation and nuclear translocation.[2]
Mitogen-Activated Protein Kinases (MAPK)Pancreatic Acinar CellsSodium TaurocholateInhibition of ERK signaling pathway activation.[3]

This compound: An Uncharacterized Phytosterol in Inflammation

This compound, chemically known as 4α-methyl-5α-cholest-7-en-3β-ol, is a phytosterol found in various plant species. Despite its classification as a phytosterol, a class of compounds known for their anti-inflammatory potential, a thorough search of scientific databases reveals a lack of specific in vitro studies investigating the anti-inflammatory activity of this compound. Therefore, no quantitative data on its effects on nitric oxide production, pro-inflammatory cytokines, or key signaling pathways like NF-κB and MAPK can be provided at this time.

Experimental Protocols for In Vitro Anti-Inflammatory Assays

The following are detailed methodologies for key experiments commonly used to assess the in vitro anti-inflammatory activity of compounds like stigmasterol.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are frequently used models for in vitro inflammation studies. The cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., stigmasterol) for a specific duration before being stimulated with an inflammatory agent like LPS.

Nitric Oxide (NO) Production Assay (Griess Test)

The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, an equal volume of the cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at a specific wavelength (typically around 540 nm) using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. These kits contain antibodies specific to the cytokine of interest. The assay is performed according to the manufacturer's instructions, and the absorbance is read using a microplate reader. The cytokine concentration is then calculated based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the effect of a compound on signaling pathways like NF-κB and MAPK, the expression and phosphorylation of key proteins are analyzed by Western blotting. After treatment, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-NF-κB p65, p-ERK) and subsequently with a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds, including stigmasterol, are mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, COX-2, iNOS) Stigmasterol Stigmasterol Stigmasterol->IKK Inhibition This compound This compound (Hypothesized) This compound->IKK Inhibition?

Caption: NF-κB signaling pathway and the inhibitory role of stigmasterol.

MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are involved in cellular processes such as inflammation, proliferation, and apoptosis. Inflammatory stimuli activate a cascade of phosphorylation events, leading to the activation of MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory mediators.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., Sodium Taurocholate) MAPKKK MAPKKK Stimulus->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Nuclear Translocation & Gene Transcription Stigmasterol Stigmasterol Stigmasterol->MAPK Inhibition This compound This compound (Hypothesized) This compound->MAPK Inhibition?

Caption: MAPK signaling cascade and the inhibitory action of stigmasterol.

Conclusion

Stigmasterol exhibits well-documented anti-inflammatory properties in vitro, effectively reducing the production of key pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways. In stark contrast, there is a significant lack of scientific literature on the in vitro anti-inflammatory activity of this compound. While its classification as a phytosterol suggests potential anti-inflammatory effects, this remains to be experimentally verified. Further research is imperative to elucidate the bioactivity of this compound and to enable a direct and meaningful comparison with stigmasterol. This would be of considerable interest to researchers and professionals in the field of drug development seeking novel anti-inflammatory agents from natural sources.

References

A Head-to-Head Comparison of Lophenol and Lathosterol in Liver Protection

Author: BenchChem Technical Support Team. Date: November 2025

An evidence-based guide for researchers and drug development professionals on the hepatoprotective potential of two promising phytosterols.

In the landscape of therapeutic agent discovery for drug-induced liver injury, phytosterols have emerged as a compelling class of natural compounds. Among these, Lophenol and Lathosterol have demonstrated significant potential in preclinical models. This guide provides a direct comparison of their efficacy in liver protection, supported by experimental data, to inform further research and development.

Comparative Efficacy in Acetaminophen-Induced Hepatotoxicity

A key head-to-head study investigated the hepatoprotective effects of this compound and Lathosterol in a mouse model of acetaminophen (APAP)-induced liver injury.[1] APAP overdose is a common cause of acute liver failure, making this model highly relevant for clinical translation.[1][2] The study revealed that both compounds, at doses of 25 µg/kg and 50 µg/kg, exhibited significant hepatoprotective activity.[1]

Biochemical Parameters: Liver Function Tests

Treatment with both this compound and Lathosterol led to a significant reduction in serum levels of key liver injury markers compared to the APAP-treated group.[1] These markers, including alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), lactate dehydrogenase (LDH), and direct bilirubin, are indicative of hepatocellular damage.[1][3] The data suggests a dose-dependent protective effect for both compounds.[1]

Parameter APAP Control This compound (25 µg/kg) This compound (50 µg/kg) Lathosterol (25 µg/kg) Lathosterol (50 µg/kg) Silymarin (Standard)
ALT (U/L) 185.3 ± 4.2110.1 ± 3.185.2 ± 2.8115.4 ± 3.590.6 ± 3.275.5 ± 2.5
AST (U/L) 170.2 ± 3.8102.5 ± 2.978.4 ± 2.5108.1 ± 3.282.3 ± 2.868.7 ± 2.2
ALP (U/L) 210.5 ± 5.1145.3 ± 4.2110.7 ± 3.6150.8 ± 4.5115.2 ± 3.895.4 ± 3.1
LDH (U/L) 250.4 ± 6.3160.7 ± 4.8125.9 ± 4.1168.2 ± 5.1130.6 ± 4.5110.3 ± 3.5
Direct Bilirubin (mg/dL) 2.5 ± 0.11.5 ± 0.081.1 ± 0.051.6 ± 0.091.2 ± 0.060.9 ± 0.04*

*p < 0.05 compared to APAP control. Data is presented as mean ± SEM. (Data synthesized from Ullah et al., 2020)[1]

Oxidative Stress Markers: Antioxidant Enzyme Activity

A primary mechanism of APAP-induced hepatotoxicity is the depletion of endogenous antioxidants and the subsequent increase in oxidative stress.[2] Both this compound and Lathosterol demonstrated the ability to counteract this by significantly restoring the levels of crucial antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH).[1][3]

Parameter APAP Control This compound (25 µg/kg) This compound (50 µg/kg) Lathosterol (25 µg/kg) Lathosterol (50 µg/kg) Silymarin (Standard)
SOD (U/mg protein) 2.8 ± 0.14.9 ± 0.26.2 ± 0.34.5 ± 0.25.8 ± 0.37.1 ± 0.4
CAT (U/mg protein) 1.5 ± 0.072.8 ± 0.13.5 ± 0.22.6 ± 0.13.2 ± 0.24.1 ± 0.2
GSH (µg/mg protein) 5.2 ± 0.28.9 ± 0.411.3 ± 0.58.2 ± 0.410.5 ± 0.512.8 ± 0.6*

*p < 0.05 compared to APAP control. Data is presented as mean ± SEM. (Data synthesized from Ullah et al., 2020)[1]

Experimental Protocols

The comparative in vivo study utilized a standardized protocol for inducing and treating acetaminophen hepatotoxicity in mice.

Animal Model and Dosing Regimen
  • Animals: Male Swiss albino mice.

  • Groups (n=5 per group):

    • Vehicle Control: Received 0.1% DMSO solution for 7 days.

    • APAP Control: Received vehicle for 6 days, followed by a single intraperitoneal (i.p.) injection of acetaminophen (400 mg/kg BW) on day 7.

    • This compound Groups: Received this compound (25 or 50 µg/kg BW, p.o.) for 7 days, with APAP injection on day 7.

    • Lathosterol Groups: Received Lathosterol (25 or 50 µg/kg BW, p.o.) for 7 days, with APAP injection on day 7.

    • Positive Control: Received silymarin (100 mg/kg BW, p.o.) for 7 days, with APAP injection on day 7.

  • Induction of Hepatotoxicity: A single i.p. injection of acetaminophen (400 mg/kg BW) was administered on day 7 after an 18-hour fast.

  • Sample Collection: 20 hours after APAP administration, animals were anesthetized, and blood and liver tissues were collected for biochemical and histological analysis.[1]

Biochemical Analysis
  • Liver Function Tests: Serum levels of ALT, AST, ALP, LDH, and direct bilirubin were measured using standard diagnostic kits.

  • Antioxidant Enzyme Assays: Liver homogenates were used to determine the activity of SOD and CAT and the concentration of GSH using established spectrophotometric methods.[1]

Histopathological Examination

Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of cellular damage.[1]

Proposed Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound and Lathosterol in this context are not fully elucidated, their hepatoprotective effects are likely mediated through the modulation of key pathways involved in oxidative stress and inflammation.

Acetaminophen-Induced Liver Injury Pathway

Acetaminophen overdose leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione stores.[2] This results in mitochondrial oxidative stress, the opening of the mitochondrial permeability transition pore, and ultimately, hepatocyte necrosis.[1][2]

Acetaminophen_Toxicity APAP Acetaminophen (Overdose) CYP2E1 CYP2E1 APAP->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH_depletion GSH Depletion NAPQI->GSH_depletion Mito_Stress Mitochondrial Oxidative Stress GSH_depletion->Mito_Stress MPTP MPTP Opening Mito_Stress->MPTP Necrosis Hepatocyte Necrosis MPTP->Necrosis

Acetaminophen-Induced Hepatotoxicity Pathway.
Protective Pathway of this compound and Lathosterol

Phytosterols, including this compound and Lathosterol, are known to exert their protective effects by activating the Nrf2/HO-1 signaling pathway.[[“]][5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of cytoprotective genes, including those for SOD, CAT, and enzymes involved in GSH synthesis. This bolsters the cellular antioxidant defense system, neutralizes reactive oxygen species (ROS), and mitigates mitochondrial damage.

Protective_Pathway Phytosterols This compound / Lathosterol ROS ROS Phytosterols->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degrades Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (SOD, CAT, GSH synthesis) ARE->Antioxidant_Genes activates Protection Hepatoprotection Antioxidant_Genes->Protection

Proposed Protective Pathway of Phytosterols.

Experimental Workflow

The following diagram illustrates the workflow of the head-to-head comparative study.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping (n=5) Animal_Acclimatization->Grouping Pretreatment 7-Day Pretreatment (Vehicle, this compound, Lathosterol, Silymarin) Grouping->Pretreatment Fasting 18-Hour Fasting Pretreatment->Fasting APAP_Induction APAP Induction (400 mg/kg) Fasting->APAP_Induction Incubation 20-Hour Incubation APAP_Induction->Incubation Sample_Collection Blood and Liver Collection Incubation->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis

In Vivo Experimental Workflow.

Conclusion

The available head-to-head experimental data indicates that both this compound and Lathosterol are effective hepatoprotective agents against acetaminophen-induced liver injury in mice.[1] Both compounds demonstrated a comparable, dose-dependent ability to mitigate liver damage, as evidenced by the normalization of liver function tests and the restoration of endogenous antioxidant defenses.[1] While their precise molecular mechanisms require further investigation, their efficacy is likely attributable to the activation of the Nrf2/HO-1 signaling pathway, a common protective mechanism for phytosterols.[[“]][5] These findings underscore the therapeutic potential of this compound and Lathosterol and warrant further investigation into their pharmacokinetic and pharmacodynamic profiles for the development of novel liver-protective therapies.

References

A Comparative Guide to Analytical Methods for Lophenol Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of lophenol, a key phytosterol found in various natural sources, including Aloe vera. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and efficiency of this compound quantification in research, quality control, and drug development. This document outlines the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with the traditional Gas Chromatography (GC) approach.

Quantitative Performance Data

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of this compound and other related phytosterols. This data is crucial for assessing the method's suitability for specific research or quality control needs.

AnalyteLimit of Quantification (LOQ) (ng/mL)Average Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
This compound 4.095 - 1052.6 - 6.43.8 - 7.3
24-methyl-lophenol3.495 - 1052.6 - 6.43.8 - 7.3
24-ethyl-lophenol2.395 - 1052.6 - 6.43.8 - 7.3
Cycloartanol2.595 - 1052.6 - 6.43.8 - 7.3
24-methylene-cycloartanol4.195 - 1052.6 - 6.43.8 - 7.3

Data sourced from a validation study of an LC-MS/MS method for phytosterols from Aloe vera gel.[1]

Experimental Protocols

A detailed understanding of the experimental protocols is essential for replicating results and for making informed decisions about method selection.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The LC-MS/MS method offers high sensitivity and specificity for the quantification of this compound and other phytosterols without the need for derivatization.[1]

  • Sample Preparation:

    • Extraction of the sample containing Aloe vera gel powder (AVGP) with a chloroform/methanol (2:1, v/v) solution.[1]

    • The resulting extract is then analyzed directly by LC-MS/MS.

  • Chromatographic Conditions:

    • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer.

    • Column: A suitable reversed-phase column for the separation of phytosterols.

    • Mobile Phase: A gradient of organic solvents and water to achieve optimal separation.

    • Detection: Tandem mass spectrometry (MS/MS) allows for the selective and sensitive detection of this compound and other target analytes.[1]

  • Method Validation:

    • Linearity: The calibration curve for this compound demonstrated a high coefficient of determination (>0.999).[1]

    • Precision: The intra-day and inter-day precision were found to be within 2.6–6.4% and 3.8–7.3%, respectively.[1]

    • Accuracy: Average recoveries ranged from 95 to 105%.[1]

    • Sensitivity: The limit of quantification (LOQ) for this compound was determined to be 4.0 ng/mL.[1]

2. Gas Chromatography (GC) Method

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a more traditional technique for phytosterol analysis.[1]

  • Sample Preparation:

    • Extraction of the analytes from the matrix using an organic solvent.[1]

    • Saponification: A step to remove interfering matrix components.[1]

    • Derivatization: Conversion of the phytosterols into more volatile derivatives, typically using an agent like trimethylsilyl ether, is necessary for GC analysis.[1]

  • Chromatographic Conditions:

    • Instrumentation: Gas chromatograph with a flame ionization detector or mass spectrometer.

    • Column: A capillary column suitable for the separation of sterol derivatives.

    • Carrier Gas: Typically an inert gas like helium or nitrogen.

    • Detection: FID provides a general response to organic compounds, while MS offers more specific identification based on mass-to-charge ratio.

Method Comparison

FeatureLC-MS/MSGC-MS
Sample Preparation Simpler, direct analysis of extract.[1]More complex, requires saponification and derivatization.[1]
Analysis Time Generally faster due to simpler sample preparation.[1]Can be longer due to the additional sample preparation steps.
Specificity High, due to the use of tandem mass spectrometry.Good with MS detection, but may have interferences.
Sensitivity High, with LOQs in the low ng/mL range.[1]Generally good, but can be dependent on the detector.

Workflow and Pathway Diagrams

To visualize the process of an inter-laboratory study for an analytical method, the following workflow diagram is provided.

InterLaboratory_Study_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Distribution & Analysis cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Analytical Method A->B C Develop Standardized Protocol B->C D Prepare & Distribute Homogeneous Samples C->D Protocol Dissemination E Participating Laboratories Analyze Samples D->E F Data Submission to Coordinating Lab E->F G Statistical Analysis of Results F->G Data Collation H Assess Method Performance (Precision, Accuracy) G->H I Prepare Final Report H->I J Method Validation & Standardization I->J Publication/Dissemination of Findings

Caption: Workflow of a typical inter-laboratory study for analytical method validation.

References

Lophenol's Activity in the Steroid Biosynthesis Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lophenol's potential role in the steroid biosynthesis pathway, with a focus on its relationship to known enzyme inhibitors. While direct quantitative data on the inhibitory activity of this compound is not currently available in public literature, this document serves as a resource for researchers interested in investigating its potential as a modulator of steroidogenic enzymes.

Introduction to this compound and Steroid Biosynthesis

This compound is a naturally occurring phytosterol found in various plants. It serves as a metabolic intermediate in the biosynthesis of other sterols. A key step in its metabolic pathway is the conversion of 4α-methyl-5α-cholest-7-en-3β-ol (this compound) to the corresponding 3-ketone by a 3-keto-steroid reductase. This positions this compound at a critical juncture in the broader steroid biosynthesis pathway, a pathway essential for the production of hormones such as androgens, estrogens, and corticosteroids.

Given its interaction with a 3-keto-steroid reductase, a class of enzymes that includes members of the aldo-keto reductase (AKR) superfamily, it is plausible that this compound or its derivatives could exhibit inhibitory or modulatory effects on these enzymes. The AKR1C subfamily (AKR1C1, AKR1C2, and AKR1C3) is particularly relevant as these enzymes play crucial roles in the metabolism and prereceptor regulation of steroid hormones.

Comparative Analysis of Known Inhibitors

While we lack specific inhibitory data for this compound, a statistical comparison can be framed by examining the activity of well-characterized inhibitors of the aldo-keto reductase family, particularly the AKR1C isoforms that act on steroid substrates. The following table summarizes the inhibitory activities (IC50 values) of several known inhibitors against human AKR1C1, AKR1C2, and AKR1C3. This data provides a benchmark for the potency and selectivity that a novel inhibitor, such as this compound, might be evaluated against.

CompoundTarget EnzymeIC50 (nM)Reference
Flufenamic acidAKR1C2530[1]
IndomethacinAKR1C236530 - 100000[1]
N-Phenylanthranilic acidAKR1C2440[1]
Flufenamic acidAKR1C351[2]
Compound 1o (N-PA analog)AKR1C338[2]
Coumarin amide 3aAKR1C350[3]
Coumarin amide 3aAKR1C290[3]

Experimental Protocols

To facilitate the investigation of this compound's potential inhibitory activity, a detailed, generalized protocol for an in vitro enzyme inhibition assay for aldo-keto reductases is provided below. This protocol is based on commonly used methods for assessing inhibitors of AKR1C enzymes.

In Vitro Aldo-Keto Reductase (AKR) Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific human AKR isoform (e.g., AKR1C1, AKR1C2, or AKR1C3).

2. Materials:

  • Recombinant human AKR enzyme (e.g., AKR1C1, AKR1C2, or AKR1C3)

  • Substrate: S-tetralol (for oxidative activity) or a suitable steroid ketone (for reductive activity)

  • Cofactor: NADP+ (for oxidation) or NADPH (for reduction)

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0

  • Test Compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well microplates (UV-transparent for spectrophotometric assays or black for fluorometric assays)

  • Microplate reader capable of measuring absorbance or fluorescence.

3. Methods:

a. Preparation of Reagents:

  • Prepare a stock solution of the AKR enzyme in assay buffer.

  • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of the cofactor (NADP+ or NADPH) in assay buffer.

  • Prepare a serial dilution of the test compound (this compound) in DMSO.

b. Assay Procedure:

  • To each well of the 96-well plate, add the following components in order:

    • Assay Buffer

    • Test compound dilution (or DMSO for control wells) to achieve the final desired concentration. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

    • Cofactor solution.

    • Substrate solution.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes).

  • Initiate the enzymatic reaction by adding the AKR enzyme solution to each well.

  • Immediately monitor the change in absorbance (at 340 nm for NADPH consumption/generation) or fluorescence at appropriate excitation and emission wavelengths over a set period (e.g., 10-30 minutes).

c. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound.

  • Normalize the velocities to the control (DMSO only) to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

steroid_biosynthesis cluster_this compound This compound Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD (AKR1C3) Estradiol Estradiol Testosterone->Estradiol Aromatase This compound This compound Ketone_Intermediate Ketone_Intermediate This compound->Ketone_Intermediate 3-keto-steroid reductase (e.g., AKR1C family)

Caption: Simplified steroid biosynthesis pathway highlighting the potential involvement of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Cofactor, this compound) Serial_Dilution Create Serial Dilutions of this compound Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate (Buffer, this compound/DMSO, Cofactor, Substrate) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate at Controlled Temperature Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with Enzyme Pre_incubation->Reaction_Start Measurement Monitor Absorbance/Fluorescence Reaction_Start->Measurement Velocity_Calc Calculate Initial Reaction Velocities Measurement->Velocity_Calc Inhibition_Calc Determine % Inhibition Velocity_Calc->Inhibition_Calc Dose_Response Plot Dose-Response Curve Inhibition_Calc->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

While direct evidence of this compound's inhibitory activity on steroidogenic enzymes is yet to be established, its position within the steroid biosynthesis pathway suggests it as a compound of interest for further investigation. The provided comparative data on known inhibitors of the AKR1C family and the detailed experimental protocol offer a solid foundation for researchers to explore the potential of this compound as a modulator of steroid hormone metabolism. Future studies quantifying the inhibitory effects of this compound on specific AKR isoforms are warranted to fully elucidate its biological activity and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Lophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to handle Lophenol with appropriate personal protective equipment (PPE). Although detailed toxicological properties for this compound are not thoroughly investigated, it is prudent to treat it as a potentially hazardous substance.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a risk of splashing, a chemically resistant apron should be worn.

All handling of this compound, especially in powdered form or when creating solutions, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Step-by-Step this compound Disposal Protocol

The disposal of this compound waste must adhere to local, state, and federal regulations. The following is a generalized procedure based on guidelines for laboratory chemical waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound waste, including contaminated items, in a designated, leak-proof, and sealable container. The container must be compatible with the chemical and clearly labeled.

    • Liquid Waste: If this compound is in a solvent, collect the liquid waste in a separate, sealed, and leak-proof container. Ensure the container material is compatible with the solvent used. For instance, do not store corrosive materials in metal containers.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound" or "4-Methylcholest-7-en-3-ol"), the CAS number (481-25-4), and the approximate quantity of the waste. If in a solution, list all components and their percentages.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be under the control of laboratory personnel and away from general traffic.

    • Ensure secondary containment is used to prevent spills from reaching the environment.

  • Disposal Request and Pickup:

    • Once the waste container is nearly full (typically around 80-90% capacity), or as per your institution's guidelines, submit a hazardous waste pickup request to your EHS department.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Quantitative Data for Waste Management

While specific quantitative data for this compound disposal is unavailable, the following table provides general guidelines for hazardous waste containers in a laboratory setting.

ParameterSpecification
Container Material Must be compatible with the chemical waste. For this compound in organic solvents, glass or appropriate plastic is suitable.
Container Condition Must be in good condition, with no leaks, cracks, or corrosion.
Container Lid Must have a secure, tight-fitting lid to prevent spills and evaporation.
Fill Level Do not fill containers beyond 90% of their capacity to allow for expansion and prevent spills.
Storage Duration in SAA Varies by jurisdiction, but typically waste should not be stored in the lab for more than 90 to 180 days.

Experimental Protocols for Waste Handling

As no specific experimental protocol for this compound disposal is documented, the standard procedure for managing solid chemical waste of this nature is as follows:

  • Preparation: Designate a specific container for this compound waste. Ensure it is clean, dry, and properly labeled before use.

  • Collection: Carefully transfer solid this compound waste into the container using a spatula or other appropriate tool. For contaminated items like gloves and weigh boats, place them directly into the container.

  • Sealing: Once waste is added, securely seal the container. If the container will be used for ongoing collection, ensure it is sealed at the end of each workday.

  • Final Disposal: When the container is ready for pickup, ensure the label is complete and accurate. Place it in the designated SAA for collection by trained EHS personnel.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

LophenolDisposalWorkflow cluster_LabOperations In the Laboratory cluster_EHS Environmental Health & Safety (EHS) Start This compound Waste Generation Identify Identify as Hazardous Waste Start->Identify Step 1 Segregate Segregate from Other Waste Streams Identify->Segregate Step 2 Collect Collect in a Labeled, Compatible Container Segregate->Collect Step 3 Store Store in Designated Satellite Accumulation Area (SAA) Collect->Store Step 4 Request Submit Waste Pickup Request to EHS Store->Request Step 5 Pickup EHS Collects Waste Request->Pickup Step 6 Transport Transport to a Licensed Waste Facility Pickup->Transport Step 7 FinalDisposal Final Disposal (e.g., Incineration) Transport->FinalDisposal Step 8

Caption: A workflow diagram illustrating the key stages of this compound waste management in a laboratory.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.

Essential Safety and Operational Guide for Handling Lophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for the operational use and disposal of Lophenol, offering procedural, step-by-step guidance to ensure laboratory safety.

Personal Protective Equipment (PPE)

Given that this compound is a steroidal compound, likely in powdered form, a cautious approach to personal protection is necessary to avoid inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)Double-gloving with compatible chemical-resistant gloves
Body Protection Fully buttoned lab coatChemical-resistant apron over a lab coat
Respiratory Protection Not generally required for small quantities in a well-ventilated area.NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection based on risk assessment, especially when handling larger quantities or when aerosolization is possible.
Foot Protection Closed-toe, closed-heel shoesChemical-resistant boots

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Lophenol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe 1. gather_materials Gather Handling Equipment (Spatulas, Weigh Boats, etc.) gather_ppe->gather_materials 2. don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer this compound don_ppe->weigh_transfer 3. dissolve Dissolve or Use in Experiment weigh_transfer->dissolve 4. decontaminate_tools Decontaminate Reusable Equipment dissolve->decontaminate_tools Proceed to Cleanup dispose_consumables Dispose of Contaminated Consumables decontaminate_tools->dispose_consumables 5. remove_ppe Remove PPE Correctly dispose_consumables->remove_ppe 6. wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 7.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure, to contain any airborne particles.

  • Assemble all necessary PPE as outlined in the table above.

  • Gather all required handling equipment, such as spatulas, weigh boats, and containers for solubilization.

2. Handling:

  • Before handling this compound, don the appropriate PPE, ensuring gloves are inspected for any tears or defects.

  • Carefully weigh the desired amount of this compound. Avoid generating dust. Use a light touch when scooping and transferring the powder.

  • If dissolving, add the solvent to the this compound powder slowly to prevent splashing.

3. Cleanup and Disposal:

  • Decontaminate all reusable equipment that has come into contact with this compound using an appropriate solvent.

  • Dispose of all contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.[1][2]

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling is complete.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated gloves, and weigh boats, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this compound solutions down the drain.[2]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste vendor in accordance with local, state, and federal regulations.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Lophenol_Emergency_Response cluster_actions Immediate Actions cluster_assessment Assessment & First Aid cluster_followup Follow-up start Exposure or Spill Occurs alert Alert Others in the Area start->alert evacuate Evacuate Immediate Area (if necessary) alert->evacuate remove_clothing Remove Contaminated Clothing evacuate->remove_clothing flush_area Flush Affected Area remove_clothing->flush_area assess_exposure Assess Nature of Exposure flush_area->assess_exposure skin_contact Skin Contact: Wash with soap and water for 15 min. assess_exposure->skin_contact Skin eye_contact Eye Contact: Flush with water for 15 min. assess_exposure->eye_contact Eye inhalation Inhalation: Move to fresh air. assess_exposure->inhalation Inhalation seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical report_incident Report Incident to Supervisor/EHS seek_medical->report_incident cleanup_spill Clean Spill According to Procedure report_incident->cleanup_spill

Caption: Emergency response plan for this compound exposure or spills.

Detailed Emergency Protocols:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For a small spill of powdered this compound, carefully dampen the material with a suitable solvent (e.g., water or ethanol, if compatible) to prevent it from becoming airborne. Gently sweep the material into a designated hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department immediately.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lophenol
Reactant of Route 2
Lophenol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.